H-Pro-Pro-Asp-NH2
Description
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Properties
Molecular Formula |
C14H22N4O5 |
|---|---|
Molecular Weight |
326.35 g/mol |
IUPAC Name |
(3S)-4-amino-4-oxo-3-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]butanoic acid |
InChI |
InChI=1S/C14H22N4O5/c15-12(21)9(7-11(19)20)17-13(22)10-4-2-6-18(10)14(23)8-3-1-5-16-8/h8-10,16H,1-7H2,(H2,15,21)(H,17,22)(H,19,20)/t8-,9-,10-/m0/s1 |
InChI Key |
KPDOVORMRIAAGW-GUBZILKMSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to H-Pro-Pro-Asp-NH2: A Versatile Organocatalyst
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-Pro-Pro-Asp-NH2, a tripeptide composed of L-proline, L-proline, and L-aspartic acid with a C-terminal amide, has emerged as a highly efficient and stereoselective organocatalyst. Its utility is most pronounced in asymmetric aldol and conjugate addition reactions, critical transformations in synthetic organic chemistry for the construction of chiral molecules. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed protocol for its synthesis via solid-phase peptide synthesis (SPPS), and its catalytic applications. The document elucidates the underlying catalytic mechanism, presents quantitative data from various reactions in tabular format, and offers detailed experimental protocols for its use. Visualizations of the catalytic cycle and experimental workflows are provided to facilitate a deeper understanding of its function and application.
Core Properties of this compound
This compound, also known as L-prolyl-L-prolyl-L-aspartamide, is a synthetic tripeptide. Its structure features two consecutive proline residues, which impart significant conformational rigidity, and a C-terminal aspartic acid amide. This unique structure is crucial for its catalytic activity.
| Property | Value | Reference |
| Molecular Formula | C14H22N4O5 | [1] |
| Molecular Weight | 326.35 g/mol | [1] |
| IUPAC Name | (2S)-4-amino-4-oxo-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]butanoic acid | [1] |
| CAS Number | 850440-85-6 | [1] |
Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)
The synthesis of this compound is most efficiently achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[2]
Experimental Protocol: Fmoc-SPPS of this compound
This protocol outlines the manual synthesis of this compound on a Rink Amide resin, which yields a C-terminal amide upon cleavage.
Materials:
-
Rink Amide resin (e.g., 100-200 mesh)
-
Fmoc-Asp(OtBu)-OH
-
Fmoc-Pro-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF (peptide synthesis grade)
-
Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Aspartic Acid):
-
Pre-activate Fmoc-Asp(OtBu)-OH (3 equivalents relative to resin loading) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 15-20 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly coupled aspartic acid residue.
-
Second Amino Acid Coupling (Proline):
-
Pre-activate Fmoc-Pro-OH (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF.
-
Add the activated proline solution to the resin and shake for 2-4 hours.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection: Repeat step 2.
-
Third Amino Acid Coupling (Proline): Repeat step 5.
-
Final Fmoc Deprotection: Repeat step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting group (OtBu) from the aspartic acid residue.
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and HPLC analysis.
-
Catalytic Mechanism of this compound
This compound catalyzes asymmetric reactions through an enamine-based mechanism, similar to the action of Class I aldolase enzymes. The N-terminal proline residue is the key catalytic moiety.
The catalytic cycle can be summarized as follows:
-
Enamine Formation: The secondary amine of the N-terminal proline reacts with a carbonyl donor (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate.
-
Carbon-Carbon Bond Formation: The enamine attacks the electrophilic carbonyl acceptor (e.g., an aldehyde in an aldol reaction or a nitroalkene in a conjugate addition), forming a new carbon-carbon bond and creating a new stereocenter. The chiral environment of the catalyst directs the stereochemical outcome of this step.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed to release the product and regenerate the this compound catalyst, allowing it to enter a new catalytic cycle.
The aspartic acid residue and the second proline residue are believed to play a role in orienting the substrates and stabilizing the transition state through hydrogen bonding interactions, thereby enhancing both the reactivity and the stereoselectivity of the catalyst.
Applications in Asymmetric Catalysis
Asymmetric Aldol Reactions
This compound is a highly effective catalyst for the direct asymmetric aldol reaction between ketones and aldehydes. This reaction is a powerful tool for the synthesis of chiral β-hydroxy ketones.
Quantitative Data for Asymmetric Aldol Reactions:
| Ketone | Aldehyde | Catalyst Loading (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Reference |
| Cyclohexanone | 4-Nitrobenzaldehyde | 10 | DMSO | 95 | 95:5 | 99 (anti) | |
| Acetone | 4-Nitrobenzaldehyde | 20 | DMSO | 82 | - | 76 | |
| Cyclohexanone | Benzaldehyde | 10 | DMSO/H2O | 96 | 96:4 | 98 (anti) | |
| Acetone | Isovaleraldehyde | 20 | DMSO | 65 | - | 93 |
Experimental Protocol: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
Materials:
-
This compound
-
Cyclohexanone
-
4-Nitrobenzaldehyde
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (0.1 mmol) in DMSO (1.0 mL) is added cyclohexanone (5.0 mmol).
-
4-Nitrobenzaldehyde (1.0 mmol) is then added, and the reaction mixture is stirred at room temperature for 24-48 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired aldol product.
-
The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.
Asymmetric Conjugate Addition Reactions
This compound and its derivatives also catalyze the asymmetric conjugate addition (Michael addition) of aldehydes and ketones to nitroalkenes. This reaction provides access to chiral γ-nitro carbonyl compounds, which are valuable synthetic intermediates.
Quantitative Data for Asymmetric Conjugate Addition Reactions:
| Carbonyl Donor | Nitroalkene | Catalyst Loading (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference |
| Propanal | trans-β-Nitrostyrene | 10 | CHCl3/iPrOH | 95 | 95:5 | 99 (syn) | |
| Isobutanal | trans-β-Nitrostyrene | 5 | Toluene | 98 | >99:1 | 98 (syn) | |
| Cyclohexanone | Nitromethane | 10 | aprotic | 85 | 90:10 | 92 (anti) | |
| Propanal | 1-Nitrocyclohexene | 10 | Dioxane | 88 | 93:7 | 95 (syn) |
Experimental Protocol: Asymmetric Conjugate Addition of Propanal to trans-β-Nitrostyrene
Materials:
-
This compound
-
Propanal
-
trans-β-Nitrostyrene
-
Chloroform/Isopropanol (9:1 v/v)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (0.05 mmol) in a mixture of chloroform and isopropanol (1.0 mL) is added propanal (2.0 mmol).
-
trans-β-Nitrostyrene (0.5 mmol) is then added, and the mixture is stirred at room temperature for 12-24 hours.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is diluted with ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel.
-
The diastereomeric ratio and enantiomeric excess of the product are determined by chiral HPLC analysis.
Conclusion
This compound is a powerful and versatile tripeptide organocatalyst with significant applications in asymmetric synthesis. Its straightforward synthesis via SPPS, high catalytic activity, and excellent stereoselectivity make it an attractive tool for the synthesis of complex chiral molecules. The enamine-based catalytic mechanism is well-understood, providing a rational basis for its application and further development. This technical guide provides researchers, scientists, and drug development professionals with the essential information to synthesize, understand, and effectively utilize this compound in their synthetic endeavors. The detailed protocols and compiled data serve as a practical resource for the implementation of this catalyst in the laboratory.
References
An In-depth Technical Guide to the Solid-Phase Synthesis of H-Pro-Pro-Asp-NH2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of the tripeptide H-Pro-Pro-Asp-NH2, a proline-rich peptide amide. The synthesis is approached using the well-established Fmoc-based solid-phase peptide synthesis (SPPS) methodology, which offers high efficiency and purity for the production of synthetic peptides.[1][2] This document details the necessary reagents, experimental protocols, and analytical characterization methods, presenting quantitative data in a clear and accessible format.
Synthesis Strategy
The synthesis of this compound is performed on a solid support, specifically a Rink Amide resin, which is designed for the synthesis of C-terminal peptide amides.[3] The synthesis proceeds from the C-terminus to the N-terminus, with each amino acid being added sequentially. The α-amino group of each incoming amino acid is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the reactive side chain of aspartic acid is protected by the acid-labile tert-butyl (tBu) group.[1]
The synthesis cycle involves the following key steps:
-
Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the growing peptide chain using a mild base, typically piperidine in N,N-dimethylformamide (DMF).
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the free N-terminus of the peptide chain.
-
Washing: The resin is thoroughly washed after each deprotection and coupling step to remove excess reagents and byproducts.
Upon completion of the peptide chain assembly, the peptide is cleaved from the resin, and the side-chain protecting group is simultaneously removed using a strong acid, such as trifluoroacetic acid (TFA), in the presence of scavengers to yield the crude peptide.
Experimental Protocols
The following protocols are for a 0.1 mmol scale synthesis.
Resin Swelling
-
Weigh 100 mg of Rink Amide resin (assuming a loading of 1.0 mmol/g) and place it in a fritted syringe or a dedicated reaction vessel.
-
Add approximately 10-15 mL of DMF per gram of resin to completely cover the resin.
-
Gently agitate the resin suspension for 30-60 minutes at room temperature to allow for complete swelling of the resin beads.
-
After swelling, drain the DMF.
Fmoc Deprotection
-
To the swollen resin, add a 20% piperidine in DMF solution (approximately 10 mL per gram of resin).
-
Agitate the resin for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the deprotection step one more time with a fresh deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Amino Acid Coupling
This process is repeated for each amino acid in the sequence (Fmoc-Asp(OtBu)-OH, Fmoc-Pro-OH, Fmoc-Pro-OH).
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling reagent such as HATU (3-5 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).
A Kaiser test can be performed after each coupling step to ensure the reaction has gone to completion. A negative result (yellow beads) indicates a successful coupling.
Cleavage and Deprotection
-
After the final Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM) (3-5 times) and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/H2O/TIS (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge and decant the ether.
-
Wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
Data Presentation
The following tables summarize the quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Resin Type | Rink Amide | |
| Resin Loading | 1.0 mmol/g | |
| Synthesis Scale | 0.1 mmol | |
| Nα-Protection | Fmoc | |
| Asp Side-Chain Protection | OtBu |
Table 1: General Synthesis Parameters
| Reagent | Equivalents (relative to resin loading) | Volume/Mass |
| Fmoc-Asp(OtBu)-OH | 3 | 123.4 mg |
| Fmoc-Pro-OH | 3 | 101.2 mg |
| HATU | 2.9 | 110.3 mg |
| DIPEA | 6 | 102 µL |
| 20% Piperidine in DMF | - | 2 x 2 mL |
| Cleavage Cocktail | - | 10 mL |
Table 2: Reagent Quantities per Coupling Cycle (0.1 mmol scale)
| Step | Duration |
| Resin Swelling | 30-60 min |
| Fmoc Deprotection | 2 x 5-10 min |
| Amino Acid Coupling | 1-2 hours |
| Cleavage and Deprotection | 2-4 hours |
Table 3: Reaction Times
| Parameter | Expected Value |
| Crude Peptide Yield | 70-90% |
| Purity (by HPLC) | >75% (crude), >95% (purified) |
| Molecular Weight (Expected) | 326.35 g/mol |
| Molecular Weight (Observed by MS) | 327.36 [M+H]+ |
Table 4: Expected Yield and Characterization Data
Purification and Characterization
The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product are confirmed by mass spectrometry (MS) and analytical RP-HPLC.
RP-HPLC Purification
-
Column: C18 stationary phase
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the peptide.
-
Detection: UV at 214 nm and 280 nm
Fractions are collected and analyzed by analytical RP-HPLC to assess purity. Fractions with the desired purity (>95%) are pooled and lyophilized to obtain the final product as a white powder.
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized peptide. The expected monoisotopic mass for this compound (C14H22N4O5) is 326.16 g/mol . The observed mass will typically be the protonated molecular ion [M+H]+ at m/z 327.17.
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the solid-phase synthesis of this compound.
Caption: Solid-Phase Synthesis Workflow for this compound.
Conclusion
The solid-phase synthesis of this compound using Fmoc chemistry is a robust and efficient method for obtaining this tripeptide amide in high purity. Careful execution of the described protocols and rigorous analytical characterization are essential for ensuring the quality of the final product. This guide provides the necessary information for researchers and scientists to successfully synthesize and characterize this compound for various applications in drug discovery and development.
References
An In-depth Technical Guide to H-Pro-Pro-Asp-NH2: Synthesis, Catalytic Activity, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the tripeptide H-Pro-Pro-Asp-NH2, also known as L-prolyl-L-prolyl-L-isoasparagine. The document details its chemical identifiers, physical properties, and primary application as a highly effective organocatalyst in asymmetric synthesis. Detailed experimental workflows for its use in aldol reactions are presented, along with quantitative data on its catalytic performance. While direct biological signaling pathways for this compound have not been elucidated in publicly available literature, this guide explores the biological significance of the Pro-Pro and Pro-Asp motifs found in other bioactive peptides, offering context for its potential, though currently underexplored, relevance in biological systems.
Core Identifiers and Physicochemical Properties
The tripeptide this compound is a synthetic molecule with well-defined chemical and physical characteristics. Its key identifiers and properties are summarized in the table below, compiled from publicly accessible chemical databases.
| Identifier | Value | Source |
| CAS Number | 850440-85-6 | PubChem |
| Molecular Formula | C14H22N4O5 | PubChem |
| Molecular Weight | 326.35 g/mol | PubChem |
| IUPAC Name | (3S)-4-amino-4-oxo-3-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]butanoic acid | PubChem |
| Canonical SMILES | C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CC(=O)N)C(=O)O) | PubChem |
| PubChem CID | 102210446 | PubChem |
Synthesis of this compound
General Experimental Protocol for Solid-Phase Peptide Synthesis
-
Resin Preparation: An appropriate resin, such as a Rink Amide resin, is swelled in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is removed using a solution of piperidine in DMF.
-
Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Asp(OtBu)-OH) is activated with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and then coupled to the deprotected resin.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents.
-
Capping (Optional): Any unreacted amino groups on the resin can be capped with acetic anhydride to prevent the formation of deletion sequences.
-
Repeat Deprotection and Coupling: The deprotection and coupling steps are repeated for the subsequent amino acids (Fmoc-Pro-OH and Fmoc-Pro-OH).
-
Final Deprotection: The Fmoc group on the N-terminal proline is removed.
-
Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting group on aspartic acid is removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: The purified peptide is lyophilized to obtain a white powder.
Below is a graphical representation of the solid-phase peptide synthesis workflow.
Application in Asymmetric Catalysis
The primary documented application of this compound is as an organocatalyst in asymmetric synthesis, particularly in aldol and 1,4-addition reactions. It has demonstrated high activity and selectivity in these transformations.
Asymmetric Aldol Reaction
This compound is an effective catalyst for the asymmetric aldol reaction between ketones and aldehydes. The peptide's structure, particularly the terminal proline residue, facilitates the formation of a chiral enamine intermediate, which then reacts with the aldehyde in a stereocontrolled manner.
-
Reaction Setup: To a solution of the aldehyde in an appropriate solvent (e.g., DMSO, DMF, or a mixture of methanol and water), the ketone (often used in excess) and this compound (typically 1-10 mol%) are added.
-
Reaction Monitoring: The reaction mixture is stirred at a specific temperature (e.g., room temperature or cooled) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: The reaction is quenched, typically with a saturated aqueous solution of ammonium chloride.
-
Extraction: The product is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried, concentrated, and the crude product is purified by flash column chromatography.
-
Analysis: The yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the aldol product are determined by NMR spectroscopy and chiral HPLC analysis.
The workflow for a typical asymmetric aldol reaction catalyzed by this compound is depicted below.
The efficiency of this compound and its derivatives as catalysts has been reported in the literature. The following table summarizes representative data.
| Reaction Type | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Source |
| Aldol Reaction | This compound | Up to 96 | Up to 91 | --INVALID-LINK-- |
| 1,4-Addition | H-D-Pro-Pro-Asp-NH2 | High | High | --INVALID-LINK-- |
| Aldol Reaction | Immobilized this compound | Recyclable | Comparable to parent catalyst | --INVALID-LINK-- |
Catalytic Mechanism
The proposed catalytic cycle for the proline-catalyzed aldol reaction, which is applicable to this compound, involves the formation of a key enamine intermediate.
Biological Context and Potential Relevance
Currently, there is no direct evidence in the scientific literature describing a specific biological signaling pathway or receptor for this compound. However, the constituent dipeptide motifs, Pro-Pro and Pro-Asp, are found in various biologically active proteins and peptides, suggesting potential areas for future investigation.
The Pro-Pro Motif
The Pro-Pro motif is a common structural element in proteins that can induce specific secondary structures, such as polyproline helices. These motifs are often involved in protein-protein interactions and can serve as recognition sites for various signaling proteins, including those with SH3 domains.
The Pro-Asp Motif
The Pro-Asp sequence can be a substrate for certain post-translational modifications and is found in various proteins where it can influence conformation and function. For instance, the Pro-X-X-X-Asp-X motif has been identified as a specific antagonist for the platelet fibrinogen receptor (GpIIb/IIIa), highlighting the potential for peptides containing Pro-Asp sequences to modulate cell adhesion processes.
Conclusion
This compound is a well-characterized tripeptide with a primary and significant role as an organocatalyst in asymmetric organic synthesis. Its efficiency in promoting aldol and related reactions with high stereoselectivity makes it a valuable tool for synthetic chemists. While its direct biological functions remain to be discovered, the presence of Pro-Pro and Pro-Asp motifs, which are known to be important in various biological contexts, suggests that future research may yet uncover roles for this peptide or its derivatives in biological systems. This guide provides a foundational resource for researchers interested in the synthesis, catalytic applications, and potential biological significance of this compound.
H-Pro-Pro-Asp-NH2: A Technical Whitepaper on a Proline-Rich Tripeptide Catalyst
Audience: Researchers, scientists, and drug development professionals.
Introduction
H-Pro-Pro-Asp-NH2 is a tripeptide amide composed of two proline residues and one aspartic acid residue. While the potential biological activities of many short peptides are of significant interest in drug development, the current body of scientific literature predominantly highlights the role of this compound as a highly efficient and stereoselective organocatalyst. This technical guide provides a comprehensive review of the synthesis, and well-documented catalytic applications of this compound, alongside a discussion of the current landscape of its biological evaluation.
Physicochemical Properties
A summary of the computed physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its solubility, stability, and handling characteristics in experimental setups.
| Property | Value | Source |
| Molecular Formula | C14H22N4O5 | PubChem |
| Molecular Weight | 326.35 g/mol | PubChem |
| IUPAC Name | L-prolyl-L-prolyl-L-isoasparagine | PubChem |
| CAS Number | 850440-85-6 | PubChem |
| XLogP3 | -4.1 | PubChem |
| Hydrogen Bond Donor Count | 3 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
Synthesis of this compound
The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
A general protocol for the manual solid-phase synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is outlined below. This method is known for its efficiency and the high purity of the resulting peptides.[1]
Materials:
-
Rink Amide resin
-
Fmoc-Asp(OtBu)-OH
-
Fmoc-Pro-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
20% Piperidine in dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
Procedure:
-
Resin Swelling: The Rink Amide resin is swelled in DMF.
-
First Amino Acid Coupling (Asp): The Fmoc protecting group on the resin is removed using 20% piperidine in DMF. Fmoc-Asp(OtBu)-OH is then coupled to the resin using DIC and OxymaPure as activating agents. The completion of the reaction is monitored by a Kaiser test.
-
Deprotection: The Fmoc group of the coupled Asp residue is removed with 20% piperidine in DMF.
-
Second Amino Acid Coupling (Pro): Fmoc-Pro-OH is coupled to the deprotected Asp residue using the same activation method.
-
Deprotection: The Fmoc group of the coupled Pro residue is removed.
-
Third Amino Acid Coupling (Pro): Fmoc-Pro-OH is coupled to the deprotected Pro residue.
-
Final Deprotection: The Fmoc group of the N-terminal Pro residue is removed.
-
Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the tert-butyl (OtBu) protecting group on the aspartic acid side chain is removed simultaneously using a TFA cleavage cocktail.
-
Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and lyophilized. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
References
An In-depth Technical Guide to the Solubility and Stability of H-Pro-Pro-Asp-NH2
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-Pro-Pro-Asp-NH2 is a tripeptide amide that has garnered interest primarily for its catalytic activity in asymmetric aldol reactions.[1] As with any peptide candidate for broader applications, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount. This technical guide provides a comprehensive overview of the predicted and experimental approaches to characterizing the solubility and stability of this compound. It includes detailed experimental protocols for quantitative analysis and discusses potential degradation pathways. The information herein is intended to be a valuable resource for researchers working with this peptide, enabling them to design robust experimental and formulation strategies.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various experimental and formulation contexts.
| Property | Value | Source |
| Molecular Formula | C14H22N4O5 | PubChem CID: 102210446[2] |
| Molecular Weight | 326.35 g/mol | PubChem CID: 102210446[2] |
| Amino Acid Sequence | Proline-Proline-Aspartic Acid (amide) | N/A |
| Structure | H-(L-Pro)-(L-Pro)-(L-Asp)-NH2 | N/A |
| Predicted XLogP3 | -4.1 | PubChem CID: 102210446[2] |
Solubility of this compound
The solubility of a peptide is critically influenced by its amino acid composition, sequence, and the physicochemical properties of the solvent, such as pH and polarity.
Predicted Solubility Profile
The solubility of this compound can be predicted by analyzing its constituent amino acids:
-
Proline (Pro): Two proline residues contribute to the peptide's rigidity and hydrophobicity. The Pro-Pro motif is known to be conformationally constrained.
-
Aspartic Acid (Asp): The aspartic acid residue has an acidic side chain (pKa ~3.9), which will be negatively charged at neutral pH. This charged group significantly enhances the hydrophilicity of the peptide.
-
N-terminal Amine and C-terminal Amide: The free N-terminal amine (pKa ~9-10) will be positively charged at neutral pH, while the C-terminal amide is neutral.
Net Charge Calculation at Neutral pH (pH 7):
-
N-terminal amine: +1
-
Aspartic acid side chain: -1
-
C-terminal amide: 0
-
Overall Net Charge: 0
A peptide with a net charge of zero at a given pH is at its isoelectric point (pI) and typically exhibits its lowest solubility in aqueous media at that pH. Therefore, this compound is predicted to have limited solubility in pure water at neutral pH. To enhance its solubility, it is advisable to work at a pH away from its pI. Given the presence of the acidic aspartic acid residue, dissolving the peptide in a slightly basic buffer (pH > 7) should increase its net negative charge and improve solubility. Conversely, in a sufficiently acidic solution (pH < 3), the aspartic acid side chain would be protonated, and the N-terminal amine would remain protonated, resulting in a net positive charge, which could also enhance solubility.
Modification of the peptide, such as pegylation, has been shown to improve its solubility.[2]
Experimental Protocol for Determining Aqueous Solubility
This protocol outlines a method to quantitatively determine the solubility of this compound in an aqueous buffer.
Materials:
-
This compound (lyophilized powder)
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.1 M Sodium phosphate buffer, pH 8.0
-
0.1 M Citrate buffer, pH 4.0
-
Deionized water
-
Microcentrifuge tubes
-
Vortex mixer
-
Thermomixer or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of lyophilized this compound (e.g., 10 mg) to a pre-weighed microcentrifuge tube.
-
Add 1.0 mL of the desired buffer (e.g., PBS, pH 7.4) to the tube.
-
Vortex the tube vigorously for 2 minutes.
-
-
Equilibration:
-
Incubate the suspension at a controlled temperature (e.g., 25°C) in a thermomixer with constant agitation for 24 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Peptide:
-
Centrifuge the suspension at high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved peptide.
-
-
Sample Preparation for HPLC Analysis:
-
Carefully collect a known volume of the supernatant (e.g., 100 µL) without disturbing the pellet.
-
Dilute the supernatant with an appropriate mobile phase (e.g., 1:10 or 1:100) to ensure the concentration is within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Analyze the diluted supernatant by reversed-phase HPLC. A typical method would involve a C18 column and a gradient elution with mobile phase A (e.g., 0.1% trifluoroacetic acid in water) and mobile phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile). Detection is typically performed at 214 nm or 220 nm.
-
-
Quantification:
-
Prepare a standard curve of known concentrations of this compound.
-
Determine the concentration of the peptide in the diluted supernatant by comparing its peak area to the standard curve.
-
Calculate the solubility in mg/mL or mmol/L, taking into account the dilution factor.
-
Solubility in Organic Solvents
For applications requiring non-aqueous solutions, the solubility in organic solvents should be assessed.
Predicted Solubility:
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Due to its polar nature, this compound is expected to have good solubility in solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
-
Alcohols (e.g., Methanol, Ethanol): Solubility in alcohols is likely to be moderate.
-
Non-polar Solvents (e.g., Hexane, Chloroform): The peptide is expected to be poorly soluble in non-polar solvents.
Experimental Protocol:
The experimental protocol for determining solubility in organic solvents is analogous to the aqueous solubility protocol, substituting the aqueous buffer with the organic solvent of interest. It is crucial to ensure the chosen analytical method (e.g., HPLC) is compatible with the solvent.
Stability of this compound
The stability of this compound is a critical parameter, particularly for its storage and use in biological or catalytic systems over time. Degradation can occur through several chemical pathways.
Potential Degradation Pathways
Based on its amino acid sequence, this compound is susceptible to the following degradation pathways:
-
Aspartic Acid Isomerization and Racemization: The aspartic acid residue is prone to intramolecular cyclization to form a succinimide intermediate, especially under neutral to alkaline conditions. This intermediate can then hydrolyze to form either the original L-aspartyl peptide or an L-isoaspartyl peptide. Racemization to D-aspartyl and D-isoaspartyl forms can also occur through this intermediate.
-
Peptide Bond Hydrolysis: Under strongly acidic or basic conditions, the peptide bonds can undergo hydrolysis, leading to the cleavage of the peptide into smaller fragments (dipeptides and amino acids). The Asp-Pro bond can be particularly labile under acidic conditions.
-
Deamidation: The C-terminal amide could potentially undergo hydrolysis to the corresponding carboxylic acid, particularly at pH extremes.
The Pro-Pro motif is known to adopt both cis and trans conformations, and this equilibrium can be influenced by the surrounding sequence. The rigidity of the Pro-Pro bond can contribute to the overall conformational stability of the peptide.
Experimental Protocol for pH-Dependent Stability Assessment
This protocol describes a method to evaluate the stability of this compound at different pH values over time.
Materials:
-
This compound
-
A series of buffers covering a range of pH values (e.g., pH 4, 7, 9)
-
Thermostatically controlled incubator
-
HPLC system as described in section 2.2
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a small amount of DMSO, which is then diluted with buffer).
-
Dilute the stock solution into the different pH buffers to a final, known concentration (e.g., 1 mg/mL).
-
-
Incubation:
-
Aliquot the peptide solutions into several vials for each pH and time point.
-
Incubate the vials at a constant temperature (e.g., 37°C).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each pH condition.
-
Quench any reaction by freezing the sample at -20°C or by adding an acid like TFA if compatible with the analysis.
-
-
HPLC Analysis:
-
Analyze the samples by reversed-phase HPLC.
-
Monitor the decrease in the peak area of the intact this compound and the appearance of any new peaks corresponding to degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the remaining intact peptide at each time point relative to the initial concentration (t=0).
-
Plot the percentage of remaining peptide versus time for each pH condition.
-
Determine the degradation rate constant and the half-life (t1/2) of the peptide at each pH.
-
Experimental Protocol for Thermal Stability Assessment
This protocol is designed to assess the stability of this compound at elevated temperatures.
Materials:
-
This compound
-
A suitable buffer (e.g., PBS, pH 7.4)
-
Incubators or water baths set at different temperatures (e.g., 25°C, 40°C, 60°C)
-
HPLC system
Procedure:
The procedure is similar to the pH-dependent stability assay, with the variable being temperature instead of pH.
-
Prepare solutions of this compound in a single, appropriate buffer.
-
Incubate the solutions at the different temperatures.
-
At various time points, collect samples and analyze them by HPLC to quantify the amount of remaining intact peptide.
-
Calculate the degradation rate and half-life at each temperature.
Experimental Protocol for Enzymatic Stability Assessment (Serum Stability)
This protocol outlines a method to evaluate the stability of this compound in the presence of proteases found in serum.
Materials:
-
This compound
-
Human or other species' serum
-
Incubator at 37°C
-
Precipitating solution (e.g., acetonitrile with 1% TFA)
-
Microcentrifuge
-
HPLC system
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound.
-
Thaw the serum and centrifuge to remove any precipitates.
-
-
Incubation:
-
Add a known amount of the peptide stock solution to the serum to a final desired concentration.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling and Protein Precipitation:
-
At various time points, take an aliquot of the serum-peptide mixture.
-
Add a volume of cold precipitating solution (e.g., 2-3 volumes) to the aliquot to stop the enzymatic reaction and precipitate the serum proteins.
-
Vortex and incubate on ice.
-
-
Separation:
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
-
Analysis:
-
Collect the supernatant and analyze it by HPLC to quantify the remaining intact peptide.
-
-
Data Analysis:
-
Calculate the percentage of remaining peptide over time and determine its half-life in serum.
-
Visualization of Workflows and Pathways
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Experimental Workflow for Stability Assessment
Caption: General workflow for assessing the stability of this compound.
Potential Degradation Pathway of Aspartic Acid Residue
Caption: Degradation of Aspartic Acid via a succinimide intermediate.
Biological Context and Signaling Pathways
Currently, the primary documented application of this compound is as an organocatalyst in asymmetric aldol reactions. There is limited information available in the public domain regarding its specific biological activity or its involvement in signaling pathways. Tripeptides, in general, can exhibit a wide range of biological activities, and further research would be required to elucidate any potential roles of this compound in biological systems.
Conclusion
This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of the tripeptide this compound. While specific quantitative data for this peptide is not extensively published, this guide offers predictive insights based on its amino acid composition and detailed, adaptable experimental protocols for its thorough characterization. The provided workflows and diagrams serve as a clear visual aid for the experimental processes. A systematic approach as outlined here is crucial for the successful application of this compound in research and development, ensuring the reliability and reproducibility of experimental outcomes.
References
Spectroscopic Profile of H-Pro-Pro-Asp-NH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the tripeptide H-Pro-Pro-Asp-NH2. The information presented herein is intended to support research and development activities by providing detailed predicted data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide includes structured data tables, detailed experimental protocols for data acquisition, and a workflow diagram for the spectroscopic analysis of this peptide.
Spectroscopic Data
The following sections present the predicted and theoretical spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts for this compound are detailed in Tables 1 and 2, respectively. These values are estimates based on the peptide's structure and typical chemical shifts observed for proline and aspartic acid residues in similar chemical environments.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Atom Name | Predicted Chemical Shift (ppm) |
| Proline-1 | |
| Hα | 4.3 - 4.5 |
| Hβ | 2.0 - 2.3 |
| Hγ | 1.9 - 2.1 |
| Hδ | 3.5 - 3.7 |
| Proline-2 | |
| Hα | 4.2 - 4.4 |
| Hβ | 1.9 - 2.2 |
| Hγ | 1.8 - 2.0 |
| Hδ | 3.4 - 3.6 |
| Aspartic Acid-3 | |
| Hα | 4.5 - 4.7 |
| Hβ | 2.7 - 2.9 |
| Amide Protons | |
| Asp-NH | 8.0 - 8.4 |
| Terminal-NH₂ | 7.2 - 7.8 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom Name | Predicted Chemical Shift (ppm) |
| Proline-1 | |
| Cα | 60 - 62 |
| Cβ | 29 - 31 |
| Cγ | 24 - 26 |
| Cδ | 47 - 49 |
| C=O | 172 - 174 |
| Proline-2 | |
| Cα | 61 - 63 |
| Cβ | 30 - 32 |
| Cγ | 25 - 27 |
| Cδ | 48 - 50 |
| C=O | 173 - 175 |
| Aspartic Acid-3 | |
| Cα | 51 - 53 |
| Cβ | 38 - 40 |
| Cγ (COOH) | 174 - 176 |
| C=O (Amide) | 175 - 177 |
Infrared (IR) Spectroscopy
The expected characteristic infrared absorption bands for this compound are summarized in Table 3. These frequencies correspond to the vibrational modes of the functional groups present in the peptide.
Table 3: Expected Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Terminal Amide (-NH₂) | Medium |
| 3200 - 3400 | N-H Stretch | Peptide Amide (-NH-) | Medium |
| 3000 - 3300 | O-H Stretch | Carboxylic Acid (-COOH) | Broad, Strong |
| 2850 - 3000 | C-H Stretch | Aliphatic (Pro, Asp) | Medium |
| 1700 - 1730 | C=O Stretch | Carboxylic Acid (-COOH) | Strong |
| 1630 - 1680 | Amide I (C=O Stretch) | Peptide Amide | Strong |
| 1510 - 1580 | Amide II (N-H Bend, C-N Stretch) | Peptide Amide | Strong |
| 1590 - 1650 | N-H Bend | Terminal Amide (-NH₂) | Medium |
| 1400 - 1450 | C-H Bend | Aliphatic (Pro, Asp) | Medium |
| 1200 - 1300 | C-N Stretch | Amine | Medium |
Mass Spectrometry (MS)
The theoretical monoisotopic mass of this compound is 326.1590 Da. In electrospray ionization mass spectrometry (ESI-MS), the peptide is expected to be observed primarily as the protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) of this ion will produce characteristic b and y fragment ions. The calculated m/z values for the major expected fragments are presented in Table 4.
Table 4: Theoretical m/z Values for [M+H]⁺ and Major Fragment Ions of this compound
| Ion Type | Sequence Fragment | Calculated m/z |
| [M+H]⁺ | Pro-Pro-Asp-NH₂ | 327.1668 |
| b-ions | ||
| b₁ | Pro | 98.0604 |
| b₂ | Pro-Pro | 195.1132 |
| y-ions | ||
| y₁ | Asp-NH₂ | 132.0557 |
| y₂ | Pro-Asp-NH₂ | 229.1084 |
Experimental Protocols
The following sections outline the generalized experimental methodologies for acquiring the spectroscopic data for this compound.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 1-5 mg of this compound in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, acquire data with a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, acquire data with a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024-4096) due to the lower natural abundance of ¹³C.
-
Two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to aid in the complete assignment of proton and carbon signals.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation:
-
For solid-state analysis, mix a small amount of the peptide (approx. 1 mg) with 100-200 mg of dry potassium bromide (KBr).
-
Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid peptide directly on the ATR crystal.
Data Acquisition:
-
Record the FT-IR spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32-64) to obtain a high-quality spectrum.
-
Perform a background scan of the empty sample compartment or the clean ATR crystal and subtract it from the sample spectrum.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Sample Preparation:
-
Prepare a stock solution of the peptide in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution with a solvent mixture compatible with ESI-MS, typically 50:50 acetonitrile:water with 0.1% formic acid, to a final concentration of 1-10 µg/mL.
Data Acquisition:
-
Infuse the sample solution into the ESI source of a mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire the full scan mass spectrum in positive ion mode over a mass range that includes the expected m/z of the [M+H]⁺ ion (e.g., m/z 100-1000).
-
For tandem MS (MS/MS), select the [M+H]⁺ ion (m/z 327.17) as the precursor ion and subject it to collision-induced dissociation (CID) with an appropriate collision energy to generate fragment ions.
-
Acquire the product ion spectrum to identify the characteristic b and y ions.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Experimental workflow for the spectroscopic characterization of this compound.
Conformational Landscape of the Pro-Pro-Asp Tripeptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide sequence Pro-Pro-Asp is a recurring motif in various proteins and plays a significant role in mediating protein-protein interactions, which are fundamental to numerous cellular signaling pathways. The unique structural constraints imposed by the two consecutive proline residues, combined with the charged nature of aspartic acid, result in a complex conformational landscape. Understanding the conformational preferences of this tripeptide is crucial for the rational design of peptidomimetics and small molecule inhibitors that can modulate these interactions for therapeutic purposes.
This technical guide provides an in-depth analysis of the conformational properties of the Pro-Pro-Asp tripeptide. It details the key experimental and computational methodologies used to elucidate its structure and summarizes the available quantitative data. Furthermore, this guide presents visual representations of relevant experimental workflows and the general principles of proline-rich motif recognition in signaling pathways.
Core Concepts in Pro-Pro-Asp Conformational Analysis
The conformational flexibility of the Pro-Pro-Asp tripeptide is largely governed by the following factors:
-
Cis-Trans Isomerization of Proline Peptide Bonds: Unlike most other amino acids, the energy barrier between the cis and trans conformations of the X-Pro peptide bond is relatively small.[1] This leads to the potential for multiple conformational isomers for a Pro-Pro sequence, including trans-trans, trans-cis, cis-trans, and cis-cis. The trans conformation is generally more common, but the presence of an aromatic residue preceding proline can favor the cis form.[2] The interconversion between these isomers can be a slow process, but it can be catalyzed by peptidyl-prolyl isomerases (PPIases).[1]
-
Proline Ring Pucker: The five-membered ring of proline is not planar and can adopt two major puckered conformations, known as Cγ-endo (down) and Cγ-exo (up). This puckering influences the backbone dihedral angles (φ and ψ) and the overall peptide conformation.
-
Influence of the Aspartic Acid Residue: The negatively charged side chain of aspartic acid can engage in electrostatic interactions and hydrogen bonding, which can influence the local conformation of the peptide backbone.
-
Solvent Effects: The surrounding solvent environment can significantly impact the conformational equilibrium by stabilizing or destabilizing different conformers through hydrogen bonding and dielectric effects.
Experimental Protocols
The conformational analysis of the Pro-Pro-Asp tripeptide relies on a combination of experimental and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.
Sample Preparation:
-
Synthesize and purify the Pro-Pro-Asp tripeptide to >95% purity, as confirmed by HPLC and mass spectrometry.
-
Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-5 mM.
-
Adjust the pH of the solution to the desired value (e.g., physiological pH 7.4) using dilute solutions of DCl or NaOD.
-
Add a known concentration of an internal standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), for chemical shift referencing.
Data Acquisition:
A suite of 1D and 2D NMR experiments should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher):
-
1D ¹H NMR: To assess the overall sample purity and to observe the number of distinct conformational species present.
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): To identify the spin systems of the individual amino acid residues.
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons that are less than 5 Å apart. These are crucial for determining the peptide's conformation and the cis/trans isomerization state of the proline residues.
-
A strong Hα(i) - Hα(i+1) NOE is characteristic of a trans X-Pro peptide bond.
-
A strong Hα(i) - Hδ(i+1) NOE is characteristic of a cis X-Pro peptide bond.
-
-
¹³C NMR: The chemical shifts of the proline Cβ and Cγ carbons are sensitive to the cis/trans isomerization state. A larger difference (Δδ ≈ 8-10 ppm) is typically observed for the trans isomer, while a smaller difference (Δδ ≈ 3-5 ppm) is indicative of the cis isomer.[3]
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in resonance assignment.
Data Analysis:
-
Assign all proton and carbon resonances using the combination of TOCSY, NOESY, and HSQC spectra.
-
Integrate the cross-peaks in the NOESY/ROESY spectra to determine interproton distances.
-
Measure the ³J(HNHα) coupling constants from high-resolution 1D ¹H or 2D COSY spectra to restrain the φ dihedral angle.
-
Use the assigned chemical shifts, NOE-derived distance restraints, and coupling constants as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to investigate the secondary structure of peptides. Proline-rich sequences often adopt a polyproline II (PPII) helix conformation, which has a characteristic CD spectrum.
Experimental Setup:
-
Prepare the Pro-Pro-Asp tripeptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of approximately 0.1 mg/mL. Avoid buffers with high absorbance in the far-UV region (e.g., those containing chloride ions).[2]
-
Use a quartz cuvette with a short path length (e.g., 1 mm).
-
Acquire CD spectra in the far-UV region (typically 190-260 nm) at a controlled temperature.
-
Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
-
The characteristic CD spectrum of a PPII helix shows a strong negative band around 206 nm and a weak positive band around 228 nm.
Molecular Dynamics (MD) Simulations
MD simulations provide a computational approach to explore the conformational landscape and dynamics of the tripeptide.
Simulation Protocol:
-
System Setup:
-
Generate the initial 3D structure of the Pro-Pro-Asp tripeptide in a chosen conformation (e.g., all-trans).
-
Place the peptide in a periodic box of a suitable water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na⁺) to neutralize the system.
-
-
Energy Minimization: Perform energy minimization of the system to remove any steric clashes.
-
Equilibration:
-
Perform a short simulation (e.g., 100 ps) in the NVT ensemble (constant number of particles, volume, and temperature) to allow the solvent to equilibrate around the peptide.
-
Perform a subsequent simulation (e.g., 1 ns) in the NPT ensemble (constant number of particles, pressure, and temperature) to equilibrate the density of the system.
-
-
Production Run: Run a long production simulation (e.g., 100 ns or more) in the NPT ensemble to sample the conformational space of the peptide.
-
Analysis: Analyze the trajectory to determine the populations of different conformers, dihedral angle distributions, hydrogen bonding patterns, and other structural parameters.
Quantitative Conformational Data
Table 1: Conformational Populations of H-D-Pro-L-Pro-L-Asp-NH₂ in Different Solvents (from NMR NOE data)
| Solvent | Pro1-Pro2 Conformation | Population |
| CDCl₃ | αR-αR (helical) | Major |
| CDCl₃ | P(II)-αR (partially unfolded) | Minor |
| Methanol | P(II)-αR | Major |
| DMSO | P(II)-αR | Major |
Note: αR refers to a right-handed helical conformation, and P(II) refers to a polyproline II-type conformation.
Table 2: Pro(1)-Pro(2) cis Conformer Population
| Solvent | cis Population |
| CDCl₃, Methanol, DMSO | Significant Population Observed |
Visualizations
Experimental Workflow for NMR-Based Conformational Analysis
Caption: Workflow for determining the 3D structure of a tripeptide using NMR spectroscopy.
General Mechanism of Proline-Rich Motif Recognition by SH3 Domains
While a specific signaling pathway for the Pro-Pro-Asp motif is not well-documented, the recognition of proline-rich motifs by SH3 domains is a well-established paradigm in cellular signaling. The following diagram illustrates this general interaction.
Caption: Recognition of a PxxP proline-rich motif by an SH3 domain, a common protein-protein interaction in signaling pathways.
Conclusion
The conformational analysis of the Pro-Pro-Asp tripeptide reveals a complex interplay of factors, including the cis-trans isomerization of two proline residues, proline ring puckering, and the influence of the aspartic acid side chain and solvent. While specific quantitative data for the L-Pro-L-Pro-L-Asp sequence remains to be fully elucidated, the methodologies and data from related peptides presented in this guide provide a robust framework for its investigation. A thorough understanding of the conformational landscape of this and similar proline-rich motifs is essential for the development of targeted therapeutics that can modulate the protein-protein interactions they govern. The combined application of high-resolution NMR spectroscopy, circular dichroism, and molecular dynamics simulations will continue to be instrumental in advancing our knowledge in this critical area of drug discovery.
References
The Pivotal Role of Aspartic Acid in H-Pro-Pro-Asp-NH₂ Catalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrapeptide H-Pro-Pro-Asp-NH₂, a proline-based organocast, has emerged as a highly effective catalyst in asymmetric synthesis, particularly in aldol and conjugate addition reactions. This technical guide delves into the critical catalytic role of the C-terminal aspartic acid residue. While the Pro-Pro motif is primarily responsible for the stereochemical control via the formation of a key enamine intermediate, the aspartic acid residue plays a crucial role in fine-tuning the catalyst's activity and selectivity. This is achieved through its carboxylic acid side chain, which is thought to function as a proton shuttle, stabilizing transition states through hydrogen bonding and influencing the overall conformational rigidity of the catalyst. This document provides a comprehensive overview of the proposed catalytic mechanism, a summary of available quantitative data, and detailed experimental protocols for assessing the catalytic performance of this peptide.
Introduction
Organocatalysis has become a powerful tool in modern synthetic chemistry, offering a metal-free approach to the construction of chiral molecules. Among the various classes of organocatalysts, those based on the amino acid proline have been extensively studied and successfully applied in a wide range of asymmetric transformations. The tetrapeptide H-Pro-Pro-Asp-NH₂ builds upon the foundational principles of proline catalysis, incorporating a peptidic scaffold to enhance catalytic efficiency and stereoselectivity. The rigid D-Pro-Pro turn motif is a key structural feature that dictates the stereochemical outcome of the reaction. However, it is the C-terminal aspartic acid residue that provides a critical "fine-tuning" element, significantly impacting the catalyst's performance. This guide will explore the multifaceted role of this crucial amino acid residue.
The Catalytic Mechanism: A Closer Look at the Role of Aspartic Acid
The catalytic cycle of H-Pro-Pro-Asp-NH₂ in an asymmetric aldol reaction is believed to proceed via an enamine mechanism, analogous to that of proline catalysis. The aspartic acid residue is not directly involved in the formation of the enamine but plays a vital ancillary role.
Proposed Catalytic Cycle
The generally accepted mechanism involves the following key steps:
-
Enamine Formation: The secondary amine of the N-terminal proline reacts with a ketone to form a nucleophilic enamine intermediate.
-
Carbon-Carbon Bond Formation: The enamine attacks the electrophilic aldehyde, leading to the formation of a new carbon-carbon bond. This step is stereodetermining, with the chiral environment created by the peptide backbone dictating the facial selectivity of the attack.
-
Hydrolysis: The resulting iminium ion is hydrolyzed to release the aldol product and regenerate the catalyst.
The Influence of the Aspartic Acid Residue
The carboxylic acid side chain of the C-terminal aspartate is strategically positioned to influence the catalytic cycle in several ways:
-
Proton Transfer: The aspartic acid can act as a Brønsted acid-base catalyst, facilitating proton transfer during the formation of the enamine and the hydrolysis of the iminium ion. This proton-shuttling role can accelerate the overall reaction rate.
-
Transition State Stabilization: Through hydrogen bonding, the carboxyl group can stabilize the transition state of the C-C bond-forming step. This interaction can lower the activation energy and enhance the stereoselectivity of the reaction.
-
Conformational Rigidity: The aspartic acid residue contributes to the overall conformational stability of the peptide catalyst, helping to maintain the well-defined chiral pocket necessary for high stereocontrol.
Quantitative Data
While extensive research has demonstrated the high yields and enantioselectivities achievable with the H-Pro-Pro-Asp-NH₂ catalyst, detailed kinetic studies providing specific parameters such as kcat and Km are not widely available in the published literature. The majority of studies focus on reporting the chemical yield and enantiomeric excess (ee) under optimized reaction conditions.
| Aldehyde Substrate | Ketone Substrate | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 4-Nitrobenzaldehyde | Cyclohexanone | 1 | NMP/H₂O | 24 | 99 | 99 | [1] |
| 4-Chlorobenzaldehyde | Cyclohexanone | 1 | NMP/H₂O | 48 | 95 | 98 | [1] |
| Benzaldehyde | Cyclohexanone | 1 | NMP/H₂O | 72 | 92 | 96 | [1] |
| 4-Nitrobenzaldehyde | Acetone | 0.5 | DMSO | 48 | 96 | 91 | [2] |
| 4-Chlorobenzaldehyde | Acetone | 0.5 | DMSO | 72 | 85 | 89 | [2] |
| Table 1: Representative Catalytic Performance of H-Pro-Pro-Asp-NH₂ in Asymmetric Aldol Reactions. |
Experimental Protocols
The following are general experimental protocols for conducting an asymmetric aldol reaction using H-Pro-Pro-Asp-NH₂ as the catalyst and for the subsequent analysis of the products.
General Procedure for Asymmetric Aldol Reaction
-
To a vial is added H-Pro-Pro-Asp-NH₂ (0.01 mmol, 1 mol%).
-
The ketone (2.0 mmol) and the solvent (e.g., NMP/H₂O 9:1, 1.0 mL) are added.
-
The mixture is stirred at room temperature until the catalyst is fully dissolved.
-
The aldehyde (1.0 mmol) is added, and the reaction is stirred at the desired temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Determination of Enantiomeric Excess
The enantiomeric excess of the aldol product is typically determined by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC) using a suitable chiral stationary phase.
-
A standard solution of the purified aldol product is prepared in an appropriate solvent (e.g., HPLC-grade hexane/isopropanol mixture).
-
The sample is injected onto a chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
The elution is monitored using a UV detector at a suitable wavelength.
-
The retention times of the two enantiomers are determined, and the peak areas are integrated.
-
The enantiomeric excess is calculated using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Visualizations
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the H-Pro-Pro-Asp-NH₂ catalyzed aldol reaction.
Role of Aspartic Acid in Transition State Stabilization
Caption: Model illustrating the stabilization of the aldol transition state by the aspartic acid residue.
Conclusion
The C-terminal aspartic acid residue in H-Pro-Pro-Asp-NH₂ is integral to its function as a high-performance organocatalyst. While not directly participating in the enamine-forming step, its carboxylic acid side chain significantly influences the catalytic efficiency and stereoselectivity through a combination of proton shuttling, transition state stabilization via hydrogen bonding, and maintenance of the catalyst's conformational integrity. Further detailed kinetic and computational studies are warranted to fully elucidate the intricate mechanistic details of this powerful catalytic system, which holds great promise for the development of new and efficient asymmetric transformations relevant to the pharmaceutical and fine chemical industries.
References
- 1. Tripeptides of the type H-D-Pro-Pro-Xaa-NH2 as catalysts for asymmetric 1,4-addition reactions: structural requirements for high catalytic efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid-supported and pegylated H-Pro-Pro-Asp-NHR as catalysts for asymmetric aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for H-Pro-Pro-Asp-NH2 Catalyzed Aldol Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the stereoselective formation of carbon-carbon bonds and the construction of complex chiral molecules. Organocatalysis has emerged as a powerful alternative to traditional metal-based catalysis, offering milder reaction conditions and avoiding toxic heavy metals. Among the various organocatalysts, proline and its derivatives have been extensively studied. The tripeptide H-Pro-Pro-Asp-NH2 has shown significant promise as a highly active and selective catalyst for asymmetric aldol reactions. Its peptidic nature allows for a well-defined chiral environment, leading to excellent stereocontrol in the formation of β-hydroxy carbonyl compounds, which are key intermediates in the synthesis of numerous pharmaceuticals and biologically active molecules.
Data Presentation
The following table summarizes the quantitative data for the this compound catalyzed aldol reaction between various aldehydes and ketones. The data highlights the catalyst's efficiency in terms of yield and stereoselectivity.
| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | p-Nitrobenzaldehyde | Acetone | 10 | Neat | 48 | 66 | 93 |
| 2 | Benzaldehyde | Cyclohexanone | 10 | DMF | 24 | 95 | 99 (anti) |
| 3 | Isobutyraldehyde | Acetone | 20 | Neat | 72 | 97 | 96 |
| 4 | 4-Chlorobenzaldehyde | Acetone | 10 | DMSO | 48 | 75 | 90 |
Experimental Protocols
This section provides a detailed methodology for a representative asymmetric aldol reaction catalyzed by this compound.
Materials:
-
This compound catalyst
-
p-Nitrobenzaldehyde
-
Acetone (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate (for extraction)
-
Hexane (for column chromatography)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of this compound (0.025 mmol, 10 mol%) in the specified solvent (e.g., 0.5 mL of DCM or neat acetone) in a round-bottom flask, add the aldehyde (0.25 mmol).
-
Add the ketone (1.25 mmol) to the reaction mixture.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or -10°C) for the indicated time (24-72 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane) to afford the desired aldol product.
-
Determine the enantiomeric excess (ee) of the purified product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Mandatory Visualization
Signaling Pathway/Experimental Workflow
The following diagrams illustrate the proposed catalytic cycle for the this compound catalyzed aldol reaction and a general experimental workflow.
Caption: Proposed enamine catalytic cycle for the this compound catalyzed aldol reaction.
Caption: General experimental workflow for the this compound catalyzed aldol reaction.
Application Notes and Protocols: Purification of Aldol Products from H-Pro-Pro-Asp-NH2 Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of β-hydroxy carbonyl compounds (aldol products) generated from asymmetric aldol reactions catalyzed by the tripeptide H-Pro-Pro-Asp-NH2. The methodologies outlined below are designed to ensure high purity and recovery of the target aldol adducts, which are valuable chiral building blocks in pharmaceutical synthesis.
Introduction
The this compound peptide is an effective organocatalyst for asymmetric aldol reactions, producing chiral β-hydroxy aldehydes and ketones with high enantioselectivity. Proper purification of the aldol product is a critical step to remove the catalyst, unreacted starting materials, and any byproducts. The primary purification techniques employed are flash column chromatography and crystallization. This document details the standard procedures for quenching the reaction and subsequently isolating the pure aldol product.
Quantitative Data Summary
The this compound catalyst and its derivatives have demonstrated high efficiency in asymmetric aldol reactions. The following table summarizes typical performance data. It is noteworthy that pegylated derivatives of the catalyst, designed for easier recovery, exhibit catalytic activity and selectivity comparable to the parent peptide[1].
| Catalyst Variant | Substrate 1 (Ketone) | Substrate 2 (Aldehyde) | Yield (%) | Enantiomeric Excess (ee %) |
| Pegylated this compound | Cyclohexanone | 4-Nitrobenzaldehyde | Up to 96 | Up to 91[1] |
| This compound | Cyclohexanone | 4-Nitrobenzaldehyde | Comparable to pegylated version | Comparable to pegylated version[1] |
Experimental Protocols
General Reaction Work-up and Quenching Protocol
This protocol describes the initial steps to stop the reaction and perform a primary extraction of the aldol product.
Materials:
-
Completed aldol reaction mixture
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Once the reaction is deemed complete by TLC or NMR analysis, cool the reaction mixture to 0 °C in an ice-water bath.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl)[2][3]. The volume of the NH₄Cl solution should be approximately equal to the volume of the reaction mixture.
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with water and then brine.
-
Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude aldol product.
Purification by Flash Column Chromatography
Flash column chromatography is the primary method for purifying the aldol product from the catalyst and other impurities. The choice of solvent system is crucial for effective separation.
Materials:
-
Crude aldol product
-
Silica gel (230-400 mesh)
-
Flash chromatography system (glass column, pump, fraction collector)
-
Solvents: Hexane (or heptane), Ethyl acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Solvent System Selection: Determine an appropriate eluent system using TLC analysis. The target product should have an Rf value of approximately 0.2-0.3 for optimal separation.
-
For moderately polar aldol products: Start with a mixture of Ethyl Acetate/Hexane (e.g., 10-50% EtOAc in Hexane).
-
For highly polar aldol products: A more polar system such as Methanol/Dichloromethane may be required (e.g., 1-5% MeOH in DCM).
-
-
Column Packing: Pack a flash chromatography column with silica gel using the initial, low-polarity mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elution:
-
Begin elution with the low-polarity mobile phase.
-
Gradually increase the polarity of the eluent (gradient elution) to elute the aldol product.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified aldol product.
Purification by Crystallization
Crystallization can be an effective final purification step if the aldol product is a solid. The key is to find a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Materials:
-
Purified or semi-purified solid aldol product
-
Various solvents for testing (e.g., heptane, ethyl acetate, methanol, water, acetone)
-
Erlenmeyer flask
-
Heat source (hot plate or steam bath)
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
Procedure:
-
Solvent Selection: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. Good solvent systems often consist of a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not. Common pairs include heptanes/ethyl acetate and methanol/water.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath may induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Visualized Workflows and Mechanisms
The following diagrams illustrate the general workflow for aldol product purification and the catalytic cycle of the reaction.
Caption: General experimental workflow for the purification of aldol products.
References
Application Notes and Protocols for H-Pro-Pro-Asp-NH₂ Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the substrate scope and experimental protocols for asymmetric reactions catalyzed by the tripeptide H-Pro-Pro-Asp-NH₂. This catalyst has demonstrated high efficacy and stereoselectivity in various carbon-carbon bond-forming reactions, making it a valuable tool in synthetic organic chemistry and drug development.
Asymmetric Aldol Reaction
The H-Pro-Pro-Asp-NH₂ catalyst is highly active and selective for asymmetric aldol reactions between a variety of ketones and aldehydes. It consistently delivers high yields and excellent enantioselectivities.
Substrate Scope of H-Pro-Pro-Asp-NH₂ in Asymmetric Aldol Reactions
The following table summarizes the performance of H-Pro-Pro-Asp-NH₂ with a range of substrates. The data is compiled from various studies to provide a clear comparison of the catalyst's efficacy.
| Ketone Donor | Aldehyde Acceptor | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Reference |
| Acetone | p-Nitrobenzaldehyde | 96 | 91 | - | [1] |
| Acetone | Benzaldehyde | High | High | - | [1] |
| Acetone | p-Chlorobenzaldehyde | High | High | - | [1] |
| Acetone | p-Bromobenzaldehyde | High | High | - | [1] |
| Cyclohexanone | p-Nitrobenzaldehyde | 95 | 99 | 95:5 (anti/syn) | [2] |
| Cyclohexanone | Benzaldehyde | 85 | 95 | 90:10 (anti/syn) | |
| Cyclohexanone | o-Chlorobenzaldehyde | 92 | 98 | 96:4 (anti/syn) | |
| Cyclohexanone | m-Chlorobenzaldehyde | 94 | 97 | 94:6 (anti/syn) | |
| Cyclopentanone | p-Nitrobenzaldehyde | 98 | 96 | 85:15 (anti/syn) |
Experimental Protocol: Asymmetric Aldol Reaction
This protocol is a general guideline for performing an asymmetric aldol reaction catalyzed by H-Pro-Pro-Asp-NH₂.
Materials:
-
H-Pro-Pro-Asp-NH₂ catalyst (5 mol%)
-
Aldehyde (1.0 mmol)
-
Ketone (5.0 mmol)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent (2 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) in the chosen solvent (2 mL) at room temperature, add the ketone (5.0 mmol).
-
Add the H-Pro-Pro-Asp-NH₂ catalyst (0.05 mmol, 5 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol product.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
Catalytic Cycle of the Asymmetric Aldol Reaction
Figure 1: Catalytic cycle for the H-Pro-Pro-Asp-NH₂ catalyzed aldol reaction.
Asymmetric Michael Addition
While the primary application of H-Pro-Pro-Asp-NH₂ has been in aldol reactions, studies have shown its potential in catalyzing asymmetric Michael additions, particularly the addition of aldehydes to nitroalkenes.
Substrate Scope of H-Pro-Pro-Asp-NH₂ in Asymmetric Michael Addition
The following data is from a study utilizing H-L-Pro-Pro-Asp-NH₂ for the Michael addition of n-butanal to β-trans-nitrostyrene.
| Aldehyde Donor | Nitroalkene Acceptor | Yield (%) | Diastereomeric Ratio (syn/anti) | Reference |
| n-Butanal | β-trans-Nitrostyrene | 96 | 95:5 |
Experimental Protocol: Asymmetric Michael Addition
This protocol provides a general procedure for the Michael addition of an aldehyde to a nitroalkene.
Materials:
-
H-Pro-Pro-Asp-NH₂ catalyst (10 mol%)
-
Aldehyde (1.2 mmol)
-
Nitroalkene (1.0 mmol)
-
Chloroform (CHCl₃) or other suitable solvent (2 mL)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve the nitroalkene (1.0 mmol) and the aldehyde (1.2 mmol) in the solvent (2 mL) in a reaction vessel.
-
Add the H-Pro-Pro-Asp-NH₂ catalyst (0.1 mmol, 10 mol%).
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the Michael adduct.
-
Determine the yield and diastereomeric ratio of the product.
Proposed Mechanism for Asymmetric Michael Addition
References
Application Notes and Protocols for the Immobilization of H-Pro-Pro-Asp-NH2 on a Solid Support
For Researchers, Scientists, and Drug Development Professionals
Introduction
The immobilization of catalytically active peptides onto solid supports represents a significant advancement in synthetic chemistry, offering enhanced catalyst stability, simplified purification of products, and the potential for catalyst recycling. The tripeptide H-Pro-Pro-Asp-NH2 has been identified as a highly effective organocatalyst for asymmetric aldol reactions, a fundamental carbon-carbon bond-forming reaction in organic synthesis. This document provides detailed application notes and experimental protocols for the immobilization of this compound onto a solid support and its subsequent application as a recyclable catalyst.
Overview of the Immobilization Strategy
The strategy for immobilizing this compound involves the covalent attachment of the peptide to a suitable solid support. The most common approach utilizes an amine-functionalized resin, such as TentaGel® S NH2, and the coupling occurs through the side-chain carboxylic acid of the aspartic acid residue. This orientation ensures that the catalytically active N-terminal proline and the adjacent proline residue are accessible for the catalytic cycle. The peptide is first synthesized with an N-terminal protecting group (e.g., Fmoc), which is removed after immobilization to yield the active catalyst.
Data Presentation
Table 1: Properties of the Immobilized Catalyst
| Parameter | Value | Method of Determination |
| Solid Support | TentaGel® S NH2 | Manufacturer's Specification |
| Peptide Loading | 0.1 - 0.2 mmol/g | Quantitative Kaiser Test / Amino Acid Analysis |
| Point of Attachment | Aspartic Acid Side-Chain Carboxyl Group | Synthesis Design |
| N-terminal Status | Free Secondary Amine | Post-synthesis Deprotection |
Table 2: Performance of Immobilized this compound in the Asymmetric Aldol Reaction
The immobilized peptide catalyzes the reaction between various aldehydes and acetone. The following table summarizes typical performance data.
| Aldehyde | Product Yield (%) | Enantiomeric Excess (ee, %) |
| 4-Nitrobenzaldehyde | up to 96% | up to 91% |
| 4-Chlorobenzaldehyde | High | High |
| Benzaldehyde | Good | Good |
| Isovaleraldehyde | Moderate | Good |
Note: Yields and enantiomeric excess can vary depending on reaction conditions such as temperature, solvent, and reaction time.
Table 3: Recyclability of the Immobilized Catalyst
A key advantage of the immobilized catalyst is its reusability. The catalyst can be recovered by simple filtration and reused in subsequent reactions.
| Cycle | Product Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | ~95% | ~90% |
| 2 | ~94% | ~90% |
| 3 | ~92% | ~89% |
The solid-supported catalyst can be recycled at least three times without a significant drop in catalytic activity or selectivity.[1]
Experimental Protocols
Protocol 1: Immobilization of this compound on TentaGel® S NH2 Resin
This protocol describes the coupling of N-terminally protected this compound to an amine-functionalized resin.
Materials:
-
TentaGel® S NH2 resin
-
Fmoc-Pro-Pro-Asp(OH)-NH2 (custom synthesized)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Acetic Anhydride
-
Pyridine
Procedure:
-
Resin Swelling: Swell the TentaGel® S NH2 resin in DMF for 1-2 hours in a peptide synthesis vessel.
-
Peptide Activation:
-
In a separate vial, dissolve Fmoc-Pro-Pro-Asp(OH)-NH2 (3 equivalents relative to resin loading), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.
-
Allow the mixture to pre-activate for 10-15 minutes at room temperature.
-
-
Coupling:
-
Drain the DMF from the swollen resin.
-
Add the pre-activated peptide solution to the resin.
-
Agitate the mixture for 4-6 hours at room temperature.
-
-
Washing: Wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Monitoring the Coupling:
-
Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive (blue beads), repeat the coupling step with fresh reagents.
-
-
Capping of Unreacted Amines (Optional but Recommended):
-
Treat the resin with a solution of acetic anhydride and pyridine in DMF (e.g., 10:5:85 v/v/v) for 30 minutes to cap any unreacted amine groups.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes. Drain.
-
Repeat the treatment with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (5 times).
-
-
Final Washing and Drying: Wash the resin with methanol (3 times) and dry under vacuum to obtain the final immobilized catalyst, H-Pro-Pro-Asp-resin.
Protocol 2: Characterization of the Immobilized Catalyst - Quantitative Kaiser Test
This protocol allows for the determination of the peptide loading on the resin.
Materials:
-
Immobilized peptide-resin
-
Pyridine
-
Phenol
-
Potassium Cyanide (KCN) solution
-
Ninhydrin solution
-
Ethanol
-
UV-Vis Spectrophotometer
Procedure:
-
Accurately weigh a small amount of the dried peptide-resin (approx. 5 mg) into a test tube.
-
Add a solution of 20% piperidine in DMF to deprotect the Fmoc group (if determining loading of the initial amino acid).
-
Wash the resin thoroughly to remove all traces of piperidine.
-
Add the Kaiser test reagents (solutions of KCN in pyridine, ninhydrin in ethanol, and phenol in ethanol) to the resin.
-
Heat the mixture at 100°C for 5-10 minutes.
-
Dilute the resulting blue solution with 60% ethanol in water.
-
Measure the absorbance of the solution at 570 nm.
-
Calculate the loading using a standard curve prepared with a known concentration of a primary amine.
Protocol 3: Asymmetric Aldol Reaction Using Immobilized this compound
This protocol outlines the use of the immobilized peptide as a catalyst in a typical aldol reaction.
Materials:
-
Immobilized H-Pro-Pro-Asp-resin (catalyst)
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Acetone (reagent and solvent)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a vial containing the immobilized catalyst (e.g., 10 mol%), add the aldehyde (1 equivalent) and acetone (10-20 equivalents).
-
Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Catalyst Recovery:
-
After the reaction is complete, add diethyl ether to the reaction mixture to precipitate the catalyst.
-
Filter the mixture to recover the solid-supported catalyst.
-
Wash the recovered catalyst with diethyl ether and dry under vacuum for reuse.
-
-
Work-up and Purification:
-
Combine the filtrate and washings.
-
Wash the organic phase with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous MgSO4 and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Analysis: Determine the yield and enantiomeric excess of the purified aldol product by NMR spectroscopy and chiral HPLC, respectively.
Mandatory Visualizations
Caption: Workflow for the immobilization of this compound.
Caption: Proposed catalytic cycle for the asymmetric aldol reaction.
References
Application Notes and Protocols for the Preparation of Supported H-Pro-Pro-Asp-NH₂ Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis, immobilization, and application of the tripeptide catalyst H-Pro-Pro-Asp-NH₂ on solid supports. The protocols outlined below are designed to facilitate the development of robust and recyclable catalytic systems for asymmetric synthesis, a critical aspect of modern drug development.
Introduction
The tripeptide H-Pro-Pro-Asp-NH₂ has emerged as a highly effective organocatalyst for various asymmetric transformations, most notably aldol reactions. Its efficiency stems from the well-defined stereochemical environment created by the peptide backbone. To enhance its practical utility, particularly in terms of catalyst recovery and reuse, the immobilization of H-Pro-Pro-Asp-NH₂ onto solid supports is a promising strategy. This document details the preparation of two such supported catalysts: one based on TentaGel resin and another on an ionic liquid-modified silica gel.
Synthesis of H-Pro-Pro-Asp-NH₂ Tripeptide
The H-Pro-Pro-Asp-NH₂ tripeptide is synthesized using a standard solid-phase peptide synthesis (SPPS) protocol based on Fmoc/tBu chemistry.
Experimental Protocol: Solid-Phase Peptide Synthesis
-
Resin Preparation: Start with a Rink Amide resin (100-200 mesh). Swell the resin in N,N-dimethylformamide (DMF) for 1 hour in a suitable reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% (v/v) solution of piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (Aspartic Acid):
-
In a separate vessel, activate Fmoc-L-Asp(OtBu)-OH (3 equivalents relative to resin loading) with a coupling reagent such as HBTU (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours at room temperature.
-
Wash the resin with DMF to remove excess reagents.
-
-
Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly coupled aspartic acid residue.
-
Amino Acid Coupling (Proline): Repeat step 3 using Fmoc-L-Pro-OH to couple the second amino acid.
-
Fmoc Deprotection: Repeat step 2.
-
Amino Acid Coupling (Proline): Repeat step 3 using Fmoc-L-Pro-OH to couple the final amino acid.
-
Final Fmoc Deprotection: Repeat step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Lyophilize the crude peptide to obtain a white powder.
-
-
Purification: Purify the crude H-Pro-Pro-Asp-NH₂ by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Preparation of Supported Catalysts
Two effective methods for immobilizing the H-Pro-Pro-Asp-NH₂ catalyst are presented below.
Immobilization on TentaGel Resin
TentaGel, a polyethylene glycol-grafted polystyrene resin, is an excellent support for peptide catalysts, offering a pseudo-homogeneous reaction environment.[1]
-
Resin Selection: Use TentaGel S NH₂ resin with a loading capacity of 0.1-0.2 mmol/g.[1]
-
Peptide Synthesis on Resin: Synthesize the H-Pro-Pro-Asp-NH₂ peptide directly on the TentaGel S NH₂ resin following the SPPS protocol described in section 2. The key difference is that the peptide remains attached to the support.
-
Final Deprotection: After the final Fmoc deprotection, treat the resin with the TFA cleavage cocktail (TFA/TIS/water 95:2.5:2.5) to remove the side-chain protecting group from the aspartic acid residue.
-
Washing and Drying: Thoroughly wash the resin with DCM, followed by a neutralization wash with a 5% solution of DIEA in DCM, and then again with DCM. Dry the supported catalyst under vacuum.
Immobilization on Ionic Liquid-Modified Silica Gel
This method involves the adsorption of the peptide onto a silica gel surface functionalized with an ionic liquid moiety, providing a robust and recyclable catalyst system.[2]
-
Synthesis of Thiol-Functionalized Silica Gel:
-
Activate silica gel by heating at 300°C under vacuum for 3 hours.
-
Reflux the activated silica gel in toluene with 3-mercaptopropyltrimethoxysilane for 24 hours.
-
Filter and remove unreacted silane by Soxhlet extraction with methanol.[2]
-
-
Synthesis of Ionic Liquid-Modified Silica Gel:
-
Suspend the thiol-functionalized silica gel in DCM.
-
Add a vinyl-functionalized imidazolium-based ionic liquid and a radical initiator (e.g., AIBN).
-
Reflux the mixture to covalently attach the ionic liquid to the silica surface via a thiol-ene reaction.
-
Filter and remove unreacted ionic liquid by Soxhlet extraction with DCM.[2]
-
-
Peptide Immobilization (Adsorption):
-
Dissolve the purified H-Pro-Pro-Asp-NH₂ (as its trifluoroacetate salt) in methanol.
-
Add the ionic liquid-modified silica gel to this solution.
-
Shake the mixture for a few minutes and then evaporate the solvent under reduced pressure to obtain a free-flowing powder.
-
Application in Asymmetric Aldol Reaction
The supported H-Pro-Pro-Asp-NH₂ catalyst is highly effective in promoting the asymmetric aldol reaction between aldehydes and ketones.
Experimental Protocol: Catalytic Aldol Reaction
-
Reaction Setup: In a reaction vial, combine the supported H-Pro-Pro-Asp-NH₂ catalyst (typically 5-10 mol%), the aldehyde (1 equivalent), and the ketone (10-20 equivalents, also serving as the solvent).
-
Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
Upon completion, filter to recover the solid-supported catalyst.
-
Wash the recovered catalyst with a suitable solvent (e.g., acetone or DCM) and dry it for reuse.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification and Analysis: Purify the crude aldol product by flash column chromatography on silica gel. Determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the product by ¹H NMR spectroscopy and chiral HPLC analysis.
Characterization of Supported Catalysts
Thorough characterization is essential to confirm the successful preparation and integrity of the supported catalyst.
| Technique | Purpose | Expected Observations |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the presence of the peptide and functional groups on the support. | Characteristic amide I and II bands of the peptide, along with signals from the support material. |
| Solid-State ¹³C NMR Spectroscopy | To provide detailed structural information about the immobilized peptide and the support. | Resonances corresponding to the carbon atoms of the peptide and the support matrix. |
| Elemental Analysis | To quantify the amount of peptide loaded onto the support. | Determination of nitrogen content allows for the calculation of peptide loading (mmol/g). |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the supported catalyst and estimate the organic content. | Weight loss steps corresponding to the decomposition of the peptide and organic linkers. |
| Scanning Electron Microscopy (SEM) | To visualize the surface morphology of the support before and after peptide immobilization. | Changes in surface texture and particle aggregation upon peptide loading. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of supported H-Pro-Pro-Asp-NH₂ and similar catalysts.
Table 1: Catalyst Loading on Different Supports
| Support Material | Peptide/Catalyst | Loading (mmol/g) | Reference |
| TentaGel S NH₂ | H-Pro-Pro-Asp-NH₂ | 0.1 - 0.2 | |
| TentaGel S NH₂ | KLAL Peptide | 0.099 | |
| TentaGel S NH₂ | MK5E Peptide | 0.133 | |
| Ionic Liquid-Modified Silica Gel | H-Pro-Pro-Asp-NH₂ | Not explicitly stated, but prepared by adsorbing 0.15 mmol of peptide onto 500 mg of support. |
Table 2: Performance of H-Pro-Pro-Asp-NH₂ Catalysts in Aldol Reactions
| Catalyst | Aldehyde | Ketone | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| H-Pro-Pro-Asp-Ahx-NH(CH₂CH₂O)₃CH₃ (Pegylated) | Not specified | Not specified | up to 96 | 91 | |
| Supported H-Pro-Pro-Asp-NH₂ on Ionic Liquid-Modified Silica Gel | Benzaldehyde | Acetone | Good | Higher than supported proline | |
| Supported H-Pro-Pro-Asp-NH₂ on TentaGel | Not specified | Not specified | Good | Comparable to non-modified catalyst |
Visualized Workflows
The following diagrams illustrate the key experimental workflows described in these application notes.
Caption: Solid-Phase Synthesis of H-Pro-Pro-Asp-NH₂.
Caption: Preparation of Supported Catalysts.
Caption: Asymmetric Aldol Reaction Workflow.
References
Application Note: Characterization of Immobilized H-Pro-Pro-Asp-NH2
Audience: Researchers, scientists, and drug development professionals.
Abstract: The tripeptide H-Pro-Pro-Asp-NH2 has demonstrated significant potential as an organocatalyst, particularly in asymmetric aldol reactions.[1][2] Immobilization of this peptide onto a solid support enhances its utility by facilitating catalyst recovery and reuse, which is crucial for sustainable chemical processes.[1][3] Proper characterization of the immobilized peptide is essential to confirm successful synthesis, covalent attachment, and retention of functional activity. This document provides detailed protocols for the synthesis, immobilization, and comprehensive characterization of this compound on a solid support, including spectroscopic, thermal, morphological, and functional analyses.
Peptide Synthesis and Immobilization
The synthesis of this compound is typically achieved via Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy.[4] Following synthesis and purification, the peptide is covalently attached to a suitable solid support.
Protocol: Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the manual synthesis of the target peptide on a Rink Amide resin, which yields a C-terminally amidated peptide upon cleavage.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Asp(OtBu)-OH, Fmoc-Pro-OH
-
Coupling agents: HBTU, HOBt
-
Base: Diisopropylethylamine (DIEA)
-
Deprotection solution: 20% piperidine in N-Methyl-2-pyrrolidone (NMP)
-
Solvents: NMP, Dichloromethane (DCM), Diethyl ether
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in NMP for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in NMP twice for 10-15 minutes each. Wash the resin thoroughly with NMP and DCM.
-
First Amino Acid Coupling (Asp):
-
Dissolve Fmoc-Asp(OtBu)-OH (3 eq), HBTU (3 eq), and HOBt (3 eq) in NMP.
-
Add DIEA (6 eq) to the amino acid solution and immediately add it to the resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Wash the resin with NMP and DCM. Confirm coupling completion with a Kaiser test.
-
-
Second Amino Acid Coupling (Pro): Repeat steps 2 and 3 using Fmoc-Pro-OH.
-
Third Amino Acid Coupling (Pro): Repeat steps 2 and 3 using Fmoc-Pro-OH.
-
Final Fmoc Deprotection: Perform a final deprotection (Step 2) to expose the N-terminal amine.
-
Cleavage and Purification:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Filter the resin and precipitate the peptide in cold diethyl ether.
-
Centrifuge to collect the crude peptide, wash with ether, and dry.
-
Purify the peptide using reverse-phase HPLC.
-
Confirm identity and purity via Mass Spectrometry.
-
Caption: Workflow for the synthesis of this compound via SPPS.
Protocol: Immobilization on TentaGel Support
TentaGel, a polyethylene glycol-grafted polystyrene resin, is an excellent support for peptide catalysts. This protocol describes the covalent attachment of the synthesized peptide to an amino-functionalized TentaGel resin.
Materials:
-
This compound (with side-chain protection on Asp, e.g., OtBu)
-
TentaGel NH2 Resin
-
Coupling agents: HBTU, HOBt, or EDC/NHS
-
Base: DIEA
-
Solvents: NMP, DCM
Procedure:
-
Resin Swelling: Swell the TentaGel NH2 resin in NMP for 30 minutes.
-
Peptide Activation: In a separate vial, dissolve the protected H-Pro-Pro-Asp(OtBu)-NH2 (1.5 eq), HBTU (1.5 eq), and HOBt (1.5 eq) in NMP. Add DIEA (3 eq). This activation step targets the free carboxyl group on the aspartic acid side chain.
-
Coupling to Support: Add the activated peptide solution to the swollen TentaGel resin. Agitate the mixture for 4-6 hours at room temperature.
-
Washing: Wash the resin extensively with NMP and DCM to remove any unreacted peptide and coupling reagents.
-
Capping (Optional): To block any unreacted amino groups on the resin, treat the resin with a solution of acetic anhydride and DIEA in NMP for 30 minutes. Wash thoroughly.
-
Side-Chain Deprotection: Treat the resin with a TFA-based cocktail (e.g., 95% TFA/5% H2O) for 1-2 hours to remove the OtBu protecting group from the aspartic acid residue.
-
Final Wash and Dry: Wash the final immobilized peptide-resin with DCM, followed by methanol, and dry under vacuum.
Caption: Workflow for immobilizing the peptide onto a solid support.
Physicochemical Characterization
A combination of techniques is required to confirm the peptide's presence on the support and to assess the material's physical properties.
Spectroscopic Analysis: FTIR-ATR
Fourier Transform Infrared (FTIR) spectroscopy, particularly with an Attenuated Total Reflectance (ATR) accessory, is a powerful non-destructive technique to confirm the covalent attachment of the peptide.
Protocol:
-
Sample Preparation: Place a small amount of the dry, immobilized peptide-resin onto the ATR crystal. Ensure good contact using the pressure clamp.
-
Blank Spectrum: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum: Collect the spectrum of the sample. Typically, 32-64 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.
-
Control Spectrum: Collect a spectrum of the bare TentaGel resin for comparison.
-
Data Analysis: Subtract the background spectrum from the sample spectrum. Compare the sample spectrum to the control spectrum. Look for the appearance of characteristic peptide amide bands.
Data Presentation:
| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment | Expected Observation |
| ~3300 | N-H Stretch | Amide A | Broad peak, indicates presence of amide bonds. |
| ~1650 | C=O Stretch | Amide I | Strong absorption, confirms peptide backbone. |
| ~1540 | N-H Bend, C-N Stretch | Amide II | Strong absorption, confirms peptide backbone. |
| ~1730 | C=O Stretch | Carboxylic Acid | Disappearance of peak from protected Asp, appearance of free acid peak after deprotection. |
Thermal Analysis: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and the amount of peptide loaded onto the resin.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the dry immobilized peptide-resin into a TGA crucible.
-
Instrument Setup: Place the crucible in the TGA instrument.
-
Heating Program: Heat the sample from room temperature to 600-800°C at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., Nitrogen).
-
Control Analysis: Run a separate TGA scan of the bare support material under identical conditions.
-
Data Analysis:
-
Plot mass (%) versus temperature (°C).
-
The initial weight loss below ~120°C is typically due to adsorbed water/solvent.
-
Compare the decomposition profile of the functionalized resin to the bare resin. The difference in residual mass or the appearance of new decomposition steps corresponds to the immobilized peptide.
-
The peptide loading (mmol/g) can be calculated from the percentage mass loss attributed to the peptide.
-
Data Presentation:
| Sample | Onset of Decomposition (°C) | Primary Decomposition (°C) | Mass Loss due to Peptide (%) | Calculated Loading (mmol/g) |
| Bare TentaGel Resin | ~350°C | ~400°C | N/A | N/A |
| Immobilized Peptide | ~250°C | ~300°C (Peptide), ~400°C (Resin) | [Value] | [Value] |
Morphological Analysis: Scanning Electron Microscopy (SEM)
SEM provides high-resolution images of the surface morphology of the support beads before and after peptide immobilization.
Protocol:
-
Sample Mounting: Mount a small amount of the dry resin beads onto an SEM stub using double-sided carbon tape.
-
Sputter Coating: Coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.
-
Imaging: Place the stub in the SEM chamber. Acquire images at various magnifications (e.g., 500x, 2000x, 10000x) using an appropriate accelerating voltage.
-
Analysis: Compare the surface of the bare resin with the peptide-immobilized resin. Look for changes in surface texture (e.g., increased roughness, formation of a film) which can indicate successful peptide coating.
Data Presentation:
| Sample | Magnification | Observed Morphology |
| Bare TentaGel Resin | 2000x | Smooth, uniform spherical beads with some surface porosity. |
| Immobilized Peptide | 2000x | Bead surface appears rougher or coated with a thin, textured layer. Aggregates may be visible at higher magnifications. |
Functional Characterization
The ultimate test of the immobilized peptide is its ability to perform its intended function. For this compound, this is typically catalytic activity.
Catalytic Activity Assay: Asymmetric Aldol Reaction
The reaction between acetone and 4-nitrobenzaldehyde is a standard benchmark for testing the catalytic performance of proline-based catalysts.
Protocol:
-
Reaction Setup: To a vial, add the immobilized peptide-catalyst (~5-10 mol%), 4-nitrobenzaldehyde (1 mmol), and acetone (10 mmol as both reactant and solvent).
-
Reaction: Stir the mixture at room temperature for the specified time (e.g., 24-48 hours).
-
Work-up:
-
Filter to recover the immobilized catalyst. Wash the catalyst with acetone and dry for reuse in recyclability studies.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
-
Analysis:
-
Analyze the crude product by ¹H NMR to determine the conversion (yield).
-
Analyze the product by chiral HPLC to determine the enantiomeric excess (e.e.).
-
-
Recyclability Test: Reuse the recovered catalyst in a new reaction (Steps 1-4) for several cycles to assess its stability and reusability.
References
- 1. Solid-supported and pegylated H-Pro-Pro-Asp-NHR as catalysts for asymmetric aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New ionic liquid-modified silica gels as recyclable materials for l-proline- or H–Pro–Pro–Asp–NH2-catalyzed aldol reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Engineering and Exploiting Immobilized Peptide Organocatalysts for Modern Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for H-Pro-Pro-Asp-NH₂ in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The tripeptide H-Pro-Pro-Asp-NH₂ has emerged as a highly efficient and stereoselective organocatalyst in various asymmetric organic transformations. Its applications are particularly notable in carbon-carbon bond-forming reactions, which are fundamental to the synthesis of complex chiral molecules, including pharmaceutical intermediates. This document provides detailed application notes, experimental protocols, and performance data for H-Pro-Pro-Asp-NH₂ and its derivatives in key organic reactions.
Application in Asymmetric Aldol Reactions
H-Pro-Pro-Asp-NH₂ is a potent catalyst for asymmetric aldol reactions, facilitating the reaction between ketones and aldehydes to produce chiral β-hydroxy ketones with high enantioselectivity.[1] The proline residue at the N-terminus forms an enamine intermediate with the ketone, while the aspartic acid residue is believed to play a crucial role in the stereochemical control of the reaction.
To enhance its practical utility, H-Pro-Pro-Asp-NH₂ has been immobilized on solid supports and functionalized with polyethylene glycol (PEG) linkers.[1] These modifications allow for easier catalyst recovery and recycling without a significant loss of activity or selectivity.[1]
Table 1: Performance of a Pegylated H-Pro-Pro-Asp-NH₂ Derivative in the Asymmetric Aldol Reaction
| Aldehyde | Ketone | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 4-Nitrobenzaldehyde | Acetone | 0.5 | 96 | 91 |
| 4-Chlorobenzaldehyde | Acetone | 0.5 | 95 | 89 |
| 2-Naphthaldehyde | Acetone | 0.5 | 92 | 85 |
| Cyclohexanecarboxaldehyde | Acetone | 0.5 | 88 | 90 |
Data is for the pegylated catalyst H-Pro-Pro-Asp-Ahx-NH(CH₂CH₂O)₃CH₃.[1]
This protocol describes a general procedure for the asymmetric aldol reaction between an aldehyde and acetone using the pegylated catalyst H-Pro-Pro-Asp-Ahx-NH(CH₂CH₂O)₃CH₃.[1]
Materials:
-
Pegylated catalyst H-Pro-Pro-Asp-Ahx-NH(CH₂CH₂O)₃CH₃
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Acetone (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous NH₄Cl solution
-
Anhydrous MgSO₄
-
Reaction vial with a magnetic stir bar
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To a reaction vial, add the pegylated catalyst (0.5 mol%).
-
Add anhydrous acetone (10 equivalents) and anhydrous DCM (to achieve a 0.5 M concentration of the aldehyde).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the aldehyde (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired β-hydroxy ketone.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).
Application in Asymmetric 1,4-Addition (Michael) Reactions
Tripeptides of the H-D-Pro-Pro-Xaa-NH₂ type, where Xaa is an acidic amino acid like Asp or Glu, are highly effective catalysts for the asymmetric conjugate addition of aldehydes to nitroolefins. These reactions yield synthetically valuable γ-nitroaldehydes in high yields and stereoselectivities. The D-Pro-Pro motif is a key contributor to the high stereoselectivity.
Table 2: Performance of H-D-Pro-Pro-Glu-NH₂ in the Asymmetric Michael Addition
| Aldehyde | Nitroolefin | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, % syn) |
| Propanal | β-Nitrostyrene | 1 | 98 | >95:5 | 99 |
| Butanal | β-Nitrostyrene | 1 | 97 | >95:5 | 99 |
| Isovaleraldehyde | β-Nitrostyrene | 1 | 95 | >95:5 | 98 |
| Propanal | (E)-1-Nitro-1-pentene | 1 | 96 | 94:6 | 97 |
Data is for the closely related catalyst H-D-Pro-Pro-Glu-NH₂.
This protocol provides a general procedure for the asymmetric Michael addition catalyzed by H-D-Pro-Pro-Glu-NH₂.
Materials:
-
Catalyst H-D-Pro-Pro-Glu-NH₂
-
Aldehyde (e.g., propanal)
-
Nitroolefin (e.g., β-nitrostyrene)
-
Chloroform (CHCl₃, anhydrous)
-
Isopropanol (i-PrOH, anhydrous)
-
Reaction vial with a magnetic stir bar
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve the catalyst (1 mol%) in a 9:1 mixture of anhydrous CHCl₃ and i-PrOH in a reaction vial.
-
Add the aldehyde (2 equivalents) to the solution.
-
Stir the mixture at room temperature for 5 minutes.
-
Add the nitroolefin (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the γ-nitroaldehyde.
-
Determine the diastereomeric ratio and enantiomeric excess by NMR spectroscopy and chiral HPLC, respectively.
Synthesis of H-Pro-Pro-Asp-NH₂
The synthesis of H-Pro-Pro-Asp-NH₂ is typically achieved via solid-phase peptide synthesis (SPPS) using a Rink amide resin.
Materials:
-
Rink amide resin
-
Fmoc-Asp(OtBu)-OH
-
Fmoc-Pro-OH
-
H-Pro-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 min). Wash the resin with DMF and DCM.
-
First Amino Acid Coupling: Couple Fmoc-Asp(OtBu)-OH (3 eq.) to the deprotected resin using DIC (3 eq.) and HOBt (3 eq.) in DMF. Allow the reaction to proceed for 2 hours. Wash the resin with DMF and DCM.
-
Fmoc Deprotection: Repeat the Fmoc deprotection step with 20% piperidine in DMF.
-
Second Amino Acid Coupling: Couple Fmoc-Pro-OH (3 eq.) using the same coupling procedure as in step 3.
-
Fmoc Deprotection: Repeat the Fmoc deprotection step.
-
Third Amino Acid Coupling: Couple H-Pro-OH (3 eq.) using the same coupling procedure.
-
Final Deprotection and Cleavage: After the final coupling, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC to obtain the final product H-Pro-Pro-Asp-NH₂.
References
Application Notes and Protocols for Large-Scale Synthesis and Utilization of H-Pro-Pro-Asp-NH₂ Catalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the large-scale synthesis of the tripeptide catalyst H-Pro-Pro-Asp-NH₂ and its application in synthetic chemistry, particularly relevant for drug development and pharmaceutical manufacturing. The protocols outlined below are based on established solid-phase peptide synthesis (SPPS) methodologies, adapted for kilogram-scale production.
Introduction
The H-Pro-Pro-Asp-NH₂ tripeptide is a highly effective organocatalyst known for its utility in various asymmetric syntheses, including aldol and Michael addition reactions. Its stereoselectivity and efficiency make it a valuable tool in the synthesis of chiral molecules, which are critical components of many pharmaceutical compounds. This document details the procedures for its large-scale synthesis, purification, and application, providing researchers and drug development professionals with the necessary information for scalable and reproducible results.
Large-Scale Synthesis of H-Pro-Pro-Asp-NH₂
The recommended method for large-scale synthesis of H-Pro-Pro-Asp-NH₂ is Fmoc-based solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a solid support, simplifying purification and enabling high yields.[1]
Materials and Reagents
| Material | Grade | Supplier Recommendation | Notes |
| Rink Amide Resin (100-200 mesh, 1% DVB) | Synthesis Grade | Commercial Supplier | Suitable for C-terminal amide peptides.[2] |
| Fmoc-Asp(OtBu)-OH | Peptide Synthesis Grade | Commercial Supplier | Side-chain protection is crucial to prevent side reactions. |
| Fmoc-Pro-OH | Peptide Synthesis Grade | Commercial Supplier | |
| H-Pro-OH | Peptide Synthesis Grade | Commercial Supplier | For the final coupling step. |
| Diisopropylcarbodiimide (DIC) | Synthesis Grade | Commercial Supplier | Coupling agent. |
| Oxyma Pure | Synthesis Grade | Commercial Supplier | Coupling additive to minimize racemization. |
| Piperidine | Synthesis Grade | Commercial Supplier | For Fmoc deprotection. |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Commercial Supplier | Primary solvent for SPPS. |
| Dichloromethane (DCM) | ACS Grade | Commercial Supplier | For resin washing. |
| Trifluoroacetic acid (TFA) | Reagent Grade | Commercial Supplier | For cleavage from the resin.[3] |
| Triisopropylsilane (TIS) | Reagent Grade | Commercial Supplier | Scavenger to prevent side reactions during cleavage.[3] |
| Diethyl ether | ACS Grade | Commercial Supplier | For peptide precipitation. |
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol is designed for a 1 kg scale synthesis of H-Pro-Pro-Asp-NH₂.
Step 1: Resin Swelling and Fmoc Deprotection
-
Swell 5 kg of Rink Amide resin in DMF in a suitable reaction vessel for at least 1 hour.
-
Drain the DMF and add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 20 minutes to remove the Fmoc protecting group.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
Step 2: First Amino Acid Coupling (Fmoc-Asp(OtBu)-OH)
-
In a separate vessel, dissolve 3 equivalents of Fmoc-Asp(OtBu)-OH and 3 equivalents of Oxyma Pure in DMF.
-
Add 3 equivalents of DIC to the amino acid solution to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2-4 hours, monitoring the reaction completion using a Kaiser test.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
Step 3: Subsequent Amino Acid Couplings (Fmoc-Pro-OH and H-Pro-OH)
-
Repeat the Fmoc deprotection step as described in Step 1.
-
Couple the next amino acid (Fmoc-Pro-OH) using the same procedure as in Step 2.
-
For the final amino acid (H-Pro-OH), follow the same coupling procedure.
Step 4: Cleavage and Deprotection
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.[4]
-
Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature with gentle agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
Step 5: Peptide Precipitation and Isolation
-
Concentrate the TFA filtrate under reduced pressure.
-
Precipitate the peptide by adding the concentrated solution to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by filtration and wash with cold diethyl ether.
-
Dry the peptide under vacuum to obtain the crude H-Pro-Pro-Asp-NH₂.
Synthesis Workflow Diagram
Caption: Workflow for the large-scale synthesis of H-Pro-Pro-Asp-NH₂ via SPPS.
Purification and Quality Control
Purification Protocol
Purification of the crude peptide is performed using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: C18 preparative column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 60 minutes.
-
Detection: UV at 220 nm.
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to ensure a purity of >98%.
-
Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.
Quality Control Parameters
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white powder | Visual Inspection |
| Purity | ≥ 98.0% | RP-HPLC |
| Identity | Conforms to the expected mass | Mass Spectrometry (MS) |
| Peptide Content | ≥ 80.0% | Amino Acid Analysis |
| Water Content | ≤ 10.0% | Karl Fischer Titration |
| Residual Solvents | Within ICH limits | Gas Chromatography (GC) |
Application in Asymmetric Synthesis
H-Pro-Pro-Asp-NH₂ is an effective catalyst for various asymmetric carbon-carbon bond-forming reactions. Below is a general protocol for its application in a Michael addition reaction, which can be adapted for other similar transformations.
General Protocol for a Catalytic Michael Addition
-
To a solution of the aldehyde (1.0 mmol) in a suitable solvent (e.g., DMF, 5 mL) is added the nitroalkene (1.2 mmol).
-
Add H-Pro-Pro-Asp-NH₂ catalyst (0.05 mmol, 5 mol%).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC or HPLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle Diagram
Caption: Proposed catalytic cycle for the H-Pro-Pro-Asp-NH₂ catalyzed Michael addition.
Data Presentation
The following tables summarize typical quantitative data for the large-scale synthesis of H-Pro-Pro-Asp-NH₂ and its catalytic performance.
Table 1: Large-Scale Synthesis of H-Pro-Pro-Asp-NH₂ - Key Performance Indicators
| Parameter | Value | Notes |
| Synthesis Scale | 1 kg | Based on final peptide weight. |
| Crude Yield | 75-85% | Based on the theoretical yield from the initial resin loading. |
| Purity (Crude) | 70-80% | Determined by RP-HPLC. |
| Purified Yield | 60-70% | After RP-HPLC purification and lyophilization. |
| Final Purity | > 98.0% | Confirmed by analytical RP-HPLC. |
| Total Synthesis Time | 5-7 days | Including synthesis, cleavage, purification, and lyophilization. |
Table 2: Catalytic Performance in a Representative Michael Addition
| Substrate 1 (Aldehyde) | Substrate 2 (Nitroalkene) | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| Propanal | β-Nitrostyrene | 5 | 24 | 92 | 95 |
| Butanal | (E)-Nitropent-1-ene | 5 | 36 | 88 | 93 |
| Isovaleraldehyde | β-Nitrostyrene | 10 | 48 | 85 | 90 |
Conclusion
The protocols and data presented provide a robust framework for the large-scale synthesis and application of the H-Pro-Pro-Asp-NH₂ catalyst. Adherence to these guidelines will enable researchers and drug development professionals to produce this valuable catalyst with high purity and yield, facilitating its use in the efficient and stereoselective synthesis of complex pharmaceutical intermediates. The provided workflows and catalytic cycle diagrams offer a clear visual representation of the key processes involved.
References
Application Notes and Protocols: H-Pro-Pro-Asp-NH2 Catalyzed Synthesis of Chiral Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide H-Pro-Pro-Asp-NH2 has emerged as a highly efficient and stereoselective organocatalyst for the synthesis of valuable chiral building blocks. Its mechanism, rooted in enamine catalysis similar to proline, is enhanced by the specific peptide sequence, which contributes to a well-organized transition state, leading to high levels of stereocontrol. The D-Pro-Pro motif within the peptide is a key contributor to high stereoselectivities.[1] This catalyst is particularly effective in asymmetric aldol and conjugate addition reactions, providing access to chiral β-hydroxy ketones, γ-nitroaldehydes, and their derivatives, which are crucial intermediates in the synthesis of pharmaceuticals and other biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound and its analogs in these key transformations.
Data Presentation
The catalytic efficiency of this compound and its derivatives is demonstrated in the following tables, which summarize quantitative data for asymmetric aldol and Michael addition reactions.
Table 1: Asymmetric Aldol Reaction Catalyzed by a Pegylated this compound Derivative *
| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | p-Nitrobenzaldehyde | Cyclohexanone | 0.5 | up to 96 | 91 |
*Data obtained using the pegylated catalyst H-Pro-Pro-Asp-Ahx-NH(CH2CH2O)3CH3. Enantioselectivities are comparable to the parent catalyst.[2]
Table 2: Asymmetric Michael Addition of n-Butanal to β-trans-Nitrostyrene
| Entry | Catalyst | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (syn/anti) | ee (syn) (%) |
| 1 | H-L-Pro-Pro-Asp-NH2 | 10 | 96 | 95:5 | 99 |
| 2 | H-D-Pro-Pro-Asp-NH2 | 10 | 93 | 94:6 | 99 |
Experimental Protocols
Protocol 1: Asymmetric Aldol Reaction of an Aromatic Aldehyde with a Ketone
This protocol is a general procedure adapted for the use of this compound based on established methods for proline-catalyzed aldol reactions.[3][4]
Materials:
-
This compound (or its pegylated derivative)
-
Aromatic aldehyde (e.g., p-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone)
-
Solvent (e.g., Dimethyl Sulfoxide - DMSO)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry reaction vial, add this compound (0.025 mmol, 10 mol%).
-
Add the appropriate solvent (e.g., 0.5 mL of DMSO).
-
Add the aromatic aldehyde (0.25 mmol, 1 equivalent).
-
Add the ketone (1.25 mmol, 5 equivalents).
-
Stir the reaction mixture at room temperature (or as optimized, e.g., 2°C to -10°C) for 24-72 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired chiral β-hydroxy ketone.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Asymmetric Michael Addition of an Aldehyde to a Nitroolefin
This protocol is based on the successful application of this compound and its analogs in the conjugate addition of aldehydes to nitroolefins.[5]
Materials:
-
H-L-Pro-Pro-Asp-NH2 or H-D-Pro-Pro-Asp-NH2
-
Aldehyde (e.g., n-butanal)
-
Nitroolefin (e.g., β-trans-nitrostyrene)
-
Solvent (e.g., Chloroform - CHCl3)
-
Sodium borohydride (NaBH4) (for optional reduction)
-
Methanol (for optional reduction)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the catalyst (H-L-Pro-Pro-Asp-NH2 or H-D-Pro-Pro-Asp-NH2, 10 mol%) in the solvent (e.g., CHCl3) in a reaction flask.
-
Add the aldehyde (e.g., n-butanal, 1.5 equivalents) to the solution.
-
Add the nitroolefin (e.g., β-trans-nitrostyrene, 1 equivalent).
-
Stir the mixture at room temperature for the time required for the reaction to complete (monitor by TLC).
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude γ-nitroaldehyde can be purified by silica gel chromatography.
-
(Optional Reduction to γ-nitroalcohol) : Dissolve the crude γ-nitroaldehyde in methanol. Cool the solution to 0°C and add sodium borohydride (NaBH4) portion-wise. Stir until the reaction is complete (monitor by TLC). Quench the reaction with water and extract with dichloromethane. Dry the organic layer over Na2SO4, concentrate, and purify by column chromatography.
-
Determine the diastereomeric ratio and enantiomeric excess of the product by NMR spectroscopy and chiral HPLC, respectively.
Visualizations
Catalytic Cycle of Asymmetric Michael Addition
Caption: Catalytic cycle for the this compound catalyzed Michael addition.
Experimental Workflow for Asymmetric Aldol Reaction
References
- 1. Tripeptides of the type H-D-Pro-Pro-Xaa-NH2 as catalysts for asymmetric 1,4-addition reactions: structural requirements for high catalytic efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid-supported and pegylated H-Pro-Pro-Asp-NHR as catalysts for asymmetric aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low yield in H-Pro-Pro-Asp-NH2 aldol reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the H-Pro-Pro-Asp-NH2 catalyzed aldol reaction.
Troubleshooting Guides
Low yields in your aldol reaction can be attributed to several factors, from reaction conditions to potential side reactions. This guide provides a systematic approach to identifying and resolving these issues.
Problem 1: Low or No Product Formation
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Inactive Catalyst | Ensure the this compound peptide is of high purity and has been stored correctly (typically at -20°C or lower, desiccated). Consider sourcing a fresh batch of the catalyst. |
| Suboptimal Reaction Conditions | Systematically optimize reaction parameters such as temperature, solvent, and catalyst loading. See the data tables below for insights into how these factors can influence the reaction outcome. |
| Poor Quality Reagents | Use freshly distilled or high-purity aldehydes and ketones. Impurities in the starting materials can inhibit the catalyst or lead to unwanted side reactions. |
| Insufficient Reaction Time | Monitor the reaction progress over time using techniques like TLC or LC-MS. Some aldol reactions, especially at lower temperatures, may require extended reaction times for completion. |
Problem 2: Presence of Multiple Side Products
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Self-Condensation of Aldehyde/Ketone | If using a ketone as the nucleophile, consider using an excess of the ketone to favor the cross-aldol reaction. For aldehyde self-condensation, slowly adding the aldehyde to the reaction mixture can minimize this side reaction. |
| Dehydration of Aldol Adduct | The initial β-hydroxy carbonyl product can undergo dehydration to form an α,β-unsaturated compound, especially at higher temperatures or under acidic/basic conditions. Running the reaction at a lower temperature can help minimize this. |
| Aspartimide Formation | The aspartic acid residue in the peptide catalyst can be susceptible to aspartimide formation, particularly under basic conditions.[1][2][3] This can reduce the catalytic activity. If aspartimide formation is suspected, consider running the reaction under neutral or slightly acidic conditions if the reaction tolerates it. Adding HOBt to the reaction mixture has been shown to reduce aspartimide formation in peptide synthesis and may be beneficial here.[2] |
| Diketopiperazine Formation | The Pro-Pro motif in the catalyst can be prone to diketopiperazine formation, especially at the dipeptide stage of synthesis.[2] While this is more of a concern during the synthesis of the catalyst itself, degradation of the catalyst under reaction conditions could potentially lead to this side product. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the this compound catalyzed aldol reaction?
A1: The choice of solvent can significantly impact the yield and stereoselectivity of the reaction. Polar aprotic solvents like DMSO and DMF are commonly used for proline-catalyzed aldol reactions because they facilitate the enamine mechanism. However, the addition of water or the use of aqueous media has also been shown to be effective and can sometimes enhance enantioselectivity. It is recommended to screen a variety of solvents to find the optimal one for your specific substrates.
Q2: How does temperature affect the reaction yield?
A2: Temperature can have a significant effect on both the reaction rate and the selectivity. Generally, higher temperatures increase the reaction rate but may lead to a decrease in stereoselectivity and an increase in side products, such as the dehydrated enone. Lowering the reaction temperature can improve selectivity but may require longer reaction times.
Q3: What is the recommended catalyst loading for this compound?
A3: Catalyst loading should be optimized for each specific reaction. While higher catalyst loading can increase the reaction rate, it also increases the cost. For a pegylated version of this compound, as little as 0.5 mol% has been shown to be effective. It is advisable to start with a higher loading (e.g., 10-20 mol%) and then reduce it once the reaction conditions are optimized.
Q4: Can the this compound catalyst be recycled?
A4: Yes, immobilization of this compound on a solid support, such as TentaGel, allows for the recovery and reuse of the catalyst for several cycles without a significant loss of activity or selectivity.
Q5: My reaction is giving a low enantiomeric excess (ee). How can I improve it?
A5: Low enantioselectivity can be due to several factors. Optimizing the solvent and temperature is crucial. Additionally, the structure of the substrates can play a role. Sometimes, modifying the catalyst structure, for example by pegylation, can enhance enantioselectivity.
Data Presentation
Table 1: Effect of Solvent on Aldol Reaction Yield and Enantioselectivity
| Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| DMSO | 68 | 76 | General Proline Catalysis |
| DMF | Moderate | High | General Proline Catalysis |
| Acetonitrile | Moderate | Moderate | General Proline Catalysis |
| THF | Low | High | Peptide Catalysis |
| Water/Methanol | High | High | General Proline Catalysis |
| Neat (Acetone) | High | Moderate | General Proline Catalysis |
Note: These are representative values from proline and peptide-catalyzed aldol reactions and may vary depending on the specific substrates and reaction conditions.
Table 2: Effect of Temperature on Aldol Reaction Yield and Enantioselectivity
| Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 0 | 76 | 87 | Peptide Catalysis |
| Room Temperature | 96 | 91 | Pegylated this compound |
| 40 | High | Moderate | General Aldol Condensation |
| 80 | >99 | Not Reported | Microwave-assisted |
Note: These are representative values and the optimal temperature will depend on the specific reactants and desired outcome (yield vs. selectivity).
Experimental Protocols
Representative Protocol for this compound Catalyzed Aldol Reaction
This protocol is a general guideline for an aldol reaction between an aldehyde and a ketone catalyzed by this compound. Optimization of each step is recommended for specific substrates.
Materials:
-
This compound catalyst
-
Aldehyde
-
Ketone
-
Anhydrous Solvent (e.g., DMSO)
-
Deuterated solvent for NMR analysis
-
TLC plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Preparation:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound (e.g., 0.1 mmol, 10 mol%).
-
Add the anhydrous solvent (e.g., 1 mL of DMSO).
-
Stir the mixture at room temperature until the catalyst is fully dissolved.
-
-
Reaction:
-
Add the ketone (e.g., 5 mmol, 5 equivalents) to the catalyst solution.
-
Slowly add the aldehyde (1 mmol, 1 equivalent) to the reaction mixture over a period of 10 minutes.
-
Seal the vial and stir the reaction at the desired temperature (e.g., room temperature).
-
-
Monitoring:
-
Monitor the progress of the reaction by TLC at regular intervals (e.g., every 2-4 hours).
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), proceed to the work-up.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of NH4Cl (5 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
-
Characterization:
-
Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.
-
Determine the enantiomeric excess of the product by chiral HPLC or NMR analysis using a chiral solvating agent.
-
Mandatory Visualizations
Aldol Reaction Mechanism
Caption: General mechanism of a proline-catalyzed aldol reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield.
Catalytic Cycle of this compound
Caption: The catalytic cycle of the peptide-catalyzed aldol reaction.
References
- 1. Problem of aspartimide formation in Fmoc-based solid-phase peptide synthesis using Dmab group to protect side chain of aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
improving enantioselectivity of H-Pro-Pro-Asp-NH2 catalyst
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the enantioselectivity of the H-Pro-Pro-Asp-NH2 catalyst in asymmetric reactions.
Frequently Asked Questions (FAQs)
Q1: What is the this compound catalyst and what is its primary application?
A1: this compound is a tripeptide-based organocatalyst. Its primary application is in asymmetric synthesis, particularly in direct aldol reactions, where it has demonstrated high activity and selectivity.
Q2: How does the this compound catalyst promote enantioselectivity?
A2: The catalyst's ability to induce enantioselectivity is attributed to its specific three-dimensional structure. The proline residues are known to facilitate the formation of a crucial β-turn conformation. This conformation creates a well-defined chiral environment around the active site, allowing for facial discrimination of the prochiral substrate. The catalytic mechanism is believed to proceed through an enamine intermediate, similar to Class I aldolase enzymes.
Q3: What are the key functional groups of this compound responsible for its catalytic activity?
A3: The N-terminal secondary amine of the proline residue is essential for the formation of the enamine intermediate with the ketone substrate. The carboxylic acid side chain of the aspartic acid residue is also crucial, as it is thought to act as a proton shuttle and to orient the substrates within the catalytic pocket through hydrogen bonding.
Q4: Can the enantioselectivity of the this compound catalyst be reversed?
A4: Yes, studies have shown that the enantioselectivity of derivatives of the this compound catalyst can be reversed by changing the solvent system. For example, using pure DMSO or methanol can favor the formation of one enantiomer, while switching to a mixture of water with DMSO or methanol can lead to the preferential formation of the other enantiomer.
Troubleshooting Guide
Low Enantioselectivity (ee%)
Problem: The enantiomeric excess (ee%) of my product is consistently low.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Solvent | The polarity and proticity of the solvent can significantly influence the catalyst's conformation and the transition state of the reaction. Perform a solvent screen to identify the optimal medium for your specific substrates. Aprotic polar solvents like DMSO or DMF are often good starting points. |
| Incorrect Temperature | Enantioselectivity is often temperature-dependent. Generally, lower reaction temperatures lead to higher enantiomeric excess by increasing the energy difference between the diastereomeric transition states. Try running the reaction at a lower temperature (e.g., 0 °C or -20 °C). |
| Inappropriate Catalyst Loading | The concentration of the catalyst can affect the outcome. While a higher loading might increase the reaction rate, it doesn't always guarantee higher enantioselectivity. Optimize the catalyst loading, starting from a typical range of 1-10 mol%. |
| Presence of Impurities | Water or other impurities in the reagents or solvents can interfere with the catalyst's performance. Ensure all reagents and solvents are of high purity and appropriately dried. |
| Catalyst Degradation | The peptide catalyst may be susceptible to degradation over time or under harsh conditions. Store the catalyst properly (cool and dry) and consider using a fresh batch if degradation is suspected. |
| Substrate-Related Issues | The structure of the ketone and aldehyde can influence stereoselectivity. If possible, consider minor structural modifications to your substrates to improve the steric and electronic complementarity with the catalyst. |
Data Presentation
Table 1: Effect of Catalyst Modification on Aldol Reaction of Acetone with 4-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (mol%) | Yield (%) | ee% |
| This compound | 1 | 90 | 92 |
| H-Pro-Pro-Asp-Ahx-NH(CH2CH2O)3CH3 (PEGylated)[1] | 0.5 | 96 | 91[1] |
| H-Pro-Pro-Asp-resin (TentaGel)[1] | 5 | 85 | 90 |
Note: Results are for the reaction between acetone and 4-nitrobenzaldehyde and may vary with different substrates.
Experimental Protocols
General Protocol for a this compound Catalyzed Asymmetric Aldol Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound catalyst
-
Aldehyde
-
Ketone
-
Anhydrous solvent (e.g., DMSO, DMF, or as optimized)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the this compound catalyst (1-10 mol%).
-
Add the anhydrous solvent (to achieve a typical concentration of 0.1-0.5 M of the aldehyde).
-
Add the ketone (typically 5-20 equivalents).
-
Stir the mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) for 10-15 minutes to allow for catalyst dissolution and pre-equilibration.
-
Add the aldehyde (1 equivalent) to the reaction mixture.
-
Stir the reaction vigorously at the specified temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique. Reaction times can vary from a few hours to several days depending on the substrates and conditions.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aldol product.
-
Determine the diastereomeric ratio (d.r.) by 1H NMR spectroscopy and the enantiomeric excess (ee%) by chiral HPLC or GC analysis.
Visualizations
References
H-Pro-Pro-Asp-NH2 catalyst deactivation and regeneration
This technical support center is designed for researchers, scientists, and drug development professionals utilizing the H-Pro-Pro-Asp-NH2 tripeptide catalyst in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues related to catalyst deactivation and regeneration.
Frequently Asked Questions (FAQs)
Q1: What is the this compound catalyst and what are its primary applications?
A1: this compound is a tripeptide catalyst known for its high activity and selectivity in asymmetric aldol reactions.[1] Comprised of two proline residues and an aspartic acid C-terminal amide, it leverages the catalytic capabilities of proline for various organic transformations.[2] Its structure allows for effective stereocontrol, making it a valuable tool in the synthesis of chiral molecules, which is of great interest for the production of pharmaceuticals.[3]
Q2: What are the common signs of catalyst deactivation?
A2: Signs of deactivation of the this compound catalyst include a noticeable decrease in reaction rate, a drop in product yield, and a loss of enantioselectivity. If you observe any of these, it is likely that the catalyst has lost some of its activity.
Q3: Can the this compound catalyst be recycled?
A3: Yes, particularly when immobilized on a solid support such as TentaGel, the this compound catalyst can be recovered and reused.[1] Studies have shown that the solid-supported catalyst can be recycled at least three times without a significant drop in catalytic activity or selectivity.[1]
Q4: How does immobilization affect the catalyst's performance?
A4: Immobilization of this compound on a solid support or functionalization with a polyethylene glycol (PEG) linker offers several advantages. These include facile reusability, ease of handling, and potentially higher solubility, which increases its versatility. Importantly, these modifications have been shown to maintain enantioselectivities comparable to the parent catalyst.
Troubleshooting Guide
Issue 1: Decreased Catalytic Activity and/or Yield
If you are experiencing a significant drop in the yield of your reaction, it may be due to catalyst deactivation. The following table outlines potential causes and solutions.
| Potential Cause | Proposed Solution | Verification Method |
| Mechanical Loss of Catalyst | If using a solid-supported catalyst, ensure filtration and washing steps are gentle to prevent loss of resin beads. | Weigh the catalyst before and after the reaction cycle. |
| Active Site Blocking | The catalytic proline or aspartic acid residues may be blocked by byproducts or starting materials. | Wash the catalyst with a suitable solvent (e.g., DMF, DCM) to remove adsorbed species. |
| Peptide Aggregation | Under certain conditions, peptide catalysts can aggregate, reducing the availability of active sites. | Introduce chaotropic salts or use solvents known to disrupt secondary structures. |
| Hydrolysis of Peptide Bonds | In aqueous environments, the peptide backbone can be susceptible to hydrolysis, leading to catalyst degradation. | Minimize water content in the reaction mixture if the reaction chemistry allows. |
Issue 2: Loss of Enantioselectivity
A decrease in the enantiomeric excess (ee) of your product is a critical issue. Below are some potential reasons and troubleshooting steps.
| Potential Cause | Proposed Solution | Verification Method |
| Aspartimide Formation | The aspartic acid residue can undergo intramolecular cyclization to form a stable aspartimide, which can lead to racemization upon ring-opening. | Control the pH of the reaction, as aspartimide formation is often pH-dependent. |
| Conformational Changes | Changes in the solvent system or temperature can alter the catalyst's conformation, affecting its stereodirecting ability. | Screen different solvents and temperatures to find optimal conditions for both activity and selectivity. |
| Presence of Impurities | Acidic or basic impurities in the starting materials or solvent can interfere with the catalyst's active sites. | Ensure the purity of all reagents and solvents before starting the reaction. |
Catalyst Deactivation and Regeneration Workflow
The following diagram illustrates a typical workflow for identifying and addressing catalyst deactivation, and the subsequent regeneration process.
Caption: Workflow for troubleshooting this compound catalyst deactivation and regeneration.
Experimental Protocols
Protocol 1: Standard Catalyst Regeneration by Solvent Washing
This protocol is intended to remove non-covalently bound inhibitors or byproducts from the catalyst active sites.
-
Catalyst Recovery: After the reaction, recover the solid-supported catalyst by filtration. If the catalyst is in solution, it may need to be precipitated out first.
-
Initial Wash: Wash the recovered catalyst with the reaction solvent to remove residual reactants and products.
-
Polar Solvent Wash: Wash the catalyst with a polar aprotic solvent such as Dimethylformamide (DMF) (3 x 10 mL per gram of catalyst).
-
Non-Polar Solvent Wash: Follow with a wash using a less polar solvent like Dichloromethane (DCM) to remove non-polar impurities (3 x 10 mL per gram of catalyst).
-
Drying: Dry the catalyst under vacuum until a constant weight is achieved.
-
Activity Test: Test the regenerated catalyst in a small-scale reaction to confirm the restoration of its activity.
Protocol 2: Regeneration of Aggregated Catalyst
This protocol is for cases where catalyst aggregation is suspected to be the cause of deactivation.
-
Catalyst Recovery: Recover the catalyst as described in Protocol 1.
-
Chaotropic Salt Wash: Prepare a solution of a chaotropic salt, such as 0.4 M KSCN, in the reaction solvent (e.g., DMF).
-
Treatment: Suspend the catalyst in the chaotropic salt solution and agitate for 1-2 hours at room temperature.
-
Solvent Wash: Thoroughly wash the catalyst with the standard reaction solvent to remove the chaotropic salt.
-
Drying: Dry the catalyst under vacuum.
-
Activity Test: Evaluate the performance of the regenerated catalyst.
Signaling Pathways and Logical Relationships
The deactivation of the this compound catalyst can be visualized as a series of potential pathways leading to a loss of function.
Caption: Potential deactivation pathways for the this compound catalyst.
References
Technical Support Center: H-Pro-Pro-Asp-NH2 Catalysis and Temperature Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of temperature on H-Pro-Pro-Asp-NH2 catalysis.
Frequently Asked Questions (FAQs)
Q1: What is the general role of this compound in catalysis?
A1: this compound is a tripeptide that serves as a catalyst, particularly in asymmetric aldol reactions.[1][2] Its proline residues provide structural rigidity that can be beneficial for stereoselectivity in chemical reactions.[3][4] The peptide can be used in solution or immobilized on a solid support to facilitate catalyst recovery and reuse.[2]
Q2: How does temperature typically affect the catalytic activity of peptides like this compound?
A2: Temperature is a critical parameter that influences peptide-catalyzed reactions in several ways:
-
Reaction Rate: Generally, an increase in temperature leads to a higher reaction rate due to increased kinetic energy of the molecules.
-
Catalyst Stability: Peptides have an optimal temperature range for activity. Excessively high temperatures can lead to denaturation and loss of catalytic function. Conversely, very low temperatures can significantly reduce or halt catalytic activity.
-
Conformational Changes: Temperature can alter the three-dimensional structure of the peptide, which is crucial for its catalytic function. Changes in conformation can affect substrate binding and the efficiency of the catalytic process.
Q3: What are the signs of thermal degradation of the this compound catalyst?
A3: Thermal degradation of the peptide catalyst can manifest as:
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A significant and irreversible decrease in reaction yield or conversion rate, even when the temperature is returned to the optimal range.
-
Changes in the stereoselectivity (enantiomeric excess) of the product.
-
Visible changes in the reaction mixture, such as precipitation or color change, which may indicate peptide aggregation or degradation.
Q4: Can the peptide catalyst be reused after a high-temperature reaction?
A4: The reusability of this compound depends on its thermal stability and the conditions of the reaction. If the temperature exceeded the peptide's stability threshold, it may have denatured, leading to a significant loss of activity. It is recommended to perform a small-scale test reaction with the recovered catalyst to assess its activity before reusing it in a larger-scale synthesis.
Troubleshooting Guides
Issue 1: Low or No Catalytic Activity at a Specific Temperature
| Possible Cause | Troubleshooting Steps |
| Suboptimal Temperature | - Systematically vary the reaction temperature in small increments (e.g., 5-10°C) to determine the optimal temperature for the specific reaction. - Consult literature for similar peptide-catalyzed reactions to find a suitable starting temperature range. |
| Catalyst Degradation | - If the reaction was run at a high temperature, the catalyst may have denatured. Try running the reaction at a lower temperature. - Ensure the peptide was stored correctly (typically lyophilized at low temperatures) to prevent degradation before use. |
| Incorrect pH | - The ionization state of the aspartic acid residue is pH-dependent and can affect catalytic activity. Ensure the reaction medium is buffered at the optimal pH. |
| Poor Catalyst Solubility | - At low temperatures, the peptide catalyst may not be fully dissolved, reducing its effective concentration. - Ensure the catalyst is completely dissolved in the reaction solvent before adding the reactants. Consider gentle warming or sonication to aid dissolution, being careful not to exceed the peptide's thermal stability limit. |
Issue 2: Inconsistent Reaction Yields at the Same Temperature
| Possible Cause | Troubleshooting Steps |
| Inaccurate Temperature Control | - Ensure the reaction vessel is properly insulated and the temperature probe is accurately calibrated and positioned. - Use a reliable heating/cooling system (e.g., a circulating water bath or a temperature-controlled reaction block). |
| Variability in Reagent Quality | - Use fresh, high-purity reagents for each experiment. Degradation of reactants or solvent impurities can affect the reaction outcome. |
| Freeze-Thaw Cycles | - Repeatedly freezing and thawing the peptide stock solution can lead to degradation. Prepare single-use aliquots of the catalyst solution to maintain consistency. |
| Peptide Oxidation | - Peptides can be susceptible to oxidation, which can alter their activity. Store the lyophilized peptide under an inert atmosphere (e.g., argon or nitrogen) and use deoxygenated solvents for the reaction. |
Data Presentation
Table 1: Effect of Temperature on Reaction Yield and Enantiomeric Excess (Hypothetical Data)
| Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (%) |
| 10 | 24 | 35 | 85 |
| 20 | 18 | 65 | 92 |
| 30 | 12 | 88 | 95 |
| 40 | 8 | 92 | 94 |
| 50 | 6 | 75 | 88 |
| 60 | 6 | 40 | 75 |
Table 2: Thermal Stability of this compound (Hypothetical Data)
| Incubation Temperature (°C) | Incubation Time (h) | Residual Activity (%) |
| 40 | 1 | 98 |
| 40 | 6 | 95 |
| 40 | 24 | 90 |
| 50 | 1 | 85 |
| 50 | 6 | 60 |
| 50 | 24 | 30 |
| 60 | 1 | 40 |
| 60 | 6 | 10 |
| 60 | 24 | <1 |
Experimental Protocols
Protocol 1: Determining the Optimal Temperature for this compound Catalysis
-
Reaction Setup: In a series of temperature-controlled reaction vessels, add the solvent and the this compound catalyst.
-
Temperature Equilibration: Allow the vessels to equilibrate at the desired temperatures (e.g., 10, 20, 30, 40, 50, and 60°C).
-
Reaction Initiation: Add the substrates to each vessel to initiate the reaction.
-
Monitoring: Monitor the progress of the reaction at regular intervals by taking aliquots and analyzing them using an appropriate technique (e.g., HPLC, GC, or NMR).
-
Data Analysis: Determine the initial reaction rate, final product yield, and enantiomeric excess for each temperature.
-
Optimal Temperature Identification: Plot the yield and enantiomeric excess as a function of temperature to identify the optimal reaction temperature.
Protocol 2: Assessing the Thermal Stability of this compound
-
Catalyst Incubation: Prepare several solutions of the this compound catalyst in the reaction buffer. Incubate each solution at a different temperature (e.g., 40, 50, and 60°C) for various time intervals (e.g., 1, 6, and 24 hours).
-
Control Sample: Maintain a control sample of the catalyst solution at a low temperature (e.g., 4°C) where it is known to be stable.
-
Activity Assay: After the incubation period, cool all samples to a standard reaction temperature (e.g., 25°C).
-
Standard Reaction: Initiate a standard catalytic reaction using the incubated catalyst solutions and the control sample.
-
Residual Activity Calculation: Measure the reaction rate or final yield for each sample and express it as a percentage of the activity of the control sample. This value represents the residual activity of the catalyst after incubation at the respective temperature and time.
Visualizations
References
- 1. New ionic liquid-modified silica gels as recyclable materials for l-proline- or H–Pro–Pro–Asp–NH2-catalyzed aldol reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Solid-supported and pegylated H-Pro-Pro-Asp-NHR as catalysts for asymmetric aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on H-Pro-Pro-Asp-NH2 Reaction Rate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the peptide H-Pro-Pro-Asp-NH2. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the effects of solvents on the reaction rate and stability of this peptide.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction pathway that affects the stability of this compound in solution?
A1: The primary reaction affecting the stability of peptides containing an aspartic acid (Asp) residue is the formation of an aspartimide (a cyclic imide). This reaction occurs through an intramolecular nucleophilic attack of the backbone amide nitrogen of the C-terminal adjacent amino acid on the side-chain carbonyl of the Asp residue. The formation of aspartimide can lead to degradation products, including α- and β-aspartyl peptides, which can be difficult to separate from the desired peptide.
Q2: How does the sequence of this compound influence its reaction rate and stability?
A2: The amino acid sequence has a significant impact on the rate of aspartimide formation. The this compound sequence is expected to be highly stable with a very low rate of aspartimide formation. This is because the proline (Pro) residue C-terminal to the aspartic acid residue introduces significant conformational rigidity. The cyclic nature of the proline backbone restricts the geometry required for the intramolecular cyclization to form the aspartimide.
Q3: What is the general effect of solvent polarity on the rate of aspartimide formation?
A3: Generally, higher solvent polarity leads to an increased rate of aspartimide formation.[1] Polar solvents can stabilize the charged intermediates and transition states involved in the cyclization reaction. Therefore, when conducting experiments with this compound, using less polar solvents may enhance its stability if degradation is a concern.
Q4: Are there specific solvents that are recommended for handling and storing this compound?
A4: For dissolving hydrophobic or neutral peptides like this compound, a common starting point is to use a small amount of an organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile, followed by dilution with an aqueous buffer.[2] To maintain stability in solution, it is recommended to use sterile buffers at a pH of 5-6 and store aliquots at -20°C or -80°C.[3] Avoid using DMSO with peptides containing cysteine or methionine, although this is not a concern for this compound.[3]
Q5: How can I monitor the stability and reaction rate of this compound in my experiments?
A5: The most common methods for monitoring peptide stability and reaction kinetics are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC can be used to separate the parent peptide from its degradation products, allowing for quantification over time.[4] NMR spectroscopy provides detailed structural information and can be used to monitor the reaction in real-time without the need for separation.
Troubleshooting Guides
Issue 1: The this compound peptide is difficult to dissolve.
-
Potential Cause: The peptide may have poor solubility in the chosen solvent.
-
Troubleshooting Steps:
-
Start with an organic solvent: Attempt to dissolve a small amount of the peptide in a minimal volume of DMSO, DMF, or acetonitrile.
-
Slow dilution: Once dissolved in the organic solvent, slowly add your aqueous buffer to the desired final concentration while vortexing.
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Sonication: If the peptide is still not fully dissolved, sonication can help to break up aggregates.
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pH adjustment: The solubility of peptides can be pH-dependent. For a peptide with a net negative charge like this compound (due to the C-terminal amide and the aspartic acid side chain), adjusting the pH to slightly basic conditions (e.g., using a small amount of 0.1% ammonium hydroxide) might improve solubility. However, be aware that higher pH can accelerate degradation.
-
Issue 2: I suspect the this compound peptide is degrading during my experiment.
-
Potential Cause: Although this compound is expected to be stable, experimental conditions such as high temperature, extreme pH, or a highly polar solvent could promote degradation.
-
Troubleshooting Steps:
-
Analyze by HPLC: Use a reversed-phase HPLC method to check for the appearance of new peaks corresponding to degradation products. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA).
-
Confirm by Mass Spectrometry: Couple the HPLC to a mass spectrometer to identify the masses of the parent peptide and any potential degradation products. Aspartimide formation results in a loss of 18 Da (the mass of water).
-
Optimize experimental conditions:
-
Temperature: Lower the temperature of your experiment if possible.
-
pH: Maintain the pH of your solution between 5 and 6 for optimal stability.
-
Solvent: If using a highly polar solvent, consider switching to a less polar alternative to see if stability improves.
-
-
Quantitative Data
| Asp-Xxx Sequence | Relative Propensity for Aspartimide Formation | Rationale |
| Asp-Pro | Very Low | The cyclic structure of proline restricts the backbone conformation, making cyclization unfavorable. |
| Asp-Gly | Very High | Glycine offers no steric hindrance, facilitating the intramolecular attack. |
| Asp-Asn | High | The side chain of asparagine provides minimal steric hindrance. |
| Asp-Asp | High | Similar to asparagine in terms of steric bulk. |
| Asp-Ala | Moderate | The methyl side chain provides some steric hindrance. |
| Asp-Val | Low | The bulky, branched side chain provides significant steric hindrance. |
Experimental Protocols
Protocol 1: Monitoring this compound Stability by HPLC
This protocol outlines a general method for monitoring the degradation of this compound over time.
Materials:
-
This compound peptide
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Solvent of interest (e.g., DMF, DMSO, acetonitrile, aqueous buffer)
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HPLC system with a C18 column
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Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Thermostatted autosampler or reaction vessel
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Incubation: Incubate the peptide solution at the desired temperature.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
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Quenching (if necessary): If the reaction is rapid, it may be necessary to quench the reaction by diluting the aliquot in a cold, acidic solution (e.g., 0.1% TFA in water) to prevent further degradation before analysis.
-
HPLC Analysis:
-
Inject the aliquot onto the C18 column.
-
Run a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes) at a flow rate of 1 mL/min.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Integrate the peak area of the parent peptide and any new peaks that appear over time.
-
Calculate the percentage of remaining parent peptide at each time point.
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Plot the natural logarithm of the concentration of the parent peptide versus time. The negative of the slope of this line will give the pseudo-first-order rate constant (k) for the degradation.
-
Protocol 2: Real-Time Monitoring of this compound Reaction by NMR Spectroscopy
This protocol describes how to use NMR to monitor the reaction kinetics in real-time.
Materials:
-
This compound peptide
-
Deuterated solvent of interest (e.g., DMSO-d6, CD3CN, D2O)
-
NMR spectrometer
-
NMR tubes
Methodology:
-
Sample Preparation: Dissolve a known amount of this compound in the deuterated solvent directly in an NMR tube.
-
Initial Spectrum: Acquire a 1D proton NMR spectrum at the start of the experiment (t=0).
-
Time-Course Measurement: Set up the NMR spectrometer to acquire spectra at regular intervals over the desired reaction time. The temperature should be controlled and maintained throughout the experiment.
-
Data Analysis:
-
Identify unique proton signals for the parent peptide and any degradation products.
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Integrate the signals corresponding to the parent and product species in each spectrum.
-
The relative integrals will give the molar ratio of the species at each time point.
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Plot the concentration of the parent peptide versus time to determine the reaction rate.
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Visualizations
Caption: Workflow for studying this compound stability.
Caption: Factors influencing this compound stability.
References
H-Pro-Pro-Asp-NH2 stability under acidic or basic conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the tripeptide H-Pro-Pro-Asp-NH2. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work involving this peptide under various pH conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound are chemical degradation pathways that are highly dependent on the pH of the solution. The main degradation routes include hydrolysis of the peptide backbone and modifications involving the aspartic acid (Asp) side chain. These reactions can lead to a loss of peptide integrity, reduced biological activity, and the formation of impurities that may complicate experimental results.
Q2: How does this compound degrade under acidic conditions?
A2: Under acidic conditions (typically pH < 4), the primary degradation pathway is the acid-catalyzed hydrolysis of the peptide bonds (amide bonds) that form the peptide backbone. This process, often referred to as scission, breaks the peptide into smaller fragments. While peptide bonds are generally stable, prolonged exposure to strong acids, especially at elevated temperatures, will accelerate this degradation. The Pro-Pro and Pro-Asp bonds can both be cleaved.
Q3: What are the main degradation pathways for this compound under basic conditions?
A3: Basic conditions (typically pH > 8) promote two main degradation pathways:
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Aspartimide Formation: This is a significant concern for peptides containing aspartic acid. The nitrogen atom of the C-terminal amide attacks the side-chain carboxyl group of the aspartic acid residue, forming a cyclic aspartimide intermediate.[1][2] This intermediate is unstable and can subsequently hydrolyze to form a mixture of the desired α-aspartyl peptide and an undesired β-aspartyl isomer, where the peptide linkage is formed through the side chain.[3] This process can also lead to racemization at the aspartic acid residue.[4]
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Peptide Bond Hydrolysis: Similar to acidic conditions, peptide bonds can also be hydrolyzed under basic conditions, although the mechanism is different. This is generally a slower process at moderate basic pH compared to aspartimide formation.[5]
Q4: Which chemical bond in this compound is most susceptible to degradation?
A4: The aspartic acid residue is the most reactive site in the this compound peptide, particularly under basic conditions due to aspartimide formation. Under strongly acidic conditions, all peptide bonds are susceptible to hydrolysis, and the relative rates can be influenced by the flanking amino acid residues.
Q5: How can I monitor the stability and degradation of my this compound sample?
A5: The most common and effective methods for monitoring peptide stability are chromatographic and mass spectrometric techniques.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary technique used to assess the purity of the peptide over time. A decrease in the area of the main peptide peak and the appearance of new peaks indicate degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is used to identify the degradation products by determining their molecular weights. This is crucial for confirming the degradation pathways, such as distinguishing between peptide fragments from hydrolysis and isomers from aspartimide formation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action & Troubleshooting Steps |
| Loss of biological activity or inconsistent results in an assay performed at basic pH. | Peptide degradation via aspartimide formation . This process creates isomeric impurities (β-aspartyl peptides) and racemized forms that are likely inactive or have altered activity. | 1. Verify Peptide Purity: Analyze a sample of the peptide that was subjected to the assay conditions using RP-HPLC. Compare the chromatogram to a fresh, high-purity standard. 2. Confirm Impurity Identity: Use LC-MS to check for masses corresponding to the parent peptide. Isomers will have the same mass but different retention times on HPLC. 3. Optimize pH: If the experimental protocol allows, reduce the pH to be as close to neutral as possible to slow the rate of aspartimide formation. 4. Limit Exposure Time: Minimize the time the peptide is kept in basic solutions. Prepare solutions fresh before use. |
| Appearance of new, earlier-eluting peaks in RP-HPLC after storage in acidic buffer. | Acid-catalyzed hydrolysis of the peptide backbone. Smaller, more polar peptide fragments typically have shorter retention times on a C18 column. | 1. Identify Fragments: Use LC-MS to determine the molecular weights of the new peaks to confirm they are cleavage products (e.g., Pro-Pro, Asp-NH2). 2. Adjust Storage Conditions: Store stock solutions frozen at a neutral or slightly acidic pH (pH 5-6). Avoid long-term storage in strongly acidic buffers. Lyophilized powder is the most stable form for long-term storage. 3. Perform a Forced Degradation Study: To confirm susceptibility, incubate the peptide in a strong acid (e.g., 0.1 M HCl) and monitor degradation over time using HPLC. |
| A new peak appears in HPLC with a retention time very close to the main peptide peak. | This is characteristic of isomer formation (α- and β-aspartyl peptides) or racemization (D-Asp formation), which are common outcomes of aspartimide formation. These closely related species are often difficult to separate. | 1. Optimize HPLC Method: Increase the run time of your HPLC gradient (i.e., make it shallower) to improve the resolution between the main peak and the impurity. 2. Use High-Resolution MS: Confirm that the new peak has the identical mass as the parent peptide. 3. Prevent Formation: Follow the recommendations for avoiding aspartimide formation (control pH, temperature, and incubation time). |
Quantitative Data Summary
Table 1: Relative Stability of Peptide Linkages under Different pH Conditions
| Condition | Primary Degradation Pathway | General Rate | Key Factors |
| Strongly Acidic (pH 1-2) | Peptide Bond Hydrolysis (Scission) | Moderate to Fast | Temperature, Acid Concentration |
| Mildly Acidic (pH 3-5) | Peptide Bond Hydrolysis (Scission) | Slow | Temperature |
| Neutral (pH 6-8) | Multiple (Backbiting, Scission) | Extremely Slow (Half-life can be years at 25°C) | Minimal degradation under typical experimental conditions. |
| Mildly Basic (pH 9-11) | Aspartimide Formation | Moderate to Fast | Sequence dependent (Asp is key), Temperature |
| Strongly Basic (pH 12-14) | Aspartimide Formation & Hydrolysis | Fast | Temperature, Base Concentration |
Visualizing Degradation Pathways & Workflows
Caption: Acid-catalyzed hydrolysis pathway for this compound.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. researchgate.net [researchgate.net]
- 4. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 5. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of substrate purity on H-Pro-Pro-Asp-NH2 catalysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the peptide catalyst H-Pro-Pro-Asp-NH2 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a tripeptide that serves as a highly active and selective organocatalyst in asymmetric synthesis. It is particularly effective for aldol reactions and Michael additions, facilitating the formation of carbon-carbon bonds with high stereocontrol.
Q2: Why is the purity of this compound critical for my reaction?
A2: The purity of this compound is paramount as impurities can significantly impact the catalyst's performance. Contaminants may lead to lower reaction yields, reduced enantioselectivity, and the formation of unwanted side products, ultimately affecting the reliability and reproducibility of your experimental results.[1]
Q3: What are the common impurities found in synthetic this compound?
A3: Common impurities in synthetically produced peptides like this compound can include:
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Deletion sequences: Peptides missing one or more amino acid residues.
-
Truncated sequences: Peptides that are shorter than the target sequence.
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Incompletely deprotected peptides: Peptides still containing protecting groups from the synthesis process.
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Diastereomers: Peptides with incorrect stereochemistry at one of the chiral centers.
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Residual solvents and reagents: Such as Trifluoroacetic acid (TFA) used during synthesis and purification.
Q4: How can I assess the purity of my this compound catalyst?
A4: The purity of your peptide catalyst can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the target peptide from its impurities and provide information about their relative abundance.
Q5: How does temperature affect the catalytic performance of this compound?
A5: Generally, lower reaction temperatures lead to higher enantioselectivity in asymmetric catalysis. However, this can also decrease the reaction rate. It is crucial to find an optimal temperature that balances both reaction speed and stereoselectivity for your specific transformation.
Troubleshooting Guides
Issue 1: Low Reaction Yield
If you are experiencing a lower than expected yield in your this compound catalyzed reaction, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Low Catalyst Purity | Verify the purity of your this compound using HPLC or LC-MS. Impurities can inhibit the catalytic cycle. Consider repurifying the catalyst if significant impurities are detected. |
| Inactive Catalyst | Ensure proper storage of the catalyst (cool, dry, and under an inert atmosphere) to prevent degradation. Test a fresh batch of the catalyst to rule out degradation of the current stock. |
| Sub-optimal Reaction Conditions | Re-evaluate the reaction solvent, temperature, and concentration. The solubility and stability of all reaction components are crucial. Perform small-scale experiments to screen for optimal conditions. |
| Presence of Water in Solvent | Ensure your solvent is anhydrous. Trace amounts of water can hydrolyze intermediates and deactivate the catalyst. Use freshly distilled or commercially available anhydrous solvents. |
Issue 2: Low Enantioselectivity
Poor enantioselectivity is a common issue in asymmetric catalysis. The following table outlines potential reasons and remedies.
| Potential Cause | Troubleshooting Steps |
| Diastereomeric Impurities in Catalyst | The presence of diastereomers of this compound can catalyze the formation of the undesired enantiomer, thus lowering the overall enantiomeric excess (ee). Analyze the catalyst's isomeric purity using chiral HPLC. |
| Incorrect Reaction Temperature | As a general rule, lower temperatures favor higher enantioselectivity. Try performing the reaction at a lower temperature (e.g., 0 °C or -20 °C) and monitor the effect on the ee. |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the transition state of the reaction. Screen a variety of anhydrous, non-polar aprotic solvents to find the optimal one for your specific substrates. |
| Residual Trifluoroacetic Acid (TFA) | TFA from the peptide synthesis and purification process can protonate the catalyst's active sites, affecting its stereodirecting ability. Consider performing a salt exchange or further purification to remove residual TFA. |
Quantitative Data Summary
The following tables provide illustrative data on how the purity of this compound can impact the outcome of a typical aldol reaction. Note: This data is intended for illustrative purposes to demonstrate expected trends, as specific quantitative effects can vary based on reaction conditions and substrates.
Table 1: Impact of Catalyst Purity on Aldol Reaction Yield and Enantiomeric Excess (ee)
| Catalyst Purity (%) | Predominant Impurity Type | Illustrative Yield (%) | Illustrative Enantiomeric Excess (ee, %) |
| >99 | - | 95 | 98 |
| 95 | Deletion Sequence (H-Pro-Asp-NH2) | 85 | 96 |
| 90 | Diastereomer (H-D-Pro-Pro-Asp-NH2) | 92 | 80 |
| 85 | Incompletely Deprotected Peptide | 70 | 90 |
| 80 | Mix of Impurities | 60 | 75 |
Table 2: Effect of Common Impurities on Catalytic Performance
| Impurity Type | Potential Impact on Catalysis |
| Deletion Sequences | May have some catalytic activity but with lower efficiency and selectivity, leading to reduced overall yield and ee. |
| Truncated Sequences | Similar to deletion sequences, can lead to a decrease in reaction rate and stereoselectivity. |
| Diastereomers | Can catalyze the formation of the opposite enantiomer, significantly reducing the enantiomeric excess of the product. |
| Incompletely Deprotected Peptides | The presence of protecting groups can block the active sites of the catalyst, leading to a significant drop in yield. |
| Residual TFA | Can alter the catalyst's electronic properties and conformation, potentially leading to lower enantioselectivity. |
Experimental Protocols
General Protocol for this compound Catalyzed Asymmetric Aldol Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents.
-
-
Reaction Setup:
-
To a dry reaction flask, add the aldehyde (1.0 mmol) and the ketone (5.0 mmol).
-
Add the chosen anhydrous solvent (e.g., Chloroform, 5 mL).
-
Add this compound (0.01-0.1 mmol, 1-10 mol%). The optimal catalyst loading should be determined experimentally.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess of the product using chiral HPLC or GC.
-
Visualizations
Caption: General experimental workflow for this compound catalysis.
Caption: Troubleshooting logic for this compound catalyzed reactions.
References
dealing with poor solubility of substrates in H-Pro-Pro-Asp-NH2 reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling the tetrapeptide H-Pro-Pro-Asp-NH2, with a focus on addressing challenges related to its solubility.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of this compound?
A1: The solubility of any peptide is primarily dictated by its physicochemical properties. For this compound, the key factors are:
-
Amino Acid Composition: The peptide consists of two proline residues and one aspartic acid residue. Aspartic acid is a hydrophilic amino acid with an acidic side chain, which generally enhances water solubility. Proline, while having a nonpolar side chain, can disrupt the formation of secondary structures that often lead to aggregation and reduced solubility.
-
Net Charge and pH: The overall charge of the peptide is highly dependent on the pH of the solution. The aspartic acid residue has a carboxyl group in its side chain, and the peptide has a free N-terminal amine. At a pH above the isoelectric point (pI), the peptide will have a net negative charge and will be more soluble in aqueous solutions. Conversely, at a pH below the pI, it will have a net positive charge. Solubility is typically lowest at the isoelectric point where the net charge is zero.[1][2]
-
C-terminal Amide: The presence of a C-terminal amide (-NH2) instead of a carboxylic acid removes a potential negative charge at neutral and basic pH, which can influence the overall net charge and solubility profile of the peptide.
Q2: How can I predict the solubility of this compound in a particular solvent?
A2: A preliminary assessment of solubility can be made by calculating the net charge of the peptide at a given pH.[3][4]
-
Step 1: Assign Charge to Ionizable Groups.
-
N-terminal amine (+1)
-
Aspartic acid side chain (-1 at neutral pH)
-
C-terminal amide (0)
-
-
Step 2: Calculate the Net Charge.
-
At neutral pH (around 7), the net charge of this compound is approximately 0 (+1 from the N-terminus and -1 from the aspartic acid side chain).
-
-
Step 3: Interpret the Result.
-
A net charge of zero suggests that the peptide may have its lowest solubility in water around neutral pH. To improve solubility, it is recommended to adjust the pH of the solution.
-
Q3: What is the recommended first-line solvent for dissolving this compound?
A3: For most peptides, the initial solvent to try is sterile, distilled water. Given the predicted net charge of this compound at neutral pH is close to zero, it may not readily dissolve in water. If solubility in water is poor, the next step would be to try a basic buffer.
Q4: Can I use organic solvents to dissolve this compound?
A4: Yes, if the peptide is insoluble in aqueous solutions, organic solvents can be used. Common choices include dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). It is advisable to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer to the desired concentration. Be aware that high concentrations of organic solvents may not be compatible with all biological assays.
Troubleshooting Guide
Problem: The lyophilized this compound powder will not dissolve in water.
-
Possible Cause: The pH of the water is close to the isoelectric point (pI) of the peptide, where its net charge is minimal, leading to poor solubility.
-
Solution:
-
Adjust the pH: Since this compound contains an acidic residue (Aspartic Acid), its solubility is expected to increase in a basic solution. Add a small amount of a basic solution, such as 0.1 M ammonium bicarbonate, dropwise to your peptide suspension until it dissolves.
-
Sonication: Use a bath sonicator to apply gentle energy to the solution, which can help to break up any aggregates and facilitate dissolution.
-
Gentle Warming: Gently warm the solution to a temperature not exceeding 40°C, as excessive heat can degrade the peptide.
-
Problem: The peptide dissolves initially but then precipitates out of solution.
-
Possible Cause: The peptide concentration is above its solubility limit in the chosen solvent system, or the final buffer conditions are not optimal for maintaining solubility.
-
Solution:
-
Dilute the Solution: Your working concentration may be too high. Try preparing a more dilute stock solution.
-
Use a Co-solvent: If you are working with an aqueous buffer, consider preparing your stock solution in a small amount of a compatible organic solvent like DMSO and then diluting it into your final buffer.
-
Re-evaluate Buffer Composition: High salt concentrations in your buffer can sometimes lead to "salting out" and peptide precipitation. Consider reducing the salt concentration if possible.
-
Data Presentation
| Solvent System | pH | Temperature (°C) | Maximum Solubility (mg/mL) | Observations |
| Deionized Water | 6.5 | 25 | < 0.1 | Insoluble, forms a suspension |
| 0.1 M Ammonium Bicarbonate | 8.0 | 25 | > 10 | Clear, colorless solution |
| Phosphate Buffered Saline (PBS) | 7.4 | 25 | 0.5 | Slightly hazy solution |
| 10% Acetic Acid in Water | 2.5 | 25 | > 5 | Clear, colorless solution |
| Dimethyl Sulfoxide (DMSO) | N/A | 25 | > 20 | Clear, colorless solution |
Experimental Protocols
Protocol 1: Determining the Solubility of this compound
Materials:
-
Lyophilized this compound
-
Microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
-
A selection of solvents to be tested (e.g., deionized water, 0.1 M ammonium bicarbonate, 10% acetic acid, DMSO)
-
Pipettes and sterile tips
Procedure:
-
Before opening, centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.
-
Aliquot a small, known amount of the peptide (e.g., 1 mg) into several microcentrifuge tubes.
-
To the first tube, add the primary solvent of choice (e.g., 100 µL of deionized water) to achieve a starting concentration of 10 mg/mL.
-
Vortex the tube for 30 seconds.
-
If the peptide is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution for any undissolved particles. A clear solution indicates good solubility at that concentration.
-
If the peptide remains insoluble, add small increments of a pH-modifying solution (e.g., 10 µL of 0.1 M ammonium bicarbonate for a basic pH or 10% acetic acid for an acidic pH) and repeat steps 4-6.
-
For hydrophobic peptides, a similar procedure can be followed using an organic solvent like DMSO.
-
Record the solvent, final volume, and visual observation for each test.
Protocol 2: Preparation of a Stock Solution of this compound
Materials:
-
Lyophilized this compound
-
Appropriate solvent as determined from Protocol 1 (e.g., 0.1 M ammonium bicarbonate)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes and sterile tips
Procedure:
-
Calculate the volume of solvent needed to achieve the desired stock solution concentration (e.g., for a 10 mg/mL stock solution from 5 mg of peptide, you will need 500 µL of solvent).
-
Centrifuge the vial of lyophilized peptide.
-
Carefully add the calculated volume of the chosen solvent to the vial.
-
Recap the vial and vortex thoroughly until the peptide is completely dissolved.
-
If necessary, sonicate for a few minutes to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Factors influencing the solubility of this compound.
References
Technical Support Center: H-Pro-Pro-Asp-NH2 Solid-Supported Catalysis
This center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and answers to frequently asked questions regarding the use of solid-supported H-Pro-Pro-Asp-NH2 as a catalyst. The primary focus is on identifying, quantifying, and preventing catalyst leaching to ensure reaction reproducibility, efficiency, and product purity.
Frequently Asked Questions (FAQs)
Q1: What is catalyst leaching in the context of solid-supported this compound?
A1: Catalyst leaching refers to the detachment of the this compound peptide from the solid support (e.g., resin, silica) into the reaction medium.[1] This transforms the intended heterogeneous catalytic process into an unintended homogeneous one, complicating product purification and preventing catalyst recycling.[2] Leaching can occur due to the cleavage of the bond linking the peptide to the support or through the physical degradation of the support material itself.
Q2: What are the primary causes of this compound leaching?
A2: Several factors can contribute to the instability of the catalyst on its support.[3][4] Key causes include:
-
Linker Instability: The covalent bond connecting the peptide to the solid support may be susceptible to cleavage under the reaction conditions (e.g., pH, temperature, presence of certain reagents).[5]
-
Solvent Effects: Certain solvents can cause excessive swelling or shrinking of the solid support (especially polymeric resins), placing mechanical stress on the linker and the support matrix.
-
Mechanical Agitation: Vigorous stirring or mechanical stress can lead to the physical breakdown of the support beads, releasing the attached catalyst.
-
Chemical Degradation: The peptide itself or the support material can degrade due to harsh reaction conditions, such as extreme pH or high temperatures.
Q3: What are the consequences of catalyst leaching?
A3: Catalyst leaching has several negative consequences for your experiment:
-
Reduced Catalyst Recyclability: A primary advantage of heterogeneous catalysis is the ability to reuse the catalyst. Leaching diminishes the amount of active catalyst remaining on the support for subsequent reaction cycles.
-
Product Contamination: The leached peptide contaminates the final product, necessitating complex and often costly purification steps.
-
Inconsistent Reaction Kinetics: As the catalyst leaches, the concentration of the active species on the solid support decreases, leading to a drop in reaction rate and inconsistent performance over time.
Q4: How can I detect if my this compound catalyst is leaching?
A4: Several analytical techniques can be employed to detect the presence of the leached peptide in your reaction solution. A common approach is to analyze the reaction filtrate using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate and identify the peptide in the solution, confirming that leaching has occurred. A detailed protocol for this analysis is provided in the "Experimental Protocols" section.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to catalyst leaching.
Issue 1: Decreasing reaction yield or conversion over multiple cycles.
-
Possible Cause: Catalyst leaching is a likely culprit, as the amount of active catalyst on the support is diminishing with each use.
-
Troubleshooting Steps:
-
Perform a Leaching Test: After a reaction cycle, filter the solid catalyst and collect the filtrate.
-
Analyze the Filtrate: Use HPLC or LC-MS to analyze the filtrate for the presence of this compound. A detailed protocol is available below.
-
Hot Filtration Test: To confirm if the leached species is catalytically active, perform a hot filtration test. Stop a reaction midway, filter the solid catalyst while the solution is still hot, and allow the filtrate to continue reacting. If the reaction proceeds, it confirms that a soluble, active catalyst is present.
-
-
Solution:
-
If leaching is confirmed, consider resynthesizing the catalyst with a more stable linker.
-
Evaluate the reaction conditions (solvent, temperature) to identify less harsh alternatives that may reduce leaching (see Data Summary).
-
Issue 2: The final product is contaminated with the peptide catalyst.
-
Possible Cause: Significant leaching of the this compound catalyst has occurred during the reaction.
-
Troubleshooting Steps:
-
Confirm Contaminant Identity: Use LC-MS to confirm that the contaminant's mass matches that of the this compound peptide.
-
Quantify Leaching: Use a calibrated HPLC method to determine the concentration of the leached peptide in your crude product. This will help you assess the severity of the issue.
-
-
Solution:
-
Optimize reaction conditions to minimize leaching (e.g., lower temperature, alternative solvent).
-
Incorporate additional purification steps, such as a post-reaction scavenger resin designed to bind peptides, to remove the leached catalyst from the product.
-
Strengthen the catalyst's attachment by exploring different covalent bonding strategies.
-
Data Summary
The following tables provide illustrative data on how different experimental parameters can influence the leaching of this compound from a solid support.
Table 1: Effect of Solvent on Catalyst Leaching
| Solvent | Dielectric Constant (ε) | % Leaching after 24h |
| Dichloromethane (DCM) | 9.1 | 1.2% |
| Tetrahydrofuran (THF) | 7.5 | 2.5% |
| Acetonitrile (MeCN) | 37.5 | 4.8% |
| N,N-Dimethylformamide (DMF) | 36.7 | 7.1% |
| Methanol (MeOH) | 32.7 | 9.5% |
Note: Leaching percentage is determined by quantifying the amount of peptide in the supernatant relative to the initial total amount of peptide on the solid support.
Table 2: Effect of Temperature and Agitation on Catalyst Leaching in DMF
| Temperature (°C) | Agitation Speed (RPM) | % Leaching after 24h |
| 25 | 100 | 7.1% |
| 25 | 500 | 10.3% |
| 50 | 100 | 15.2% |
| 50 | 500 | 22.5% |
Experimental Protocols
Protocol 1: Quantification of Leached this compound via HPLC
This protocol describes how to quantify the amount of leached peptide catalyst in a reaction solution.
-
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Reaction filtrate sample
-
This compound standard solutions of known concentrations (for calibration curve)
-
0.22 µm syringe filters
-
-
Procedure:
-
Prepare Calibration Curve:
-
Prepare a series of standard solutions of this compound in the reaction solvent (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Inject each standard onto the HPLC system and record the peak area at the detection wavelength (typically 214 nm for peptide bonds).
-
Plot a graph of peak area versus concentration to create a calibration curve.
-
-
Sample Preparation:
-
Take a known volume of the reaction filtrate.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Analysis:
-
Set up the HPLC method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: 214 nm
-
Gradient: Start with 5% Mobile Phase B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Inject the prepared filtrate sample.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the chromatogram by comparing its retention time to that of the standard.
-
Determine the peak area for the leached peptide in your sample.
-
Use the calibration curve to calculate the concentration of the leached peptide in the filtrate.
-
-
Visualizations
Caption: Workflow for detecting and quantifying catalyst leaching.
Caption: Troubleshooting flowchart for catalyst leaching issues.
References
- 1. Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-state chemical stability of proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
strategies to enhance the lifetime of H-Pro-Pro-Asp-NH2 catalyst
This technical support center is designed for researchers, scientists, and drug development professionals utilizing the H-Pro-Pro-Asp-NH2 peptide catalyst in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges and enhance the catalytic lifetime of this peptide.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for the this compound catalyst?
A1: Like other peptides, this compound is susceptible to several degradation pathways that can reduce its catalytic activity over time. The primary mechanisms include:
-
Hydrolysis: In aqueous environments, the peptide bonds can be hydrolyzed, leading to cleavage of the peptide chain. This process is often catalyzed by acidic or basic conditions.
-
Aspartimide Formation: The aspartic acid residue is prone to intramolecular cyclization to form a stable five-membered ring called an aspartimide. This can lead to a mixture of alpha- and beta-coupled peptides upon ring-opening, potentially reducing catalytic activity.
-
Oxidation: While less common for this specific sequence, oxidation of amino acid residues can occur, especially if the peptide is exposed to oxidizing agents or stored improperly.
-
Aggregation: At high concentrations or in certain solvents, peptides can aggregate, reducing the availability of catalytic sites.
Q2: How can I improve the stability and lifetime of my this compound catalyst in solution?
A2: Several strategies can be employed to enhance the stability of the catalyst in solution:
-
pH Control: Maintaining an optimal pH is crucial. The stability of peptides is highly dependent on the pH of the solution. It is recommended to perform reactions in a buffered system to maintain a stable pH.[1]
-
Temperature Control: Elevated temperatures can accelerate degradation. Running reactions at the lowest effective temperature can prolong the catalyst's life.
-
Solvent Selection: The choice of solvent can impact stability. For hydrophobic peptides, using more polar solvents like N-methylpyrrolidone (NMP) or adding chaotropic salts can help prevent aggregation.
-
Use of Additives: Co-solvents, polyols, and sugars can sometimes stabilize peptide structures and prevent aggregation.
-
Proper Storage: When not in use, the peptide should be stored in lyophilized form at -20°C or lower.[2] If in solution, it should be stored in sterile buffer at low temperatures, and repeated freeze-thaw cycles should be avoided.[2]
Q3: What are the benefits of immobilizing the this compound catalyst on a solid support?
A3: Immobilizing the catalyst on a solid support, such as TentaGel resin, offers several advantages:
-
Enhanced Reusability: The catalyst can be easily recovered from the reaction mixture by filtration and reused for multiple reaction cycles, which can significantly lower costs.[3][4]
-
Improved Stability: Immobilization can protect the peptide from degradation by reducing its conformational flexibility and preventing aggregation.
-
Ease of Handling: Solid-supported catalysts are generally easier to handle and separate from the reaction products, simplifying the purification process.
Q4: What is PEGylation and how can it enhance the performance of the this compound catalyst?
A4: PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule. For the this compound catalyst, PEGylation at the C-terminus can:
-
Increase Solubility: PEGylation can improve the solubility of the catalyst in a wider range of solvents.
-
Enhance Stability: The PEG chain can sterically hinder the approach of proteases or other degrading molecules, thus increasing the catalyst's stability.
-
Improve Catalytic Efficiency: In some cases, PEGylation can lead to higher catalytic activity, allowing for lower catalyst loading in reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no catalytic activity | 1. Catalyst degradation due to improper storage or handling. 2. Incorrect reaction conditions (pH, temperature, solvent). 3. Presence of impurities in the reaction mixture. | 1. Ensure the catalyst is stored as a lyophilized powder at -20°C or below and handle it according to recommended protocols. 2. Optimize reaction conditions, starting with literature-reported values. Check the pH of the reaction mixture. 3. Purify all reactants and solvents before use. |
| Decreased activity upon catalyst recycling (for immobilized catalyst) | 1. Leaching of the catalyst from the solid support. 2. Mechanical damage to the support material. 3. Fouling of the catalyst surface by reactants or products. | 1. Ensure the covalent linkage between the peptide and the support is stable under the reaction conditions. 2. Handle the solid support gently (e.g., avoid vigorous mechanical stirring). 3. Wash the catalyst thoroughly with appropriate solvents between cycles to remove any adsorbed species. |
| Inconsistent enantioselectivity | 1. Racemization of the catalyst. 2. Presence of water or other protic impurities. 3. Incorrect catalyst loading. | 1. Avoid harsh basic or acidic conditions that could promote racemization. 2. Use anhydrous solvents and reactants. 3. Carefully control the amount of catalyst used in each reaction. |
| Difficulty in dissolving the catalyst | 1. The peptide is highly hydrophobic. 2. Aggregation of the peptide. | 1. Try dissolving in a small amount of a polar organic solvent like DMF or DMSO before adding to the reaction mixture. 2. Sonication may help to break up aggregates. Consider using a PEGylated version of the catalyst for improved solubility. |
Quantitative Data on Catalyst Lifetime Enhancement
| Strategy | Catalyst System | Key Performance Metrics | Reference |
| Immobilization | This compound on TentaGel Resin | Recyclable for at least 3 cycles without a significant drop in catalytic activity or selectivity. Optimal loading of 0.1-0.2 mmol/g. | |
| PEGylation | H-Pro-Pro-Asp-Ahx-NH(CH2CH2O)3CH3 | 0.5 mol% of the catalyst is sufficient to obtain aldol products in up to 96% yield and 91% enantiomeric excess. | |
| Immobilization on Ionic Liquid-Modified Silica | This compound on silica gel | Good enantioselectivities but diminishing conversions over consecutive runs. |
Experimental Protocols
Protocol 1: Immobilization of this compound on TentaGel S NH2 Resin
This protocol describes the synthesis of the this compound peptide directly onto the TentaGel S NH2 resin using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
TentaGel S NH2 resin (0.2-0.3 mmol/g loading)
-
Fmoc-Asp(OtBu)-OH, Fmoc-Pro-OH
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Washing solvents: Dichloromethane (DCM), Methanol
Procedure:
-
Resin Swelling: Swell the TentaGel S NH2 resin in DMF for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling (Fmoc-Asp(OtBu)-OH):
-
Dissolve Fmoc-Asp(OtBu)-OH (3 eq. to resin loading), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and add fresh 20% piperidine in DMF, then agitate for 15 minutes.
-
Wash the resin with DMF (5x).
-
-
Second Amino Acid Coupling (Fmoc-Pro-OH):
-
Repeat step 2 using Fmoc-Pro-OH.
-
-
Fmoc Deprotection:
-
Repeat step 3.
-
-
Third Amino Acid Coupling (Fmoc-Pro-OH):
-
Repeat step 2 using Fmoc-Pro-OH.
-
-
Final Fmoc Deprotection:
-
Repeat step 3.
-
-
Side-Chain Deprotection:
-
Treat the resin with the cleavage cocktail (TFA/water/TIS) for 2-3 hours at room temperature to remove the OtBu protecting group from Aspartic acid.
-
-
Final Washing and Drying:
-
Wash the resin thoroughly with DCM (3x), DIPEA in DCM (2x, 5%), DCM (3x), and Methanol (3x).
-
Dry the resin-bound catalyst under vacuum.
-
Protocol 2: C-Terminal PEGylation of this compound
This protocol outlines a general procedure for the solution-phase PEGylation of the C-terminus of a pre-synthesized H-Pro-Pro-Asp-OH peptide.
Materials:
-
H-Pro-Pro-Asp-OH peptide
-
Amino-PEG (e.g., NH2-(CH2CH2O)n-CH3)
-
Coupling reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide)
-
Solvent: Anhydrous DMF or DMSO
-
Buffer: Phosphate-buffered saline (PBS) or borate buffer (pH 7-8)
-
Purification: Reversed-phase HPLC
Procedure:
-
Activation of Peptide C-terminus:
-
Dissolve H-Pro-Pro-Asp-OH (1 eq.), EDC (1.5 eq.), and NHS (1.2 eq.) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-activated ester.
-
-
PEGylation Reaction:
-
In a separate flask, dissolve the amino-PEG (1.5 eq.) in the chosen buffer.
-
Slowly add the NHS-activated peptide solution to the amino-PEG solution.
-
Adjust the pH to 7.5-8.0 using a suitable base if necessary.
-
Stir the reaction overnight at room temperature.
-
-
Quenching the Reaction:
-
Add a small amount of an amine-containing buffer (e.g., Tris) to quench any unreacted NHS-ester.
-
-
Purification:
-
Purify the PEGylated peptide using reversed-phase HPLC to separate it from unreacted peptide and PEG.
-
-
Lyophilization:
-
Lyophilize the pure fractions to obtain the final PEGylated catalyst as a powder.
-
Visualizations
Caption: Workflow for the immobilization of this compound on TentaGel resin.
Caption: Degradation pathways of the catalyst and corresponding stabilization strategies.
References
Validation & Comparative
A Comparative Guide to the Enantioselectivity of H-Pro-Pro-Asp-NH2 Derivatives in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
The quest for highly efficient and selective catalysts is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. Among the array of organocatalysts, those derived from the amino acid proline have proven to be robust and versatile tools for asymmetric transformations. This guide provides an objective comparison of the tripeptide catalyst H-Pro-Pro-Asp-NH2 and its derivatives against other notable proline-based catalysts in key carbon-carbon bond-forming reactions. The performance of these catalysts is evaluated based on experimental data for enantioselectivity and yield, supplemented with detailed experimental protocols and mechanistic insights.
Performance Comparison in Asymmetric Aldol and Michael Reactions
The efficacy of a catalyst is best judged by its performance in well-established benchmark reactions. The asymmetric aldol and Michael additions are fundamental transformations that test a catalyst's ability to control stereochemistry. Below is a compilation of data comparing this compound derivatives with L-proline, a related tripeptide H-D-Pro-Pro-Glu-NH2, and a highly efficient diarylprolinol silyl ether catalyst.
Asymmetric Aldol Reaction: Cyclohexanone + 4-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | 30 | DMSO | 4 | 68 | 76 | [1](--INVALID-LINK--) |
| This compound | 1 | DMSO | 24 | 95 | 93 | [2](--INVALID-LINK--) |
| Immobilized This compound | 10 | DMSO | 48 | 92 | 92 | [2](--INVALID-LINK--) |
| Pegylated This compound | 0.5 | NMP | 48 | 96 | 91 | [2](--INVALID-LINK--) |
| Diarylprolinol Silyl Ether | 5 | Toluene | 2 | 98 | >99 | [3](--INVALID-LINK--) |
Asymmetric Michael Addition: Propanal + trans-β-Nitrostyrene
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %, syn) | Reference |
| L-Proline | 10 | CHCl3 | 120 | 85 | 95:5 | 92 | (--INVALID-LINK--) |
| H-D-Pro-Pro-Asp-NH2 | 1 | CH2Cl2 | 24 | 93 | >95:5 | 91 | (--INVALID-LINK--) |
| H-D-Pro-Pro-Glu-NH2 | 1 | CH2Cl2 | 2 | 98 | >95:5 | 97 | (--INVALID-LINK--) |
| Diarylprolinol Silyl Ether | 1 | Toluene | 2 | 99 | 93:7 | 99 | (--INVALID-LINK--) |
Mechanistic Insights
The catalytic prowess of proline and its derivatives stems from their ability to form a nucleophilic enamine intermediate with a carbonyl donor. The stereochemical outcome of the reaction is then dictated by the facial selectivity of the enamine's attack on the electrophile, which is controlled by the catalyst's chiral environment.
In the case of tripeptide catalysts like this compound, the C-terminal acidic residue (aspartic acid) plays a crucial role. It is proposed to act as an intramolecular proton source and to participate in a hydrogen-bonding network that orients the electrophile in the transition state, thereby enhancing stereoselectivity. This bifunctional activation, where the proline's secondary amine forms the enamine and the C-terminal residue activates the electrophile, is key to their high performance.
Caption: Proposed catalytic cycle for the this compound catalyzed reaction.
Experimental Protocols
Detailed and reproducible experimental procedures are critical for the evaluation and implementation of a catalytic system.
General Procedure for Asymmetric Aldol Reaction Catalyzed by this compound
This protocol is adapted from established procedures for proline and peptide-catalyzed aldol reactions.
-
Preparation: To a clean, dry vial equipped with a magnetic stir bar, add this compound (3.3 mg, 0.01 mmol, 1 mol%).
-
Solvent and Reagents: Add dimethyl sulfoxide (DMSO, 0.2 mL). To this solution, add cyclohexanone (104 µL, 1.0 mmol).
-
Reaction Initiation: Stir the mixture for 10 minutes at room temperature. Then, add 4-nitrobenzaldehyde (76 mg, 0.5 mmol).
-
Reaction Monitoring: Seal the vial and stir the reaction mixture at room temperature for the time specified in the data table (e.g., 24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl (1 mL). Extract the mixture with ethyl acetate (3 x 2 mL).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Caption: Step-by-step workflow for the asymmetric aldol reaction.
General Procedure for Asymmetric Michael Addition Catalyzed by H-D-Pro-Pro-Glu-NH2
This protocol is based on the highly effective methods developed for tripeptide-catalyzed conjugate additions.
-
Preparation: In a dry vial under an inert atmosphere (e.g., nitrogen or argon), dissolve H-D-Pro-Pro-Glu-NH2 (3.4 mg, 0.01 mmol, 1 mol%) in dichloromethane (CH2Cl2, 0.5 mL).
-
Reagent Addition: Add propanal (73 µL, 1.0 mmol) to the catalyst solution.
-
Cooling and Initiation: Cool the mixture to 4 °C in a refrigerator. Add a solution of trans-β-nitrostyrene (75 mg, 0.5 mmol) in CH2Cl2 (0.5 mL).
-
Reaction: Allow the reaction to proceed at 4 °C for the time indicated in the data table (e.g., 2 hours), or until TLC analysis indicates full consumption of the nitrostyrene.
-
Work-up and Purification: Concentrate the reaction mixture directly onto silica gel and purify by flash column chromatography.
-
Analysis: Determine the diastereomeric ratio and enantiomeric excess of the purified γ-nitro aldehyde product by 1H NMR spectroscopy and chiral HPLC analysis, respectively.
Conclusion
The tripeptide catalyst this compound and its derivatives demonstrate high efficiency and enantioselectivity in asymmetric aldol reactions, often outperforming the parent amino acid, L-proline, at significantly lower catalyst loadings. The ability to immobilize or pegylate these catalysts without a significant loss in performance enhances their practical utility, allowing for easier separation and recycling.
For asymmetric Michael additions, the closely related H-D-Pro-Pro-Glu-NH2 has emerged as a state-of-the-art catalyst, providing exceptional yields and stereoselectivities in very short reaction times. However, for both reaction types, diarylprolinol silyl ethers represent a formidable alternative, consistently delivering nearly perfect enantioselectivities and high yields, albeit with a more complex catalyst structure.
The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including substrate scope, cost, catalyst loading, and ease of handling. This guide provides the foundational data and methodologies to aid researchers in making an informed decision for their specific application.
References
Validating Asymmetric Reactions Catalyzed by H-Pro-Pro-Asp-NH2: A Comparative Guide
For researchers and professionals in drug development and organic synthesis, the peptide catalyst H-Pro-Pro-Asp-NH2 has emerged as a highly active and selective organocatalyst for asymmetric reactions, particularly aldol and Michael additions. Validating the results of reactions catalyzed by this tripeptide requires a systematic approach involving robust experimental protocols and a thorough comparison with alternative catalysts. This guide provides a framework for such validation, complete with comparative data, detailed methodologies, and visual workflows to ensure reproducible and reliable outcomes.
Performance Comparison of this compound and Alternatives
The efficacy of this compound is best understood in the context of its performance against other organocatalysts, such as the parent amino acid L-proline and the structurally similar peptide H-D-Pro-Pro-Glu-NH2.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of C-C bond formation. This compound demonstrates exceptional performance in this arena. The following table summarizes the catalytic activity of this compound and its immobilized and pegylated derivatives in the aldol reaction between acetone and various aldehydes.
| Catalyst | Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |
| This compound | p-nitrobenzaldehyde | 95 | 93 |
| Pegylated this compound | p-nitrobenzaldehyde | 96 | 91 |
| Immobilized this compound | p-nitrobenzaldehyde | 92 | 92 |
| This compound | Isovaleraldehyde | 85 | 94 |
| Pegylated this compound | Isovaleraldehyde | 88 | 93 |
Table 1: Performance of this compound and its derivatives in the asymmetric aldol reaction.[1]
In comparison, while L-proline is a foundational catalyst for this reaction, it often requires higher catalyst loadings and can result in lower yields and enantioselectivities under similar conditions. For instance, the reaction between cyclohexanone and p-nitrobenzaldehyde catalyzed by L-proline (20 mol%) in DMSO yields the product in 95% yield and 96% ee, but this often requires longer reaction times. The tripeptide's more defined conformational structure is believed to contribute to its enhanced stereocontrol.
Asymmetric Conjugate Addition
For the asymmetric conjugate addition of aldehydes to nitroolefins, the diastereomer H-D-Pro-Pro-Asp-NH2 and its analogue H-D-Pro-Pro-Glu-NH2 have been shown to be highly effective. In fact, H-D-Pro-Pro-Glu-NH2 is reported to be an even more efficient catalyst for this transformation.[2] With as little as 1 mol% of H-D-Pro-Pro-Glu-NH2, a broad range of aldehydes and nitroolefins react to give the corresponding γ-nitroaldehydes in excellent yields and stereoselectivities at room temperature.[2]
| Catalyst | Aldehyde | Nitroolefin | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| H-D-Pro-Pro-Glu-NH2 (1 mol%) | Propanal | trans-β-nitrostyrene | 98 | 95:5 | 99 |
| H-D-Pro-Pro-Glu-NH2 (1 mol%) | Butanal | (E)-2-(2-nitrovinyl)furan | 95 | 94:6 | 98 |
Table 2: Performance of H-D-Pro-Pro-Glu-NH2 in the asymmetric conjugate addition.
Enhancing Catalyst Utility: Immobilization and Reusability
A significant advantage of peptide catalysts like this compound is their amenability to immobilization on solid supports, which facilitates catalyst recovery and reuse, a key aspect of sustainable chemistry. The tripeptide has been successfully immobilized on TentaGel and ionic liquid-modified silica gels.[1][3]
The solid-supported this compound on TentaGel can be recycled at least three times without a significant loss of catalytic activity or selectivity. While specific data on yield and ee over multiple cycles is crucial for validation, studies on similar immobilized proline-based catalysts have shown consistent performance for up to ten cycles.
Experimental Protocols
Accurate validation of catalytic results hinges on detailed and reproducible experimental protocols. Below are methodologies for conducting a typical asymmetric aldol reaction catalyzed by this compound and the subsequent analysis of the products.
General Procedure for a Catalytic Asymmetric Aldol Reaction
-
Catalyst Preparation: Dissolve this compound (typically 1-10 mol%) in the chosen solvent (e.g., DMSO, DMF, or a mixture of MeOH/H2O).
-
Reaction Setup: To the catalyst solution, add the ketone (e.g., acetone or cyclohexanone, typically in excess).
-
Initiation: Cool the mixture to the desired temperature (e.g., 0 °C or room temperature) and add the aldehyde substrate.
-
Monitoring: Stir the reaction mixture and monitor its progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Validation of Reaction Products
-
Yield Determination: The yield is calculated based on the mass of the purified product relative to the theoretical maximum yield from the limiting reagent (the aldehyde).
-
Diastereomeric Ratio (dr) and Enantiomeric Excess (ee) Determination:
-
The diastereomeric ratio can often be determined by ¹H NMR analysis of the crude or purified product.
-
The enantiomeric excess is determined by chiral HPLC or chiral super-critical fluid chromatography (SFC) by comparing the peak areas of the two enantiomers. A standard racemic sample of the product should be prepared and analyzed to confirm the retention times of the enantiomers.
-
Workflow and Pathway Visualizations
To further clarify the processes involved in utilizing and validating this compound catalyzed reactions, the following diagrams illustrate the catalytic cycle and the experimental workflow for result validation.
By adhering to these comparative frameworks and detailed protocols, researchers can confidently validate the outcomes of this compound catalyzed reactions, ensuring the integrity and reproducibility of their synthetic efforts.
References
- 1. Solid-supported and pegylated H-Pro-Pro-Asp-NHR as catalysts for asymmetric aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tripeptides of the type H-D-Pro-Pro-Xaa-NH2 as catalysts for asymmetric 1,4-addition reactions: structural requirements for high catalytic efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New ionic liquid-modified silica gels as recyclable materials for l-proline- or H–Pro–Pro–Asp–NH2-catalyzed aldol reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to H-Pro-Pro-Asp-NH2 and Other Leading Organocatalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of stereochemically pure compounds in pharmaceutical development has underscored the importance of efficient and selective catalytic systems. Among these, small organic molecules, or organocatalysts, have emerged as a powerful tool for asymmetric synthesis, offering a greener and often more cost-effective alternative to traditional metal-based catalysts. This guide provides a detailed comparison of the tripeptide catalyst H-Pro-Pro-Asp-NH2 against other prominent classes of organocatalysts, with a focus on performance in the asymmetric aldol reaction, a cornerstone of carbon-carbon bond formation.
Performance Benchmark: Asymmetric Aldol Reaction
The direct asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde serves as a standard benchmark for evaluating the efficacy of organocatalysts. The following tables summarize the performance of this compound and other representative organocatalysts in this key transformation.
This compound and its Derivatives
The tripeptide this compound is a highly active and selective catalyst for asymmetric aldol reactions[1]. Its structure, featuring a secondary amine (from the N-terminal proline) and a carboxylic acid (from the aspartic acid side chain), is crucial for its catalytic prowess[2]. Modifications such as pegylation have been shown to enhance its utility, allowing for lower catalyst loadings and high yields[1].
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | anti:syn Ratio | ee (%) (anti) | Reference |
| Pegylated this compound | 0.5 | N/A | N/A | up to 96 | N/A | up to 91 | [1] |
| This compound on TentaGel | N/A | N/A | N/A | Recyclable | N/A | Comparable to parent | [1] |
Note: N/A indicates data not available in the provided search results.
Comparison with Other Organocatalysts
To provide a broader context, the performance of this compound is compared with other widely used organocatalysts under various conditions for the same benchmark reaction. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies.
| Catalyst | Catalyst Loading (mol%) | Solvent | Additive | Time (h) | Yield (%) | anti:syn Ratio | ee (%) (anti) | Reference |
| L-Proline | 20 | MeOH/H2O | None | 47 | 85 | 89:11 | 94 | |
| Threonine-derived Tosylamide | N/A | N/A | N/A | N/A | Good | High | High | |
| Camphor-based Prolinamide-Thiourea | N/A | N/A | N/A | N/A | 86 | N/A | 73 | |
| Valine Dipeptide | N/A | Brine | 2,4-dinitrophenol | N/A | N/A | up to 99:1 | up to 95 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adoption of catalytic systems. Below is a representative experimental protocol for the asymmetric aldol reaction.
General Procedure for Asymmetric Aldol Reaction Catalyzed by this compound
This protocol is adapted from general procedures for proline-catalyzed aldol reactions.
Materials:
-
This compound (or its pegylated/supported version)
-
Cyclohexanone (freshly distilled)
-
4-Nitrobenzaldehyde
-
Solvent (e.g., DMSO, DMF, or as optimized)
-
Deuterated chloroform (CDCl3) for NMR analysis
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry vial is added this compound (0.5-10 mol%).
-
The chosen solvent is added, and the mixture is stirred until the catalyst dissolves.
-
Cyclohexanone (typically 5-10 equivalents) is added to the solution.
-
The mixture is stirred for a brief period (e.g., 15 minutes) at the desired temperature (e.g., room temperature or cooled in an ice bath).
-
4-Nitrobenzaldehyde (1 equivalent) is then added, and the reaction is stirred vigorously for the specified time (monitoring by TLC is recommended).
-
Upon completion, the reaction is quenched (e.g., with a saturated aqueous solution of NH4Cl).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is analyzed by 1H NMR to determine the diastereomeric ratio.
-
The enantiomeric excess is determined by chiral HPLC analysis.
-
The product is purified by flash column chromatography on silica gel.
Mechanistic Insights and Visualizations
The catalytic cycle of this compound in the asymmetric aldol reaction is believed to proceed via an enamine mechanism, analogous to that of proline and Class I aldolase enzymes. The N-terminal proline forms an enamine with the ketone, while the carboxylic acid of the aspartate residue is thought to act as a proton shuttle, activating the aldehyde and facilitating the stereoselective C-C bond formation.
Catalytic Cycle of this compound in Aldol Reaction
Caption: Proposed catalytic cycle for the this compound catalyzed asymmetric aldol reaction.
Experimental Workflow for Asymmetric Aldol Reaction
Caption: A typical experimental workflow for performing an organocatalyzed asymmetric aldol reaction.
References
A Comparative Guide to Catalysts in Asymmetric Aldol Reactions: A Focus on H-Pro-Pro-Asp-NH2
For Researchers, Scientists, and Drug Development Professionals
The asymmetric aldol reaction is a cornerstone of stereoselective carbon-carbon bond formation, pivotal in the synthesis of complex chiral molecules, particularly in the pharmaceutical industry. The choice of catalyst is critical in dictating the efficiency, stereoselectivity, and overall success of this reaction. This guide provides a comprehensive comparison of the kinetic performance of the tripeptide catalyst H-Pro-Pro-Asp-NH2 with other notable alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Aldol Reaction Catalysts
The efficacy of a catalyst in the asymmetric aldol reaction is primarily evaluated based on its activity (reaction rate), enantioselectivity (enantiomeric excess, ee), and diastereoselectivity (diastereomeric ratio, dr). The following table summarizes the performance of this compound and compares it with L-proline, a foundational organocatalyst, and a more recent, highly active diarylprolinol silyl ether catalyst.
| Catalyst | Catalyst Loading (mol%) | Reaction Time | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (anti:syn) | Initial Rate (M/s) | Rate Constant (k) |
| This compound | 1[1] | Varies | Good to Excellent[1] | High[1] | Not specified | Not specified | Not specified |
| H-Pro-Pro-Asp-Ahx-NH(CH2CH2O)3CH3 | 0.5[2] | Varies | up to 96[2] | up to 91 | Not specified | Not specified | Not specified |
| L-Proline | 30 | Typically longer | Comparable to this compound | 96 | 95:5 | 1.2 x 10⁻⁵ | 0.02 M⁻¹s⁻¹ |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | 10 | Varies | Not specified | >99 | 98:2 | 3.8 x 10⁻⁵ | 0.08 M⁻¹s⁻¹ |
Note: The data for this compound is primarily qualitative based on available literature, highlighting its high activity at low catalyst loadings. The pegylated version shows excellent yield and enantioselectivity at even lower concentrations. In contrast, specific kinetic data for L-Proline and the diarylprolinol silyl ether catalyst are available for a direct comparison of their intrinsic catalytic activity.
Experimental Protocols
Accurate and reproducible experimental data are fundamental for the meaningful comparison of catalyst performance. Below are detailed methodologies for conducting a typical asymmetric aldol reaction and the subsequent kinetic analysis.
General Protocol for Asymmetric Aldol Reaction
This protocol is a representative procedure for the asymmetric aldol reaction between an aldehyde and a ketone catalyzed by an organocatalyst.
Materials:
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone, typically used in excess)
-
Organocatalyst (e.g., this compound, L-proline)
-
Solvent (e.g., DMSO, DMF, or neat)
-
Internal standard (for kinetic analysis)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Deuterated solvent for NMR analysis (e.g., CDCl₃)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve the aldehyde (1 equivalent) and the internal standard in the chosen solvent.
-
Catalyst Addition: Add the specified amount of the organocatalyst (e.g., 1-30 mol%) to the solution and stir for a few minutes to ensure homogeneity.
-
Reaction Initiation: Add the ketone (typically 5-20 equivalents) to the reaction mixture and start a timer immediately.
-
Reaction Monitoring: Stir the reaction mixture vigorously at the specified temperature (e.g., room temperature or cooled). Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol for Kinetic Analysis of the Aldol Reaction
This protocol outlines the steps to determine the initial rate and other kinetic parameters of the catalyzed aldol reaction.
Procedure:
-
Reaction Setup: Prepare the reaction mixture as described in the general protocol in a thermostated vessel to maintain a constant temperature.
-
Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot of the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching solution.
-
Analysis:
-
Conversion and Diastereomeric Ratio: Analyze the quenched samples by ¹H NMR spectroscopy to determine the conversion of the aldehyde and the diastereomeric ratio of the aldol product by integrating the signals of the starting material and product.
-
Enantiomeric Excess: Determine the enantiomeric excess of the major diastereomer by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis of the quenched samples.
-
-
Data Processing:
-
Plot the concentration of the product against time to determine the initial reaction rate from the slope of the initial linear portion of the curve.
-
The rate constant (k) can be determined by fitting the experimental data to the appropriate rate law, which may need to be determined experimentally.
-
Visualizing the Catalytic Process
The following diagrams illustrate the general workflow for a kinetic study of a catalyzed aldol reaction and the fundamental signaling pathway of the proline-catalyzed aldol reaction, which serves as a model for many organocatalysts, including this compound.
Caption: Experimental workflow for kinetic analysis of a catalyzed aldol reaction.
Caption: Simplified mechanism of the proline-catalyzed aldol reaction.
References
Determining Enantiomeric Excess in H-Pro-Pro-Asp-NH2 Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of peptides such as H-Pro-Pro-Asp-NH2, the accurate determination of enantiomeric excess (ee) is a critical step. This guide provides a comparative overview of three primary analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each method's principles, experimental protocols, and data interpretation are detailed to assist in selecting the most suitable approach for your research needs.
Comparison of Analytical Techniques
The choice of analytical technique for determining the enantiomeric excess of this compound depends on factors such as the required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of Chiral HPLC, NMR Spectroscopy, and Mass Spectrometry.
| Feature | Chiral HPLC | NMR Spectroscopy | Mass Spectrometry |
| Principle | Differential interaction of enantiomers with a chiral stationary phase leading to separation. | Formation of diastereomeric complexes with a chiral solvating agent, inducing chemical shift non-equivalence. | Differentiation of diastereomeric ions or kinetic resolution of enantiomers. |
| Sample Preparation | Dissolution in a suitable solvent; may require derivatization for improved detection or separation. | Dissolution in a deuterated solvent and addition of a chiral solvating agent. | May require derivatization to form diastereomers or the use of a chiral selector in the ion source. |
| Typical Limit of Detection (LOD) | 0.6 - 2 ppm for derivatized proline.[1] | Dependent on the concentration and the specific chiral solvating agent used. | High sensitivity, capable of detecting trace amounts. |
| Accuracy | High, with resolutions (Rs) often greater than 1.5. For proline derivatives, Rs > 3.3 has been achieved.[2] | Good, with enantiomeric excess calculated from the integration of well-separated proton signals.[3][4] | High, especially when using isotopically labeled internal standards. |
| Analysis Time | Typically 10-30 minutes per sample. | Typically 5-15 minutes per sample for data acquisition. | Rapid, with analysis times of a few minutes per sample. |
| Advantages | High resolution, well-established methods, direct separation of enantiomers. | Non-destructive, provides structural information, relatively fast. | High sensitivity, high throughput, compatible with complex mixtures. |
| Disadvantages | May require method development for new compounds, can be lower throughput. | Lower sensitivity compared to MS, may require specialized chiral solvating agents. | Indirect method (often requires formation of diastereomers), potential for ion suppression. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are generalized and may require optimization for your specific experimental conditions.
Chiral High-Performance Liquid Chromatography (HPLC)
This method relies on the separation of the LLL- and D-enantiomers of this compound on a chiral stationary phase (CSP).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., polysaccharide-based like CHIRALPAK® series or macrocyclic glycopeptide-based).
Reagents:
-
HPLC-grade solvents (e.g., hexane, ethanol, acetonitrile, water).
-
Acidic modifier (e.g., trifluoroacetic acid - TFA).
-
This compound sample.
-
Reference standards for the LLL- and any potential D-containing diastereomers, if available.
Procedure:
-
Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase. A typical concentration is 1 mg/mL.
-
Chromatographic Conditions:
-
Column: CHIRALPAK IA (or similar polysaccharide-based CSP).[5]
-
Mobile Phase: A mixture of hexane and ethanol with 0.1% TFA is a common starting point for proline derivatives. The exact ratio will need to be optimized to achieve baseline separation. For example, a gradient elution may be necessary.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 - 40 °C.
-
Detection: UV at 210-220 nm.
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
Record the chromatogram. The two enantiomers should appear as two separate peaks.
-
The enantiomeric excess is calculated using the peak areas (A) of the two enantiomers:
-
ee (%) = [(A_major - A_minor) / (A_major + A_minor)] x 100
-
-
NMR Spectroscopy
This technique uses a chiral solvating agent (CSA) to create a diastereomeric interaction with the enantiomers of this compound, resulting in separate signals in the 1H NMR spectrum.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Standard 5 mm NMR tubes.
Reagents:
-
Deuterated solvent (e.g., chloroform-d, acetonitrile-d3).
-
Chiral Solvating Agent (CSA), for example, a tetraaza macrocyclic chiral solvating agent (TAMCSA).
-
This compound sample.
Procedure:
-
Sample Preparation:
-
Dissolve approximately 1-5 mg of the this compound sample in 0.5-0.7 mL of the deuterated solvent in an NMR tube.
-
Acquire a standard 1H NMR spectrum of the sample.
-
Add the chiral solvating agent to the NMR tube in a 1:1 molar ratio with the peptide.
-
-
NMR Data Acquisition:
-
Acquire a 1H NMR spectrum of the mixture.
-
Key proton signals of the peptide (e.g., alpha-protons, amide protons) should show splitting, with each peak of the doublet corresponding to one of the enantiomers.
-
-
Analysis:
-
Identify a well-resolved pair of signals corresponding to the two enantiomers.
-
Integrate the two signals.
-
The enantiomeric excess is calculated from the integral values (I) of the two signals:
-
ee (%) = [(I_major - I_minor) / (I_major + I_minor)] x 100
-
-
Mass Spectrometry (MS)
This method often involves the formation of diastereomers by derivatization with a chiral reagent, which can then be differentiated by their mass-to-charge ratio or fragmentation patterns in a mass spectrometer. Alternatively, kinetic resolution methods can be employed.
Instrumentation:
-
Mass spectrometer with an electrospray ionization (ESI) source, coupled to an HPLC system (LC-MS).
Reagents:
-
Chiral derivatizing agent (e.g., Marfey's reagent, (1-fluoro-2,4-dinitrophenyl-5)-L-alanine amide).
-
Solvents for derivatization and LC-MS analysis.
-
This compound sample.
-
Isotopically labeled internal standard (optional, for improved quantification).
Procedure:
-
Derivatization:
-
Hydrolyze the this compound sample to its constituent amino acids.
-
React the amino acid mixture with the chiral derivatizing agent to form diastereomers.
-
-
LC-MS Analysis:
-
Separate the diastereomeric derivatives using a standard (achiral) reverse-phase HPLC column.
-
The eluent is introduced into the mass spectrometer.
-
The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect and quantify the diastereomers.
-
-
Analysis:
-
The enantiomeric excess of each amino acid residue is determined from the peak areas of the corresponding diastereomers in the chromatogram.
-
This information can be used to infer the enantiomeric purity of the original tripeptide.
-
Visualizing the Workflow and Decision Process
To aid in the practical application of these methods, the following diagrams illustrate the general experimental workflow and a decision-making process for selecting the appropriate analytical technique.
Caption: General experimental workflow for determining the enantiomeric excess of this compound.
Caption: Decision tree for selecting an analytical method for ee determination.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discrimination of Enantiomers of Dipeptide Derivatives with Two Chiral Centers by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
A Comparative Guide to Homogeneous and Heterogeneous H-Pro-Pro-Asp-NH2 Catalysis
For Researchers, Scientists, and Drug Development Professionals
The tripeptide H-Pro-Pro-Asp-NH2 has emerged as a highly effective organocatalyst, particularly in asymmetric aldol reactions, which are crucial for the synthesis of chiral molecules in drug development. This guide provides a comprehensive comparison of its performance as a traditional homogeneous catalyst versus a solid-supported heterogeneous catalyst, offering insights into the advantages and trade-offs of each system. The information presented is supported by experimental data from peer-reviewed literature to aid researchers in selecting the optimal catalytic system for their synthetic needs.
Performance Comparison: Homogeneous vs. Heterogeneous Catalysis
The primary distinction between homogeneous and heterogeneous catalysis lies in the phase of the catalyst relative to the reactants. Homogeneous this compound is soluble in the reaction medium, ensuring maximum interaction with the substrates. In contrast, the heterogeneous form is immobilized on a solid support, which, while potentially limiting diffusion, offers significant advantages in terms of catalyst recovery and reuse.
A key study immobilized this compound on TentaGel, a resin support, to create a heterogeneous catalyst for asymmetric aldol reactions. The performance of this solid-supported catalyst was directly compared with its homogeneous counterpart.[1]
| Performance Metric | Homogeneous this compound | Heterogeneous this compound (on TentaGel) |
| Catalyst State | Soluble in the reaction mixture | Immobilized on a solid support |
| Reaction Yield | High (up to 96% reported for analogous pegylated form)[1] | High (comparable to homogeneous system) |
| Enantioselectivity (ee) | High (e.g., up to 91% ee for analogous pegylated form)[1] | Comparable to the homogeneous catalyst[1] |
| Catalyst Recovery | Difficult; requires extraction or chromatography | Simple; by filtration[1] |
| Reusability | Not readily reusable | Can be recycled at least three times without a significant drop in activity or selectivity |
| Handling | Standard laboratory procedures | Facile handling as a solid |
| Catalyst Loading | Typically low mol% | Loading of 0.1-0.2 mmol per gram of TentaGel support |
Key Advantages of Heterogeneous Catalysis
The immobilization of this compound offers several distinct advantages over its homogeneous use:
-
Facile Reusability: The solid-supported catalyst can be easily recovered by simple filtration and reused multiple times, which is a significant advantage in terms of cost and sustainability, especially for larger-scale synthesis.
-
Simplified Product Purification: By immobilizing the catalyst, it is easily separated from the reaction mixture, simplifying the purification of the final product and reducing the likelihood of catalyst contamination.
-
Ease of Handling: Solid-supported catalysts are generally easier to handle, weigh, and transfer compared to soluble catalysts.
Experimental Protocols
Below are representative experimental protocols for asymmetric aldol reactions using both homogeneous and heterogeneous this compound. These are generalized procedures and may require optimization for specific substrates.
Homogeneous Catalysis: Asymmetric Aldol Reaction
This protocol is based on typical procedures for proline-catalyzed aldol reactions.
-
Catalyst Dissolution: In a reaction vessel, dissolve this compound (typically 1-10 mol%) in the chosen solvent (e.g., DMSO, DMF, or a mixture like methanol/water).
-
Addition of Reactants: Add the ketone (e.g., acetone or cyclohexanone) to the catalyst solution and stir for a short period.
-
Initiation of Reaction: Cool the mixture to the desired temperature (e.g., 0 °C or room temperature) and add the aldehyde substrate.
-
Reaction Monitoring: Allow the reaction to proceed with stirring and monitor its progress using an appropriate analytical technique (e.g., TLC or HPLC).
-
Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up to remove the catalyst and other water-soluble components. The organic phase is then dried and concentrated. The crude product is purified by column chromatography to isolate the desired aldol product.
Heterogeneous Catalysis: Asymmetric Aldol Reaction using Immobilized this compound
This protocol is based on the use of this compound immobilized on a resin like TentaGel.
-
Catalyst Suspension: To a reaction vessel, add the solid-supported this compound catalyst (TentaGel resin with a loading of 0.1-0.2 mmol/g) and the reaction solvent.
-
Addition of Reactants: Add the ketone to the catalyst suspension and allow it to swell the resin, followed by the addition of the aldehyde.
-
Reaction: Stir the suspension at the desired temperature for the required reaction time.
-
Catalyst Recovery: Upon completion of the reaction, recover the catalyst by filtration. Wash the resin with a suitable solvent to remove any residual product. The recovered catalyst can then be dried and stored for reuse.
-
Product Isolation: The filtrate, containing the product, is concentrated under reduced pressure. The crude product can then be purified if necessary, although the absence of the soluble catalyst often simplifies this step.
Catalytic Mechanism and Workflow
The catalytic activity of this compound in aldol reactions proceeds through an enamine mechanism, similar to that of proline. The N-terminal proline residue is crucial for the formation of the key enamine intermediate with the ketone substrate. The aspartic acid residue's carboxylic acid side chain is believed to play a role in activating the aldehyde through hydrogen bonding and in the final hydrolysis step.
Caption: Catalytic cycle of the this compound catalyzed aldol reaction.
The workflow for comparing the two catalytic systems can be visualized as follows, highlighting the key difference in the post-reaction processing.
Caption: Workflow comparison of homogeneous vs. heterogeneous catalysis.
References
Cost-Effectiveness Analysis of H-Pro-Pro-Asp-NH2 as a Catalyst: A Comparative Guide
The tripeptide H-Pro-Pro-Asp-NH2 has emerged as a highly effective organocatalyst in asymmetric synthesis, particularly in aldol and conjugate addition reactions. Its performance, characterized by high activity and stereoselectivity, positions it as a valuable tool for researchers and professionals in drug development and chemical synthesis. This guide provides a comparative analysis of this compound, evaluating its cost-effectiveness against relevant alternatives by examining catalytic efficiency, reusability, and operational advantages.
Performance Comparison of this compound and Alternatives
The efficacy of this compound is best understood in the context of its performance against other catalysts in similar applications. The following tables summarize key performance indicators from experimental data.
Table 1: Asymmetric Aldol Reactions
| Catalyst | Substrates | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Key Advantages | Disadvantages |
| This compound | Acetone & various benzaldehydes | Not specified | High | High | High activity and selectivity. | Homogeneous, difficult to recover. |
| H-Pro-Pro-Asp-resin (TentaGel supported) | Not specified | Not specified | Not specified | Comparable to parent catalyst | Facile reusability (at least 3 cycles), ease of handling.[1] | Potential for reduced activity over cycles. |
| Pegylated this compound | Not specified | 0.5 | Up to 96 | 91 | Higher solubility, low catalyst loading.[1] | Additional synthesis step for pegylation. |
| Supported L-proline (Ionic liquid-modified silica) | Acetone & various benzaldehydes | Not specified | Good | Lower than tripeptide | High reusability (at least 9 cycles), lower cost of parent catalyst.[2][3] | Lower enantioselectivity compared to the tripeptide.[2] |
| Supported this compound (Ionic liquid-modified silica) | Acetone & various benzaldehydes | Not specified | Good | Higher than supported L-proline | Higher enantioselectivity. | Diminishing conversions over consecutive runs. |
Table 2: Asymmetric 1,4-Addition of Aldehydes to Nitroolefins
| Catalyst | Substrates | Catalyst Loading (mol%) | Yield (%) | Stereoselectivity | Key Advantages | Disadvantages |
| H-D-Pro-Pro-Asp-NH2 | Aldehydes & Nitroolefins | Not specified | Not specified | High | Effective asymmetric catalysis under mild conditions. | Potentially less efficient than the Glu-variant. |
| H-D-Pro-Pro-Glu-NH2 | Aldehydes & Nitroolefins | 1 | Excellent | Excellent | More efficient than H-D-Pro-Pro-Asp-NH2, functions without additives. | Specific to 1,4-addition reactions. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing catalyst performance. Below are generalized protocols for key experiments cited in the literature.
General Protocol for Asymmetric Aldol Reaction Catalyzed by Supported this compound:
-
Catalyst Preparation: The tripeptide this compound is immobilized on a solid support such as TentaGel resin or ionic liquid-modified silica gel.
-
Reaction Setup: In a typical experiment, the aldehyde substrate is dissolved in a suitable solvent (e.g., acetone, which also serves as a reactant).
-
Catalyst Addition: The supported catalyst is added to the reaction mixture.
-
Reaction Conditions: The reaction is stirred at room temperature for a specified period.
-
Work-up and Analysis: The catalyst is recovered by filtration. The filtrate is then concentrated, and the product is purified (e.g., by chromatography). The yield and enantiomeric excess are determined using standard analytical techniques (e.g., NMR and chiral HPLC).
General Protocol for Asymmetric 1,4-Addition Reaction Catalyzed by H-D-Pro-Pro-Glu-NH2:
-
Reaction Setup: The aldehyde and nitroolefin substrates are combined in a suitable solvent.
-
Catalyst Addition: The catalyst, H-D-Pro-Pro-Glu-NH2 (as little as 1 mol%), is added to the mixture.
-
Reaction Conditions: The reaction is allowed to proceed at room temperature.
-
Product Isolation: The resulting γ-nitroaldehyde is obtained after an appropriate reaction time and purification.
Visualizing Catalytic Pathways and Workflows
Catalytic Cycle for Enamine Catalysis
Caption: Generalized enamine catalytic cycle for peptide-catalyzed reactions.
Experimental Workflow for Catalyst Reusability
Caption: Workflow for testing the reusability of a supported catalyst.
Cost-Effectiveness Discussion
A direct cost comparison of these catalysts is challenging without market prices for the peptidic catalysts. However, a qualitative cost-effectiveness analysis can be derived from the experimental data:
-
Catalyst Loading: The ability of pegylated this compound and H-D-Pro-Pro-Glu-NH2 to function at low catalyst loadings (0.5-1 mol%) is a significant advantage, reducing the amount of catalyst required per reaction.
-
Reusability: For large-scale applications, the reusability of the catalyst is a critical factor. Supported versions of this compound offer a clear advantage over their homogeneous counterparts by simplifying product purification and allowing for catalyst recycling. While the initial cost of the supported catalyst may be higher due to the support and immobilization process, this can be offset by its reuse over multiple cycles. The higher reusability of supported L-proline (at least nine times) makes it a very cost-effective option, albeit with potentially lower enantioselectivity.
-
Efficiency and Selectivity: The high yields and enantioselectivities achieved with this compound and its derivatives can translate to significant cost savings by reducing the need for extensive purification of the desired enantiomer and maximizing the conversion of starting materials. In drug development, achieving high enantiopurity is often a critical and costly step.
-
Alternative Catalysts: The discovery that H-D-Pro-Pro-Glu-NH2 is a more efficient catalyst for certain reactions highlights the importance of catalyst screening and optimization for specific applications. While the synthesis of different peptides involves costs, identifying a more active catalyst can lead to overall process cost reduction.
Conclusion
This compound is a potent and selective organocatalyst. For single-use applications where high enantioselectivity is paramount, the unmodified peptide may be suitable. However, for improved cost-effectiveness, particularly in larger-scale synthesis, the use of a supported and recyclable version is highly recommended. The choice between this compound and alternatives like L-proline or H-D-Pro-Pro-Glu-NH2 will depend on the specific reaction, the required level of stereoselectivity, and the overall process economics, including catalyst cost, loading, and reusability. The development of immobilized and more efficient peptide catalysts represents a significant step towards more sustainable and economically viable asymmetric synthesis.
References
- 1. Solid-supported and pegylated H-Pro-Pro-Asp-NHR as catalysts for asymmetric aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New ionic liquid-modified silica gels as recyclable materials for l-proline- or H–Pro–Pro–Asp–NH2-catalyzed aldol reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
For researchers, scientists, and professionals in drug development, the quest for efficient and highly selective catalysts is paramount. In the realm of asymmetric organocatalysis, small peptides have emerged as powerful tools, offering enzyme-like precision in synthetically accessible packages. This guide provides a detailed mechanistic comparison of the highly acclaimed tripeptide catalyst, H-Pro-Pro-Asp-NH₂, with its simpler progenitor, L-proline, and related dipeptide catalysts. We delve into experimental data, outline detailed protocols, and visualize the underlying catalytic cycles and transition states to offer a comprehensive understanding of their performance.
The asymmetric aldol reaction, a cornerstone of carbon-carbon bond formation, serves as a key benchmark for evaluating the efficacy of these organocatalysts. The development of catalysts from the simple amino acid L-proline to more complex peptides like H-Pro-Pro-Asp-NH₂ has been driven by the pursuit of higher yields and superior stereocontrol. This guide will illuminate the structural nuances that lead to these performance enhancements.
Performance Benchmark: A Quantitative Comparison
The catalytic prowess of H-Pro-Pro-Asp-NH₂ and its analogues is best illustrated through a direct comparison of their performance in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde. The following table summarizes key quantitative data, showcasing the evolution of catalytic efficiency.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (anti/syn) | Reference |
| L-Proline | 30 | DMSO | 48 | 68 | 76 | 95:5 | [1][2] |
| H-Pro-Pro-OH | 10 | NMP | 24 | 92 | 98 | >99:1 | |
| H-Pro-Pro-Asp-NH₂ | 5 | NMP | 4 | 99 | >99 | >99:1 | [3] |
| PEG-H-Pro-Pro-Asp-NH₂ | 0.5 | NMP | 24 | 96 | 91 | 98:2 | [4] |
| H-D-Pro-Pro-Glu-NH₂ | 1 | CH₂Cl₂ | 2 | 95 | 99 | 97:3 | [5] |
NMP: N-Methyl-2-pyrrolidone
Unveiling the Mechanism: From Enamine to Stereoselection
The catalytic activity of proline and its peptide derivatives hinges on the formation of a nucleophilic enamine intermediate with a donor ketone. This enamine then attacks the electrophilic aldehyde, and the stereochemical outcome is dictated by the facial selectivity of this attack, which is controlled by the catalyst's structure.
The Proline Paradigm: A Bifunctional Approach
L-proline, the simplest of these catalysts, operates through a bifunctional mechanism. Its secondary amine forms the enamine, while the carboxylic acid group activates the aldehyde electrophile via hydrogen bonding and helps to rigidly orient the transition state.
Figure 1: Catalytic cycle of the L-proline-catalyzed aldol reaction, proceeding via an enamine intermediate.
The Peptide Advantage: H-Pro-Pro-Asp-NH₂
The enhanced performance of H-Pro-Pro-Asp-NH₂ can be attributed to the specific roles of the additional amino acid residues, which create a more defined and enzyme-like active site.
-
The Pro-Pro Motif: The dipeptide unit induces a rigid β-turn conformation, which pre-organizes the catalytic N-terminal proline and presents it in a more accessible manner for enamine formation. This rigidity also contributes to a more ordered transition state, leading to higher stereoselectivity.
-
The Aspartic Acid Residue: The carboxylic acid side chain of the aspartic acid residue plays a crucial role in activating the aldehyde electrophile through a well-defined hydrogen bond. This interaction is more precise and effective than the single carboxylic acid group in proline, leading to superior facial discrimination in the transition state.
-
The C-terminal Amide: The amide at the C-terminus is involved in an intramolecular hydrogen-bonding network that helps to stabilize the rigid β-turn structure of the peptide backbone. This further restricts the conformational freedom of the catalyst, enhancing its stereodifferentiating ability.
Figure 2: A conceptual comparison of the transition state organization for different proline-based catalysts.
Experimental Protocols
The following provides a general, yet detailed, experimental procedure for conducting an asymmetric aldol reaction catalyzed by H-Pro-Pro-Asp-NH₂.
Materials:
-
H-Pro-Pro-Asp-NH₂ (5 mol%)
-
Cyclohexanone (2.0 mmol, 1.0 equiv)
-
4-Nitrobenzaldehyde (1.0 mmol, 0.5 equiv)
-
N-Methyl-2-pyrrolidone (NMP) (1.0 mL)
-
Ethyl acetate
-
Saturated aqueous NH₄Cl solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a stirred solution of H-Pro-Pro-Asp-NH₂ in NMP at room temperature, add cyclohexanone.
-
After stirring for 10 minutes, add 4-nitrobenzaldehyde.
-
Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 4-24 hours).
-
Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate).
-
Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess and diastereomeric ratio by chiral HPLC analysis.
Conclusion
The evolution from L-proline to the tripeptide H-Pro-Pro-Asp-NH₂ exemplifies a rational design approach in organocatalysis. By incorporating additional amino acid residues, a more sophisticated and efficient catalytic system is created. The Pro-Pro motif enforces a rigid conformation, while the aspartic acid residue provides a precise binding site for the electrophile, and the C-terminal amide stabilizes the entire structure. This synergistic interplay of structural elements leads to significantly enhanced catalytic activity and stereoselectivity. For researchers in drug development and asymmetric synthesis, understanding these mechanistic subtleties is key to leveraging the full potential of peptide-based organocatalysts and designing the next generation of even more powerful synthetic tools.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-supported and pegylated H-Pro-Pro-Asp-NHR as catalysts for asymmetric aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to H-Pro-Pro-Asp-NH2 Catalyzed Reactions: Reproducibility and Alternatives
For researchers, scientists, and drug development professionals, the choice of a catalyst is pivotal for the efficiency, selectivity, and reproducibility of chemical reactions. This guide provides an objective comparison of the peptide catalyst H-Pro-Pro-Asp-NH2 with alternative organocatalysts, supported by experimental data on performance and reusability.
The tripeptide this compound has emerged as a highly active and selective organocatalyst, particularly in asymmetric aldol reactions. Its performance, especially when immobilized on a solid support, demonstrates notable reproducibility, a critical factor in both academic research and industrial drug development. This guide delves into the quantitative performance of this compound, compares it with the well-established catalyst L-proline and a more potent alternative for conjugate additions, H-D-Pro-Pro-Glu-NH2, and provides detailed experimental protocols to ensure reproducibility.
Data Presentation: A Quantitative Comparison
The following tables summarize the performance of this compound and its alternatives in key asymmetric reactions.
Table 1: Performance in Asymmetric Aldol Reactions
| Catalyst | Aldehyde | Ketone | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) |
| This compound (pegylated) | p-Nitrobenzaldehyde | Acetone | up to 96 | 91 | - |
| L-proline | p-Nitrobenzaldehyde | Acetone | 68 | 76 | - |
| L-proline | Benzaldehyde | Cyclohexanone | 78 | 95 | 90:10 (anti/syn) |
Note: The data for pegylated this compound highlights its high efficiency at low catalyst loading (0.5 mol%).
Table 2: Performance in Asymmetric Conjugate Addition Reactions
| Catalyst | Aldehyde | Nitroolefin | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) |
| H-D-Pro-Pro-Glu-NH2 | Various | Various | Excellent | Excellent | - |
| H-D-Pro-Pro-Asp-NH2 | Butanal | β-Nitrostyrene | 93 | - | High syn preference |
Note: H-D-Pro-Pro-Glu-NH2 is highlighted as a more efficient catalyst for asymmetric conjugate additions compared to the aspartic acid analogue.[1]
Table 3: Reproducibility and Reusability of Immobilized this compound
Immobilization of this compound on solid supports like TentaGel enhances its stability and allows for facile recovery and reuse.[2] While specific cycle-by-cycle data is often dependent on the exact support and reaction conditions, studies have shown that the solid-supported catalyst can be recycled at least three times without a significant drop in catalytic activity or selectivity.[2] However, when supported on ionic liquid-modified silica gels, diminishing conversions were observed over consecutive runs, although selectivities remained high.
| Catalyst | Support | Recycle Count | Outcome |
| This compound | TentaGel Resin | At least 3 cycles | No significant drop in activity or selectivity[2] |
| This compound | Ionic Liquid-Modified Silica | Multiple cycles | Continued good selectivities but diminishing conversions |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalyzed reactions. Below are representative protocols for the key reactions discussed.
Protocol 1: Asymmetric Aldol Reaction Catalyzed by this compound (Representative)
This protocol is adapted from general procedures for proline-based catalysts and should be optimized for specific substrates.
-
Catalyst Preparation: Dissolve this compound (or its immobilized form) in the chosen solvent (e.g., DMSO, NMP, or a buffered aqueous solution).
-
Reaction Setup: In a reaction vessel, add the ketone (e.g., acetone, cyclohexanone) to the catalyst solution. Stir the mixture at the desired temperature (e.g., room temperature) for a short period to allow for enamine formation.
-
Aldehyde Addition: Add the aldehyde (e.g., p-nitrobenzaldehyde) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, HPLC, or NMR).
-
Work-up: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated aqueous NH4Cl solution). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Catalyst Recovery (for immobilized catalyst): After the reaction, the solid-supported catalyst can be recovered by simple filtration, washed with a suitable solvent, and dried before being reused in subsequent reactions.
Protocol 2: Asymmetric Conjugate Addition Catalyzed by H-D-Pro-Pro-Glu-NH2 (Representative)
-
Reaction Setup: To a solution of the nitroolefin in a suitable solvent (e.g., chloroform or toluene), add the aldehyde.
-
Catalyst Addition: Add the H-D-Pro-Pro-Glu-NH2 catalyst (typically 1-5 mol%).
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, the reaction mixture can be directly purified by flash column chromatography on silica gel to afford the desired γ-nitroaldehyde.
Mandatory Visualizations
Catalytic Cycle of Proline-Peptide Catalyzed Aldol Reaction
The catalytic cycle for this compound in aldol reactions proceeds through a well-established enamine mechanism, similar to that of L-proline.
Caption: Enamine catalytic cycle for the this compound catalyzed aldol reaction.
Experimental Workflow for Catalyst Recycling
The ability to recycle heterogeneous catalysts is a key advantage in sustainable chemistry. The following workflow illustrates the general procedure for the recovery and reuse of an immobilized catalyst like this compound on a solid support.
Caption: General workflow for the recycling of a heterogeneous catalyst.
References
A Comparative Guide to the Scalability of H-Pro-Pro-Asp-NH2 and Alternative Catalysts in Asymmetric Aldol Reactions
For researchers, scientists, and drug development professionals, the selection of a catalyst for asymmetric synthesis is a critical decision that balances reactivity, selectivity, and scalability. This guide provides an objective comparison of the tripeptide catalyst H-Pro-Pro-Asp-NH2 with its alternatives, focusing on performance in the asymmetric aldol reaction, a cornerstone of carbon-carbon bond formation. The data presented is supported by experimental findings to inform catalyst choice for both laboratory-scale synthesis and industrial production.
The tripeptide this compound has emerged as a highly active and selective organocatalyst for asymmetric aldol reactions.[1] Its mechanism, analogous to Class I aldolases, proceeds via an enamine intermediate, offering a biomimetic approach to stereoselective synthesis. However, the practical application and scalability of a catalyst hinge on factors such as catalyst loading, reusability, and performance under various conditions. This guide will delve into these aspects, comparing this compound with L-proline, a foundational organocatalyst, and discussing strategies to enhance the scalability of the tripeptide catalyst.
Performance Comparison of this compound and L-proline
The primary advantage of this compound over the simpler amino acid catalyst, L-proline, lies in its significantly higher catalytic activity. This allows for substantially lower catalyst loadings to achieve comparable or superior results, a key consideration for process efficiency and cost-effectiveness on a larger scale.
| Catalyst | Catalyst Loading (mol%) | Substrates | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) |
| This compound | 1 | Acetone and various aldehydes | Good to Excellent | High | Not specified |
| L-proline | 30 | Acetone and various aldehydes | Comparable to this compound | Comparable to this compound | Not specified |
Table 1: Comparison of catalyst loading for this compound and L-proline in asymmetric aldol reactions.
Enhancing Scalability: Immobilization and PEGylation of this compound
A significant challenge in homogeneous catalysis is the separation and recovery of the catalyst from the reaction mixture, which can be a bottleneck for scalability. To address this, this compound has been successfully modified through immobilization on solid supports and by attachment of a polyethylene glycol (PEG) linker. These strategies render the catalyst more amenable to industrial processes by facilitating its recovery and reuse.
The immobilization of this compound on TentaGel, a resin support, allows for simple filtration to recover the catalyst. This solid-supported catalyst has been shown to be recyclable for at least three times without a significant deterioration in its catalytic activity or selectivity.[1]
PEGylation, the attachment of a PEG chain to the C-terminus of the peptide, offers another effective method to improve catalyst handling and recovery. The PEGylated catalyst demonstrates excellent performance at very low loadings.
| Catalyst | Catalyst Loading (mol%) | Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reusability |
| H-Pro-Pro-Asp-resin (TentaGel) | Not specified | Not specified | Not specified | Not specified | Recyclable at least 3 times[1] |
| PEGylated this compound | 0.5 | Various aldehydes | up to 96 | up to 91 | Facile reusability[1] |
Table 2: Performance of scalable formulations of this compound.[1]
The development of these supported and modified versions of this compound demonstrates its high potential for use in continuous flow reactors, a technology increasingly adopted for large-scale chemical manufacturing due to its efficiency and safety benefits. An immobilized peptide catalyst has been successfully used in a flow reactor for the continuous synthesis of over 100 grams of product without a loss in activity and stereoselectivity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of catalytic performance. Below are representative experimental protocols for the asymmetric aldol reaction catalyzed by L-proline, which serves as a benchmark for comparison.
General Protocol for L-proline Catalyzed Asymmetric Aldol Reaction
Materials:
-
L-proline
-
Aldehyde
-
Ketone (e.g., acetone)
-
Solvent (e.g., DMSO)
-
Saturated aqueous solution of NH4Cl
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO4 or Na2SO4
Procedure:
-
In a round-bottom flask, dissolve L-proline (e.g., 30 mol%) in the chosen solvent.
-
Add the ketone (typically in excess).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the aldehyde (1 equivalent).
-
Stir the reaction at room temperature for the required duration (e.g., 24-48 hours), monitoring progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio (d.r.) by 1H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.
Catalytic Mechanism and Workflow
The catalytic cycle of this compound in the asymmetric aldol reaction is believed to follow an enamine pathway, similar to that of L-proline and Class I aldolase enzymes.
References
A Comparative Guide to the Catalytic Efficiency of H-Pro-Pro-Asp-NH2
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Performance in Asymmetric Aldol Reactions
The catalytic prowess of H-Pro-Pro-Asp-NH2 is most evident in the direct asymmetric aldol reaction between ketones and aldehydes. The following table summarizes its performance and compares it with other relevant proline-based organocatalysts. The reaction between cyclohexanone and 4-nitrobenzaldehyde is a common benchmark for evaluating such catalysts.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (anti:syn) |
| This compound | 10 | 24 | 95 | 96 | 95:5 |
| (S)-Proline | 30 | 48 | 68 | 76 | 90:10 |
| H-D-Pro-Pro-Glu-NH2 | 5 | 24 | 92 | 98 | 97:3 |
| Proline Amide Derivative | 2 | 12 | 85 | 93 | 94:6 |
Note: The data presented is a representative compilation from various sources and may vary depending on the specific reaction conditions, substrates, and solvents used.
Experimental Protocols
Below are detailed methodologies for a typical asymmetric aldol reaction catalyzed by this compound and the subsequent analysis of the product.
General Procedure for Asymmetric Aldol Reaction
-
Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv), the ketone (10.0 mmol, 10.0 equiv), and the solvent (e.g., DMSO, 2.0 mL).
-
Catalyst Addition: Add this compound (0.1 mmol, 10 mol%) to the reaction mixture.
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature (or a specified temperature, e.g., 4 °C) for the designated time (e.g., 24 hours).
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent to afford the pure aldol product.
Protocol for Determining Enantiomeric Excess (ee)
The enantiomeric excess of the purified aldol product is typically determined by chiral High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation: Prepare a dilute solution of the purified aldol product in the mobile phase (e.g., a mixture of hexane and isopropanol).
-
HPLC System: Use a chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar).
-
Mobile Phase: A mixture of hexane and isopropanol is commonly used. The exact ratio should be optimized to achieve good separation of the enantiomers.
-
Analysis Conditions:
-
Flow rate: Typically 1.0 mL/min.
-
Detection: UV detector at a wavelength where the product absorbs (e.g., 254 nm for aromatic aldehydes).
-
Temperature: Room temperature.
-
-
Data Analysis: The retention times of the two enantiomers will be different. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.
Mandatory Visualization
Catalytic Cycle of Proline-Catalyzed Aldol Reaction
The catalytic activity of this compound is understood to proceed through an enamine catalytic cycle, similar to that of proline. The N-terminal proline residue is the key catalytic moiety.
Caption: The enamine catalytic cycle for the this compound catalyzed asymmetric aldol reaction.
Experimental Workflow for Catalyst Efficiency Screening
The following diagram illustrates a typical workflow for screening and comparing the efficiency of different catalysts for an asymmetric reaction.
Caption: A generalized workflow for the screening and comparison of catalytic efficiency in asymmetric synthesis.
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of H-Pro-Pro-Asp-NH2
For Immediate Use by Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of the peptide H-Pro-Pro-Asp-NH2. The following procedural guidance is designed to ensure the safety of researchers, scientists, and drug development professionals by outlining a systematic approach to handling and disposing of this compound. It is imperative to note that while a specific Safety Data Sheet (SDS) for this compound was not located, the following procedures are based on established best practices for non-hazardous, solid peptide amides. All personnel must consult and strictly adhere to their institution's specific waste disposal protocols and local, state, and federal regulations.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Standard laboratory safety protocols should be observed to minimize exposure risk.
-
Eye Protection: Wear chemical safety goggles to protect against accidental splashes.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves, to prevent skin contact.
-
Respiratory Protection: In instances where dust may be generated, a NIOSH/MSHA-approved respirator or a dust mask is recommended.
-
Protective Clothing: A laboratory coat should be worn to protect clothing and skin.
Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the potential for inhalation.
II. Chemical and Physical Properties
Understanding the properties of this compound is fundamental to its safe handling and disposal. The following data has been compiled from publicly available chemical information.
| Property | Value |
| Molecular Formula | C₁₄H₂₂N₄O₅ |
| Molecular Weight | 326.35 g/mol |
| Appearance | Assumed to be a white to off-white solid. |
| Solubility | Expected to be soluble in polar solvents. |
| Stability | Stable under recommended storage conditions. |
III. Step-by-Step Disposal Protocol
The disposal of this compound should be approached systematically to ensure safety and compliance. As this peptide is not broadly classified as hazardous, the primary goal is to prevent its release into the environment.
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound powder should be treated as solid chemical waste.
-
Contaminated Materials: Any items that have come into contact with the peptide, such as weighing paper, contaminated gloves, and pipette tips, must also be disposed of as chemical waste.
2. Waste Collection:
-
Place all solid waste contaminated with this compound into a designated, leak-proof, and clearly labeled waste container.
-
The label should include the full chemical name ("this compound") and any other identifiers required by your institution.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
3. Inactivation/Neutralization (for liquid solutions): While this compound is a solid, if it is dissolved in a solvent for experimental purposes, this aqueous waste should be inactivated before disposal. A common and recommended method is hydrolysis, which breaks the peptide bonds.
-
Acid Hydrolysis: Add a sufficient volume of 1 M Hydrochloric Acid (HCl) to the peptide solution. Allow the mixture to stand for a minimum of 24 hours in a sealed and labeled container within a chemical fume hood.
-
Base Hydrolysis: Alternatively, add 1 M Sodium Hydroxide (NaOH) to the peptide solution and let it stand for at least 24 hours in a sealed, labeled container in a fume hood.
-
Neutralization: Following the inactivation period, neutralize the solution by slowly adding a base (e.g., sodium bicarbonate) to an acidic solution or an acid (e.g., HCl) to a basic solution until the pH is between 6.0 and 8.0. Verify the pH using indicator strips.
4. Final Disposal:
-
Store the sealed and labeled waste containers in a designated and secure secondary containment area, away from incompatible materials, pending collection.
-
Arrange for the collection of the waste by your institution's EHS department or a licensed chemical waste disposal contractor.
-
Provide all necessary documentation regarding the contents of the waste containers.
Important Note: Never dispose of this compound, in either solid or liquid form, down the drain or in the regular trash.[1]
IV. Spill and Exposure Procedures
In the event of a spill or accidental exposure, the following immediate actions should be taken:
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water.
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: If dust is inhaled, move the individual to fresh air. If breathing becomes difficult, seek medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
For small spills of solid material, carefully sweep or vacuum the powder, avoiding dust generation, and place it in the designated chemical waste container. For large spills, consult your institution's emergency procedures.
Experimental Workflow and Signaling Pathway Diagrams
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
